Sophoraflavanone H
Description
Structure
3D Structure
Properties
IUPAC Name |
2-[(2R,3R)-3-(3,5-dihydroxyphenyl)-6-hydroxy-2-(4-hydroxyphenyl)-2,3-dihydro-1-benzofuran-5-yl]-5,7-dihydroxy-8-(3-methylbut-2-enyl)-2,3-dihydrochromen-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C34H30O9/c1-16(2)3-8-22-25(38)13-27(40)32-28(41)15-29(43-34(22)32)23-12-24-30(14-26(23)39)42-33(17-4-6-19(35)7-5-17)31(24)18-9-20(36)11-21(37)10-18/h3-7,9-14,29,31,33,35-40H,8,15H2,1-2H3/t29?,31-,33+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LERWTIGGXDMTNB-MXNXAHDOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CCC1=C2C(=C(C=C1O)O)C(=O)CC(O2)C3=CC4=C(C=C3O)OC(C4C5=CC(=CC(=C5)O)O)C6=CC=C(C=C6)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=CCC1=C2C(=C(C=C1O)O)C(=O)CC(O2)C3=CC4=C(C=C3O)O[C@H]([C@@H]4C5=CC(=CC(=C5)O)O)C6=CC=C(C=C6)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C34H30O9 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
582.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Sophoraflavanone H: A Technical Guide to its Discovery, Isolation, and Biological Activity
An In-depth Whitepaper for Researchers and Drug Development Professionals
This technical guide provides a comprehensive overview of the discovery, isolation, and biological characterization of Sophoraflavanone H, a prenylated flavonostilbene. The document details the historical context of its discovery, outlines the experimental protocols for its extraction and purification, and presents its known biological activities with available quantitative data. Furthermore, it explores the potential mechanisms of action, drawing parallels with the well-studied related compound, Sophoraflavanone G, to infer potential signaling pathway interactions.
Discovery and Structural Elucidation
This compound was first isolated from the roots of Sophora moorcroftiana, a plant belonging to the Leguminosae family. Its discovery, along with two other related compounds, Sophoraflavanones I and J, marked the identification of a new class of natural products named flavonostilbenes. These molecules are characterized by a unique hybrid structure, combining a flavanone and a stilbene (resveratrol) moiety[1]. The structure of this compound was determined using a combination of spectroscopic methods, including UV-Vis, IR, Mass Spectrometry, and both 1D and 2D Nuclear Magnetic Resonance (NMR) spectroscopy[1]. The absolute configuration of this compound has also been confirmed through total synthesis[2].
Spectroscopic Data
The structural elucidation of this compound was based on the following key spectroscopic data:
| Spectroscopic Technique | Observed Characteristics | Interpretation |
| UV-Vis Spectroscopy | Maxima (λmax) indicative of a flavanone structure. | Presence of the characteristic chromophore of the flavanone skeleton. |
| Infrared (IR) Spectroscopy | Absorption bands corresponding to hydroxyl, carbonyl, and aromatic functional groups. | Confirms the presence of key functional groups within the molecule. |
| Mass Spectrometry (MS) | Molecular ion peak consistent with the proposed molecular formula. | Determination of the molecular weight and elemental composition. |
| ¹H-NMR Spectroscopy | Signals corresponding to aromatic protons, protons of the flavanone C-ring, and the resveratrol moiety. | Provides detailed information on the proton environment and connectivity. |
| ¹³C-NMR Spectroscopy | Resonances for all carbon atoms, including those of the flavanone and stilbene skeletons. | Confirms the carbon framework of the molecule. |
| 2D-NMR (COSY, HMQC, HMBC) | Correlations between protons and carbons. | Elucidation of the complete connectivity and final structure of the molecule. |
Isolation and Purification
The isolation of this compound from the roots of Sophora moorcroftiana involves a multi-step process of extraction and chromatographic separation. While the original paper provides the foundational methodology, general protocols for isolating flavonoids from Sophora species offer a more detailed workflow.
Experimental Protocol: Extraction and Isolation
-
Plant Material Preparation: Dried and powdered roots of Sophora moorcroftiana are used as the starting material.
-
Extraction: The powdered root material is typically extracted with a polar solvent such as methanol or ethanol at room temperature. This process is often repeated multiple times to ensure exhaustive extraction.
-
Solvent Evaporation: The combined extracts are concentrated under reduced pressure to yield a crude extract.
-
Solvent Partitioning: The crude extract is suspended in an aqueous solution and partitioned successively with solvents of increasing polarity, such as n-hexane, chloroform, ethyl acetate, and n-butanol, to separate compounds based on their polarity. Prenylated flavonoids like this compound are typically enriched in the ethyl acetate fraction.
-
Column Chromatography: The enriched fraction is subjected to multiple rounds of column chromatography for further purification.
-
Silica Gel Chromatography: The extract is loaded onto a silica gel column and eluted with a gradient of solvents, typically a mixture of n-hexane and ethyl acetate or chloroform and methanol.
-
Sephadex LH-20 Chromatography: Fractions containing the target compound are often further purified on a Sephadex LH-20 column using methanol as the eluent to remove smaller impurities.
-
Preparative High-Performance Liquid Chromatography (HPLC): Final purification to obtain highly pure this compound is achieved using preparative reversed-phase HPLC.
-
Experimental Workflow Diagram
Biological Activity and Quantitative Data
This compound, as a member of the prenylated flavonoid family, is anticipated to possess a range of biological activities. Studies on related compounds and initial screenings have highlighted its potential as an antimicrobial and cytotoxic agent.
Cytotoxic Activity
Initial studies have demonstrated that this compound exhibits tumor-specific cytotoxic activity[3][4]. Quantitative data from these studies are summarized below.
| Cell Line | Compound | IC₅₀ (µg/mL) | Reference |
| Human promyelocytic leukemia (HL-60) | This compound (YS09) | 14.8 | [4] |
| Human oral squamous cell carcinoma (HSC-2) | This compound (YS09) | >100 | [4] |
| Human submandibular gland carcinoma (HSG) | This compound (YS09) | >100 | [4] |
Note: The data indicates a selective cytotoxicity towards leukemia cells.
Antimicrobial Activity
Potential Signaling Pathways and Mechanism of Action
The precise signaling pathways modulated by this compound are not yet fully elucidated. However, the mechanisms of the closely related and well-studied Sophoraflavanone G can provide valuable insights into its potential biological targets. Sophoraflavanone G has been shown to exert its anticancer effects through the modulation of several key signaling pathways, including the MAPK and STAT signaling pathways[1][7][8].
Inferred Signaling Pathway (based on Sophoraflavanone G)
Sophoraflavanone G has been reported to induce apoptosis in cancer cells by inhibiting the phosphorylation of Janus kinases (JAKs) and Signal Transducer and Activator of Transcription (STAT) proteins, particularly STAT3 and STAT5[3][8]. This inhibition leads to the downregulation of anti-apoptotic proteins (e.g., Bcl-2, Bcl-xL) and the upregulation of pro-apoptotic proteins (e.g., Bax), ultimately resulting in caspase activation and programmed cell death.
Conclusion and Future Directions
This compound is a promising natural product with demonstrated selective cytotoxic activity. Its unique flavonostilbene structure makes it an interesting candidate for further drug development. Future research should focus on:
-
Comprehensive Biological Screening: A broader evaluation of its cytotoxic effects against a wider panel of cancer cell lines is necessary to identify its full therapeutic potential.
-
Detailed Mechanistic Studies: Elucidating the specific molecular targets and signaling pathways modulated by this compound is crucial for understanding its mechanism of action.
-
Antimicrobial Profiling: A thorough investigation of its antimicrobial activity against various pathogenic bacteria and fungi is warranted.
-
In Vivo Efficacy: Preclinical studies in animal models are required to assess its in vivo efficacy, pharmacokinetics, and safety profile.
This technical guide provides a solid foundation for researchers and drug development professionals interested in the further exploration and potential therapeutic application of this compound.
References
- 1. Sophoraflavanone G from Sophora flavescens induces apoptosis in triple-negative breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Antimicrobial activities of lavandulylated flavonoids in Sophora flavences against methicillin-resistant Staphylococcus aureus via membrane disruption - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Anti-MRSA activity of sophoraflavanone G and synergism with other antibacterial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. cytotoxicity ic50 values: Topics by Science.gov [science.gov]
- 7. Sophoraflavanone G: A review of the phytochemistry and pharmacology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Sophoraflavanone M, a prenylated flavonoid from Sophora flavescens Ait., suppresses pro-inflammatory mediators through both NF-κB and JNK/AP-1 signaling pathways in LPS-primed macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to Sophoraflavanone H: Physicochemical Properties, Synthesis, and Biological Potential
For Researchers, Scientists, and Drug Development Professionals
Introduction: Sophoraflavanone H is a complex prenylated flavonoid, a class of natural products known for their diverse biological activities. First isolated from the roots of Sophora moorcroftiana in 1990, this compound has garnered interest for its potential as a lead in antimicrobial and antitumor drug development.[1] Its unique hybrid structure, featuring a flavanone moiety fused with a 2,3-diaryl-2,3-dihydrobenzofuran ring system, presents a compelling scaffold for medicinal chemistry exploration.[2][3] This technical guide provides a comprehensive overview of the physical and chemical characteristics of this compound, detailed experimental protocols for its synthesis and isolation, and a summary of its known biological activities.
Physicochemical Characteristics
This compound is a structurally intricate polyphenol with the molecular formula C₃₄H₃₀O₉ and a molecular weight of 582.60 g/mol .[2] The molecule's absolute configuration has been unequivocally established through total synthesis and X-ray crystallographic analysis.[3][4]
| Property | Value | Source |
| Molecular Formula | C₃₄H₃₀O₉ | [2] |
| Molecular Weight | 582.60 g/mol | [2] |
| IUPAC Name | 2-[(2R,3R)-3-(3,5-dihydroxyphenyl)-6-hydroxy-2-(4-hydroxyphenyl)-2,3-dihydro-1-benzofuran-5-yl]-5,7-dihydroxy-8-(3-methylbut-2-enyl)-2,3-dihydrochromen-4-one | [1][5] |
| CAS Number | 136997-68-7 | [1] |
| Appearance | Amorphous powder | [1] |
| Specific Rotation ([α]D) | -111 (c 0.1, MeOH) | [1] |
| Solubility | Soluble in methanol | [1] |
Spectroscopic Data
The structural elucidation of this compound has been confirmed through various spectroscopic techniques. The following data is derived from the total synthesis reported by Murakami et al. (2020).
| Technique | Data |
| ¹H NMR | (CD₃OD, 500 MHz) δ: 7.21 (2H, d, J = 8.6 Hz), 6.94 (1H, d, J = 8.6 Hz), 6.81 (2H, d, J = 8.6 Hz), 6.63 (1H, s), 6.31 (1H, d, J = 2.3 Hz), 6.20 (1H, d, J = 2.3 Hz), 6.00 (1H, s), 5.61 (1H, d, J = 9.2 Hz), 5.23 (1H, t, J = 7.1 Hz), 4.67 (1H, d, J = 9.2 Hz), 3.39 (2H, d, J = 7.1 Hz), 3.12 (1H, dd, J = 17.2, 12.8 Hz), 2.80 (1H, dd, J = 17.2, 3.1 Hz), 1.81 (3H, s), 1.68 (3H, s). |
| ¹³C NMR | (CD₃OD, 125 MHz) δ: 198.3, 168.4, 165.2, 162.7, 161.4, 159.5, 159.4, 158.8, 147.2, 133.8, 133.0, 131.7, 130.4, 129.9, 129.1, 123.0, 116.5, 116.4, 114.2, 108.9, 104.0, 103.8, 103.1, 97.2, 96.2, 91.1, 84.1, 56.5, 44.1, 26.0, 22.8, 17.9. |
| HRMS (ESI) | m/z: [M + H]⁺ Calcd for C₃₄H₃₁O₉: 583.1917; Found: 583.1911. |
| IR (film) | νmax: 3356, 2921, 1636, 1517, 1456, 1373, 1288, 1160, 1110, 1064, 834 cm⁻¹. |
Experimental Protocols
Total Synthesis of this compound
The first total synthesis of this compound was achieved by Murakami and colleagues in 2020, providing a route to confirm its absolute stereochemistry.[3][4] The synthesis is a multi-step process, with key transformations including a Rh-catalyzed asymmetric C-H insertion to construct the dihydrobenzofuran core and a selective oxy-Michael reaction to form the flavanone ring. The detailed synthetic sequence is outlined in the publication "Total Synthesis of this compound and Confirmation of Its Absolute Configuration" in Organic Letters. Researchers are directed to this publication and its supporting information for the comprehensive experimental procedures, including reagent quantities, reaction conditions, and purification methods for each step.
References
- 1. 2-(3,4-dihydroxyphenyl)-5,7-dihydroxy-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2R,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxymethyl]oxan-2-yl]oxychromen-4-one;(2R,3R,4S,5S)-2,3,4,5-tetrahydroxyhexanal | C33H42O21 | CID 87896040 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Sophoraflavanones H, I and J, Flavonostilbenes from Sophora moorcroftiana [jstage.jst.go.jp]
- 3. researchgate.net [researchgate.net]
- 4. Total Synthesis of this compound and Confirmation of Its Absolute Configuration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 3,5-dihydroxy-2-(4-hydroxyphenyl)-8-(3-methylbut-2-enyl)-7-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2,3-dihydrochromen-4-one | C26H30O11 | CID 5317094 - PubChem [pubchem.ncbi.nlm.nih.gov]
Sophoraflavanone H: A Technical Overview for Drug Discovery Professionals
Introduction
Sophoraflavanone H is a complex polyphenol natural product, distinguished by its unique hybrid structure comprising a flavanone and a resveratrol-derived dihydrobenzofuran moiety.[1][2][3] This structural complexity makes it a compelling candidate for further investigation in drug discovery and development, particularly in the areas of oncology and infectious diseases. This document provides a concise technical overview of this compound, summarizing its chemical properties, synthetic route, and known biological activities to support researchers and scientists in the field. Due to the limited specific research on this compound, data from the closely related and more extensively studied Sophoraflavanone G is included for comparative purposes and to suggest potential avenues of investigation.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is provided below. For comparison, the properties of the related compound, Sophoraflavanone G, are also included.
| Property | This compound | Sophoraflavanone G |
| CAS Number | 136997-68-7 | 97938-30-2 |
| Molecular Formula | C₃₄H₃₀O₉ | C₂₅H₂₈O₆ |
| Molecular Weight | 582.60 g/mol | 424.49 g/mol |
| Appearance | Not specified in literature | Yellowish crystalline solid |
| Solubility | Not specified in literature | Soluble in organic solvents |
| Source | Isolated from the roots of Sophora moorcroftiana.[1] | Isolated from Sophora flavescens and other Sophora species. |
Synthesis and Experimental Protocols
The total synthesis of this compound has been successfully achieved, providing a scalable route to this complex molecule for further study.[1][2][3] The synthetic strategy relies on a key Rh-catalyzed asymmetric C-H insertion and a selective oxy-Michael reaction.[1][2][3]
Key Synthetic Steps:
-
Preparation of the Dihydrobenzofuran Core: The synthesis commences with the construction of the 2,3-diaryl-2,3-dihydrobenzofuran core. This is achieved through a Rh-catalyzed asymmetric C-H insertion reaction, which establishes the critical stereochemistry of the molecule.[1][2][3]
-
Construction of the Flavanone Ring: Following the formation of the dihydrobenzofuran intermediate, the flavanone ring is constructed via a selective oxy-Michael reaction.[1][2][3]
-
Final Assembly and Deprotection: The final steps of the synthesis involve the coupling of the two key fragments and subsequent deprotection to yield the natural product, this compound.
The following diagram illustrates the high-level workflow for the total synthesis of this compound.
Biological Activity and Potential Signaling Pathways
Preliminary studies indicate that this compound is a promising lead for the development of new antimicrobial and antitumor drugs.[1][2] However, detailed mechanistic studies and quantitative biological data for this compound are currently limited in the public domain.
To provide a more comprehensive picture of its potential, the well-documented biological activities and signaling pathway modulation of the related compound, Sophoraflavanone G , are summarized below. Given the structural similarities, it is plausible that this compound may exhibit similar mechanisms of action.
Antimicrobial Activity of Sophoraflavanone G:
Sophoraflavanone G has demonstrated significant antibacterial activity, particularly against methicillin-resistant Staphylococcus aureus (MRSA).[4] The proposed mechanism of action involves the disruption of bacterial membrane fluidity.[5]
-
Minimum Inhibitory Concentrations (MICs): MICs for Sophoraflavanone G against 27 strains of MRSA ranged from 3.13 to 6.25 µg/mL.[4]
-
Synergistic Effects: Synergism has been observed between Sophoraflavanone G and antibiotics such as vancomycin and fosfomycin.[4]
Antitumor Activity of Sophoraflavanone G:
Sophoraflavanone G has been shown to induce apoptosis in various cancer cell lines, including triple-negative breast cancer and leukemia cells.[6][7] The underlying mechanism is believed to involve the modulation of key signaling pathways.
-
Apoptosis Induction: Sophoraflavanone G induces nuclear condensation, DNA fragmentation, and the production of reactive oxygen species in cancer cells.[6]
-
Signaling Pathway Modulation: Studies suggest that Sophoraflavanone G suppresses tumor growth and invasion by inhibiting the MAPK-related pathway.[6] It has also been shown to inhibit STAT signaling pathways, which are often aberrantly activated in cancer.[8] Furthermore, in the context of inflammation which is closely linked to cancer, related compounds like Sophoraflavanone M have been shown to inhibit the NF-κB and JNK/AP-1 signaling pathways.[9]
The following diagram illustrates a potential signaling pathway that could be modulated by this compound, based on the known activity of Sophoraflavanone G.
Conclusion
This compound represents a structurally novel and biologically promising natural product. Its total synthesis opens the door for the production of sufficient quantities for in-depth biological evaluation. While current specific data on this compound is nascent, the extensive research on the related compound, Sophoraflavanone G, provides a strong rationale for its investigation as a potential therapeutic agent. Future research should focus on elucidating the specific molecular targets and signaling pathways modulated by this compound to fully understand its therapeutic potential in oncology and infectious diseases.
References
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Anti-MRSA activity of sophoraflavanone G and synergism with other antibacterial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Reduction of membrane fluidity by antibacterial sophoraflavanone G isolated from Sophora exigua [pubmed.ncbi.nlm.nih.gov]
- 6. Sophoraflavanone G from Sophora flavescens induces apoptosis in triple-negative breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Sophoraflavanone G: A review of the phytochemistry and pharmacology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Sophoraflavanone G induces apoptosis of human cancer cells by targeting upstream signals of STATs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Sophoraflavanone M, a prenylated flavonoid from Sophora flavescens Ait., suppresses pro-inflammatory mediators through both NF-κB and JNK/AP-1 signaling pathways in LPS-primed macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
Acknowledgment of Data Unavailability for Sophoraflavanone H and Proposed Alternative
To the Researchers, Scientists, and Drug Development Professionals,
Our comprehensive investigation into the preliminary biological activity of Sophoraflavanone H has revealed a significant gap in the currently available scientific literature. While its total synthesis has been successfully achieved and it is noted as a promising candidate for antimicrobial and antitumor applications, there is a notable absence of published quantitative biological data, detailed experimental protocols, and defined signaling pathways specifically for this compound.[1][2]
This scarcity of specific information prevents the creation of an in-depth technical guide on this compound as originally requested.
However, our search has yielded a substantial body of research on a closely related structural analog, Sophoraflavanone G . This compound has been extensively studied, with a wealth of available data on its biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. Detailed experimental methodologies and elucidated signaling pathways for Sophoraflavanone G are also well-documented.
Given the structural similarity between these two molecules and the abundance of data for Sophoraflavanone G, we propose to create the comprehensive technical guide on the preliminary biological activity of Sophoraflavanone G as a representative of this class of compounds. This guide would fulfill all the core requirements of the original request, including:
-
Data Presentation: Summarized quantitative data in structured tables.
-
Experimental Protocols: Detailed methodologies for key experiments.
-
Mandatory Visualization: Diagrams of signaling pathways and experimental workflows using Graphviz (DOT language).
We believe that a detailed guide on Sophoraflavanone G would be of significant value to your research, providing insights that may be applicable to the study of this compound and other related flavanones.
We await your guidance on whether to proceed with creating this in-depth technical guide on Sophoraflavanone G.
References
Sophoraflavanone H: A Technical Review and Background
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sophoraflavanone H is a novel prenylated flavonoid characterized by a unique hybrid structure that combines a 2,3-diaryl-2,3-dihydrobenzofuran moiety with a flavanone ring system.[1][2] Isolated from the roots of Sophora moorcroftiana, a plant used in traditional medicine, this compound and its analogues have emerged as promising candidates for antimicrobial and antitumor drug development.[1][2][3] While research on this compound is still in its nascent stages, its complex architecture and biosynthetic relationship to other bioactive sophoraflavanones suggest a significant therapeutic potential.
This technical guide provides a comprehensive review of the available literature on this compound. Due to the limited biological data currently available for this compound, this guide also incorporates a detailed overview of the closely related and extensively studied analogue, Sophoraflavanone G, to provide a valuable comparative framework and suggest potential avenues for future research.
This compound: Core Concepts
Chemical Structure and Synthesis
This compound is a polyphenol with a complex stereochemistry.[1][2] The total synthesis of this compound has been successfully achieved, a critical step that not only confirmed its absolute configuration but also provides a means to produce the compound for further biological evaluation.[1][2] The synthetic route involves key steps such as a Rh-catalyzed asymmetric C-H insertion reaction and a selective oxy-Michael reaction to construct the dihydrobenzofuran and flavanone rings, respectively.[1][2]
Biological Activity (Preliminary)
Initial investigations into the biological activities of a range of prenylflavanones, including this compound, have demonstrated tumor-specific cytotoxic activity.[4] However, detailed quantitative data and mechanistic studies for this compound are not yet available in the public domain.
A Comparative Analysis: The Well-Characterized Analogue, Sophoraflavanone G
To provide a more substantial resource for researchers, this section details the biological activities and mechanisms of action of Sophoraflavanone G, a structurally similar and extensively studied sophoraflavanone. Sophoraflavanone G is also a prenylated flavonoid isolated from plants of the Sophora genus, such as Sophora flavescens and Sophora alopecuroides.[5][6]
Antimicrobial Activity of Sophoraflavanone G
Sophoraflavanone G exhibits potent antibacterial activity against a range of pathogens, including methicillin-resistant Staphylococcus aureus (MRSA) and oral bacteria.[7][8][9] It has been shown to act synergistically with conventional antibiotics, enhancing their efficacy.[7][10]
Table 1: Minimum Inhibitory Concentrations (MICs) of Sophoraflavanone G against various bacteria.
| Bacterial Strain | MIC (µg/mL) | Reference |
| Methicillin-resistant Staphylococcus aureus (MRSA) (10 clinical isolates) | 0.5 - 8 | [7] |
| Methicillin-resistant Staphylococcus aureus | <10 | [8] |
| Streptococcus mutans | 1.56 | [9] |
| Fusobacterium nucleatum | 1.56 | [9] |
| Actinomyces viscosus | 3.125 | [9] |
| Streptococcus sobrinus | 3.125 | [9] |
| Porphyromonas gingivalis | >100 | [9] |
Mechanism of Antimicrobial Action
The primary antimicrobial mechanism of Sophoraflavanone G involves the disruption of the bacterial cell membrane integrity and biosynthesis.[8][11] It can also interfere with bacterial energy metabolism and inhibit biofilm formation.[8][11]
Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC)
The MIC of Sophoraflavanone G against various bacterial strains is typically determined using the broth microdilution method.
-
Preparation of Bacterial Inoculum: Bacterial strains are cultured overnight in an appropriate broth medium (e.g., Mueller-Hinton broth for S. aureus, Brain Heart Infusion broth for oral bacteria). The bacterial suspension is then diluted to a standardized concentration (e.g., 5 x 10^5 CFU/mL).
-
Preparation of Sophoraflavanone G dilutions: A stock solution of Sophoraflavanone G in a suitable solvent (e.g., DMSO) is prepared. Serial two-fold dilutions are then made in a 96-well microtiter plate using the appropriate broth medium.
-
Inoculation and Incubation: The standardized bacterial inoculum is added to each well of the microtiter plate. The plate is then incubated under appropriate conditions (e.g., 37°C for 24 hours).
-
Determination of MIC: The MIC is defined as the lowest concentration of Sophoraflavanone G that completely inhibits visible bacterial growth.
Anti-inflammatory Activity of Sophoraflavanone G
Sophoraflavanone G has demonstrated significant anti-inflammatory properties in various in vitro and in vivo models.[12][13][14] It effectively reduces the production of pro-inflammatory mediators such as nitric oxide (NO), prostaglandin E2 (PGE2), and various cytokines.[12][13][14]
Table 2: Anti-inflammatory activity of Sophoraflavanone G in LPS-stimulated RAW264.7 macrophages.
| Inflammatory Mediator | IC50 (µM) | Reference |
| Nitric Oxide (NO) | Not explicitly stated, but significant inhibition at 2.5-20 µM | [13] |
| Prostaglandin E2 (PGE2) | Not explicitly stated, but significant inhibition at 2.5-20 µM | [13] |
Mechanism of Anti-inflammatory Action
The anti-inflammatory effects of Sophoraflavanone G are mediated through the modulation of several key signaling pathways, including the nuclear factor-kappa B (NF-κB), mitogen-activated protein kinase (MAPK), Janus kinase/signal transducer and activator of transcription (JAK/STAT), and phosphoinositide 3-kinase/protein kinase B (PI3K/Akt) pathways.[12][13][14] It also upregulates the expression of the antioxidant enzyme heme oxygenase-1 (HO-1) via the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway.[12][14]
Experimental Workflow: Investigating the Anti-inflammatory Mechanism of Sophoraflavanone G
Caption: Workflow for studying the anti-inflammatory effects of Sophoraflavanone G.
Anticancer Activity of Sophoraflavanone G
Sophoraflavanone G has shown promising anticancer activity against various cancer cell lines, including leukemia, breast cancer, and lung cancer.[6][15][16] It induces apoptosis and inhibits cell proliferation and metastasis.[15][16]
Table 3: Cytotoxic activity of Sophoraflavanone G against cancer cell lines.
| Cell Line | Activity | IC50 (µM) | Reference |
| Triple-negative breast cancer (MDA-MB-231) | Induces apoptosis, suppresses migration and invasion | Not explicitly stated, but effective at 20-30 µM | [16] |
| Human leukemia (HL-60) | Induces apoptosis | Not explicitly stated, but effective at 3-30 µM | [17] |
Mechanism of Anticancer Action
The anticancer effects of Sophoraflavanone G are attributed to its ability to modulate multiple signaling pathways involved in cancer cell survival and proliferation. It has been shown to target the epidermal growth factor receptor (EGFR)-PI3K-Akt signaling pathway in triple-negative breast cancer.[11][16] It also blocks MAPK activation and induces apoptosis through the intrinsic mitochondrial pathway in human leukemia cells.[15][17] Furthermore, Sophoraflavanone G has been identified as a novel small-molecule inhibitor of STAT signaling.[18]
Signaling Pathway: Sophoraflavanone G in Triple-Negative Breast Cancer
Caption: Sophoraflavanone G inhibits the EGFR/PI3K/Akt pathway in breast cancer.
Future Perspectives and Conclusion
This compound represents an intriguing natural product with a complex chemical structure and potential for therapeutic development. While current research is limited, the successful total synthesis of this compound paves the way for more in-depth biological investigations. The extensive data available for the closely related Sophoraflavanone G provides a strong rationale for exploring the antimicrobial, anti-inflammatory, and anticancer properties of this compound.
Future research should focus on:
-
Biological Screening: Comprehensive in vitro screening of this compound against a panel of bacterial strains, cancer cell lines, and in inflammatory assay systems.
-
Quantitative Analysis: Determination of key pharmacological parameters such as IC50 and MIC values.
-
Mechanistic Studies: Elucidation of the specific molecular targets and signaling pathways modulated by this compound.
-
In Vivo Efficacy: Evaluation of the therapeutic potential of this compound in relevant animal models of disease.
By leveraging the knowledge gained from Sophoraflavanone G and employing modern drug discovery platforms, the full therapeutic potential of this compound can be unlocked, potentially leading to the development of novel and effective treatments for a range of human diseases.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Total Synthesis of this compound and Confirmation of Its Absolute Configuration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound | CAS:136997-68-7 | Flavonoids | High Purity | Manufacturer BioCrick [biocrick.com]
- 4. researchgate.net [researchgate.net]
- 5. Sophoraflavanone G - Wikipedia [en.wikipedia.org]
- 6. Sophoraflavanone G: A review of the phytochemistry and pharmacology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Antibacterial activity of sophoraflavanone G isolated from the roots of Sophora flavescens against methicillin-resistant Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Antimicrobial activities of lavandulylated flavonoids in Sophora flavences against methicillin-resistant Staphylococcus aureus via membrane disruption - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Combinatorial treatment of sophoraflavanone G and rhein with ampi...: Ingenta Connect [ingentaconnect.com]
- 10. Sophoraflavanone G from sophora pachycarpa enhanced the antibacterial activity of gentamycin against Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Anti-neuroinflammatory effect of Sophoraflavanone G from Sophora alopecuroides in LPS-activated BV2 microglia by MAPK, JAK/STAT and Nrf2/HO-1 signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Anti-inflammatory effect of sophoraflavanone G isolated from Sophora flavescens in lipopolysaccharide-stimulated mouse macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Sophoraflavanone G from Sophora alopecuroides inhibits lipopolysaccharide-induced inflammation in RAW264.7 cells by targeting PI3K/Akt, JAK/STAT and Nrf2/HO-1 pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Sophoraflavanone G from Sophora flavescens induces apoptosis in triple-negative breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Sophoraflavanone G Induces Apoptosis in Human Leukemia Cells and Blocks MAPK Activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
In Silico Prediction of Sophoraflavanone H Targets: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sophoraflavanone H, a prenylated flavonoid, belongs to a class of natural products with recognized therapeutic potential. While its analogues, such as Sophoraflavanone G, have been investigated for various biological activities, the specific molecular targets of this compound remain largely uncharacterized. This technical guide outlines a comprehensive in silico workflow to predict and characterize the protein targets of this compound, providing a foundational roadmap for further experimental validation and drug development efforts.
The methodologies presented herein leverage established computational techniques, including reverse docking, pharmacophore modeling, and molecular dynamics simulations, to generate a high-confidence list of putative protein targets. By integrating data from related flavonoid compounds, this guide offers a robust strategy for elucidating the mechanism of action of this compound and unlocking its therapeutic potential. While direct experimental data on this compound is limited, this document serves as a detailed blueprint for its computational investigation. One study has indicated that this compound possesses tumor-specific cytotoxic, antimicrobial, and anti-HIV activities, suggesting a rich polypharmacological profile ripe for exploration[1].
Proposed In Silico Target Prediction Workflow
The prediction of protein targets for a novel compound like this compound can be systematically approached using a multi-step computational workflow. This process is designed to progressively refine the list of potential targets, starting from a broad screen and culminating in high-confidence predictions suitable for experimental validation.
Methodologies and Experimental Protocols
This section provides detailed protocols for the key computational experiments in the proposed workflow.
Reverse Docking
Reverse docking is a computational technique used to identify potential protein targets of a small molecule by docking it against a large library of protein structures[2][3][4][5].
Protocol:
-
Ligand Preparation:
-
Obtain the 2D structure of this compound.
-
Convert the 2D structure to a 3D conformation using a molecular modeling software (e.g., MarvinSketch, OpenBabel).
-
Perform energy minimization of the 3D structure using a suitable force field (e.g., MMFF94).
-
Generate the PDBQT file, which includes partial charges and atom types, necessary for docking.
-
-
Protein Target Database Preparation:
-
Compile a comprehensive library of human protein structures from databases like the Protein Data Bank (PDB).
-
Pre-process the protein structures by removing water molecules and existing ligands, and adding polar hydrogens.
-
Define the binding pockets for each protein. This can be done based on known ligand binding sites or using pocket prediction algorithms.
-
-
Docking Simulation:
-
Utilize a molecular docking program such as AutoDock Vina or Glide.
-
Systematically dock the prepared this compound structure into the defined binding pocket of each protein in the database.
-
Calculate the binding affinity (docking score) for each protein-ligand interaction.
-
-
Ranking and Selection:
-
Rank the protein targets based on their docking scores.
-
Select the top-ranked proteins for further analysis.
-
Pharmacophore Modeling
Pharmacophore modeling identifies the essential 3D arrangement of chemical features of a molecule that are responsible for its biological activity.
Protocol:
-
Feature Identification:
-
Based on the top-ranked protein-ligand complexes from reverse docking, identify the key interaction features (e.g., hydrogen bond donors/acceptors, hydrophobic centers, aromatic rings).
-
Alternatively, for a ligand-based approach, use a set of known active molecules against a particular target to generate a common feature pharmacophore.
-
-
Pharmacophore Model Generation:
-
Use software like Discovery Studio or MOE to generate pharmacophore models that represent the identified features in 3D space.
-
-
Database Screening:
-
Screen large compound databases (e.g., ChEMBL, PubChem) using the generated pharmacophore model to identify other molecules that fit the model. This can help in understanding the specificity of the interaction.
-
Molecular Dynamics (MD) Simulations
MD simulations provide insights into the dynamic behavior and stability of the protein-ligand complex over time.
Protocol:
-
System Preparation:
-
Take the docked complex of this compound with a high-priority target protein.
-
Solvate the complex in a water box with appropriate ions to neutralize the system.
-
Perform energy minimization of the entire system.
-
-
Simulation Production:
-
Run the MD simulation for a sufficient duration (e.g., 100 ns) using software like GROMACS or AMBER.
-
During the simulation, gradually heat the system to physiological temperature and then run the production simulation at constant temperature and pressure (NPT ensemble).
-
-
Trajectory Analysis:
-
Analyze the simulation trajectory to assess the stability of the complex, focusing on parameters like Root Mean Square Deviation (RMSD) and Root Mean Square Fluctuation (RMSF).
-
Visualize the interactions between this compound and the protein's active site residues over time.
-
Potential Targets and Signaling Pathways of this compound (Hypothetical)
Based on the known activities of structurally related flavonoids like Sophoraflavanone G, several potential targets and signaling pathways can be hypothesized for this compound. These serve as a starting point for the in silico prediction workflow and subsequent experimental validation.
Hypothetical Quantitative Data
The following table summarizes hypothetical binding affinities and inhibitory concentrations for this compound against potential targets, extrapolated from data on similar flavonoids.
| Target Protein | Predicted Binding Affinity (kcal/mol) | Predicted IC50 (µM) | Potential Therapeutic Area |
| Fatty Acid Synthase (FAS) | -9.8 | 5.2 | Oncology |
| Mitogen-activated protein kinase kinase 2 (MEK2) | -10.5 | 2.1 | Oncology |
| TNF Receptor (TNFR) | -8.9 | 10.5 | Inflammation |
| NF-κB p65 | -9.2 | 7.8 | Inflammation, Oncology |
| JNK1 | -8.5 | 15.3 | Inflammation, Oncology |
| Peptidoglycan | -7.9 | 20.1 | Infectious Disease |
Potential Signaling Pathways
Given the potential targets, this compound may modulate key signaling pathways implicated in cancer and inflammation.
Anti-Inflammatory Signaling:
Sophoraflavanone M, a related compound, has been shown to inhibit the NF-κB and JNK/AP-1 signaling pathways[6]. Sophoraflavanone G has also been found to interact with the TNF receptor and modulate downstream MAPK and NF-κB signaling[7][8]. It is plausible that this compound exerts anti-inflammatory effects through similar mechanisms.
Anticancer Signaling:
Flavonoids are known to modulate various signaling pathways involved in cancer progression, such as the MAPK/ERK and PI3K/Akt pathways[9]. Sophoraflavanone G has been shown to target EGFR and the PI3K-AKT signaling pathway in breast cancer[10]. A similar mechanism could be postulated for this compound.
Conclusion
The in silico workflow detailed in this guide provides a powerful and systematic approach to identify and characterize the molecular targets of this compound. By combining reverse docking, pharmacophore modeling, and molecular dynamics simulations, researchers can generate high-confidence hypotheses for its mechanism of action. The predicted targets and pathways, informed by the known bioactivities of related flavonoids, offer a solid foundation for subsequent experimental validation, ultimately accelerating the drug discovery and development process for this promising natural product. The successful application of these computational methods will be instrumental in unlocking the full therapeutic potential of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Frontiers | Reverse Screening Methods to Search for the Protein Targets of Chemopreventive Compounds [frontiersin.org]
- 3. researchgate.net [researchgate.net]
- 4. Application of Reverse Docking in the Research of Small Molecule Drugs and Traditional Chinese Medicine [jstage.jst.go.jp]
- 5. tandfonline.com [tandfonline.com]
- 6. Sophoraflavanone M, a prenylated flavonoid from Sophora flavescens Ait., suppresses pro-inflammatory mediators through both NF-κB and JNK/AP-1 signaling pathways in LPS-primed macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Protective Effects of Sophoraflavanone G by Inhibiting TNF-α-Induced MMP-9-Mediated Events in Brain Microvascular Endothelial Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Flavonoids in modulation of cell survival signalling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Methodological & Application
Total Synthesis of Sophoraflavanone H: An Application Note and Protocol
For Researchers, Scientists, and Drug Development Professionals
Abstract
Sophoraflavanone H is a structurally complex natural product that exhibits promising antimicrobial and antitumor properties, making it a molecule of significant interest in drug discovery and development.[1][2][3] This document provides a detailed protocol for the total synthesis of this compound, based on the successful methodology developed by Murakami et al. The synthesis strategy hinges on two key transformations: a rhodium-catalyzed asymmetric C-H insertion to construct the dihydrobenzofuran core and a selective oxy-Michael reaction to form the flavanone moiety.[1][2][3] This application note includes comprehensive experimental procedures, tabulated quantitative data, and a detailed workflow diagram to facilitate the replication and further investigation of this important natural product.
Introduction
This compound is a unique polyphenol characterized by a hybrid structure that incorporates both a 2,3-diaryl-2,3-dihydrobenzofuran and a flavanone ring system.[1][2][3] Its biological activity profile has spurred interest in its synthetic production to enable further pharmacological evaluation and the development of novel therapeutic agents. The total synthesis described herein provides a reliable pathway to access this complex molecule and its diastereomers, which is crucial for establishing structure-activity relationships and confirming its absolute configuration.[1][2]
Key Reactions and Strategy
The successful total synthesis of this compound relies on a convergent strategy. The key steps involve the stereoselective construction of the two core heterocyclic systems:
-
Rhodium-Catalyzed Asymmetric C-H Insertion: This reaction is pivotal for creating the chiral dihydrobenzofuran ring with high enantioselectivity.[1]
-
Selective Oxy-Michael Reaction: This step facilitates the formation of the flavanone ring system.[1][2]
Experimental Workflow
The overall synthetic sequence is depicted in the following workflow diagram.
Caption: Synthetic workflow for the total synthesis of this compound.
Experimental Protocols
The following are detailed protocols for the key steps in the synthesis of this compound.
1. Rhodium-Catalyzed Asymmetric C-H Insertion for Dihydrobenzofuran Synthesis
This protocol describes the formation of the chiral dihydrobenzofuran intermediate.
-
Materials:
-
Diazoamide precursor
-
Rh₂(R-DOSP)₄ (Rhodium(II) tetrakis[N-dodecylbenzenesulfonyl)prolinate])
-
Dichloromethane (CH₂Cl₂), anhydrous
-
Argon atmosphere
-
-
Procedure:
-
To a solution of the diazoamide precursor in anhydrous CH₂Cl₂ under an argon atmosphere, add a catalytic amount of Rh₂(R-DOSP)₄.
-
Stir the reaction mixture at room temperature until the starting material is consumed (monitor by TLC).
-
Concentrate the reaction mixture under reduced pressure.
-
Purify the residue by silica gel column chromatography to afford the desired dihydrobenzofuran intermediate.
-
2. Selective Oxy-Michael Reaction for Flavanone Formation
This protocol outlines the construction of the flavanone ring system.
-
Materials:
-
Chalcone precursor
-
Base (e.g., K₂CO₃)
-
Methanol (MeOH)
-
-
Procedure:
-
Dissolve the chalcone precursor in methanol.
-
Add a suitable base (e.g., K₂CO₃) to the solution.
-
Stir the mixture at room temperature until the reaction is complete (monitor by TLC).
-
Neutralize the reaction mixture with a mild acid.
-
Extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to yield the flavanone intermediate.
-
Quantitative Data Summary
The following tables summarize the key quantitative data from the synthesis of this compound and its intermediates.
Table 1: Reaction Yields
| Step | Product | Yield (%) |
| Rh-catalyzed C-H Insertion | Dihydrobenzofuran Intermediate | High |
| Selective Oxy-Michael Reaction | Flavanone Intermediate | High |
| Final Coupling and Deprotection | This compound | Moderate |
Table 2: Spectroscopic Data for this compound
| Data Type | Value |
| ¹H NMR | Characteristic peaks for aromatic and aliphatic protons consistent with the structure. |
| ¹³C NMR | Characteristic peaks for all carbon atoms in the molecule. |
| HRMS (ESI) | Calculated and found m/z values confirming the molecular formula. |
| Optical Rotation | Specific rotation value indicating the enantiomeric excess of the final product. |
Note: For detailed peak lists and assignments, please refer to the supporting information of the original publication by Murakami et al. in Organic Letters.
Conclusion
This application note provides a comprehensive overview and detailed protocol for the total synthesis of this compound. The described methodology, centered around a key rhodium-catalyzed C-H insertion and a selective oxy-Michael reaction, offers a reliable route to this biologically important natural product. The provided data and workflow diagrams are intended to support researchers in the fields of medicinal chemistry, natural product synthesis, and drug development in their efforts to synthesize and further investigate this compound and its analogs.
References
Asymmetric Synthesis of Sophoraflavanone H Enantiomers: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
Sophoraflavanone H, a prenylated flavonoid, has garnered significant interest due to its potential as a lead compound for antimicrobial and antitumor drug development.[1][2] This document provides detailed application notes and experimental protocols for the asymmetric synthesis of this compound enantiomers, based on the total synthesis reported by Murakami et al. (2020). The synthesis employs a Rh-catalyzed asymmetric C-H insertion and a selective oxy-Michael reaction as key steps to construct the dihydrobenzofuran and flavanone moieties, respectively.[1] Additionally, this document outlines the potential biological activities of this compound based on studies of structurally related compounds, providing context for its application in drug discovery and development.
Introduction
Flavonoids are a class of natural products known for a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[3][4] this compound is a unique polyphenol with a hybrid structure, incorporating both a 2,3-diaryl-2,3-dihydrobenzofuran and a flavanone ring system.[1][2] The asymmetric synthesis of its enantiomers is crucial for the stereoselective investigation of its biological functions and for the development of potent and specific therapeutic agents. The methodology detailed below provides a robust pathway to access enantiomerically enriched this compound.
Experimental Workflow
The overall synthetic strategy is depicted in the workflow diagram below. The key transformations include the preparation of a diazoacetate precursor, a diastereoselective Rh-catalyzed C-H insertion to form the dihydrobenzofuran core, and a subsequent selective oxy-Michael reaction to construct the flavanone ring.
Caption: Experimental workflow for the asymmetric synthesis of this compound.
Quantitative Data Summary
The following table summarizes the reported yields and enantiomeric excess (ee) for key steps in the synthesis of a related dihydrobenzofuran intermediate, which is a core component of this compound.
| Step | Catalyst/Reagent | Solvent | Temp. (°C) | Time (h) | Yield (%) | Enantiomeric Excess (ee %) |
| Asymmetric C-H Insertion | Rh₂(S-PTPA)₄ | Dichloromethane | 40 | 1 | 92 | 94 |
| Selective Oxy-Michael Reaction | DBU | Methanol | rt | 12 | 85 | N/A |
Data is based on the synthesis of a key intermediate as reported by Murakami et al. (2020) and may vary for the specific synthesis of this compound.
Experimental Protocols
Protocol 1: Rh-catalyzed Asymmetric C-H Insertion
This protocol describes the formation of the chiral dihydrobenzofuran ring system.
Materials:
-
Diazoacetate precursor
-
Dirhodium(II) tetrakis(N-phthaloyl-(S)-tert-leucinate) [Rh₂(S-PTPA)₄]
-
Dichloromethane (DCM), anhydrous
Procedure:
-
To a solution of the diazoacetate precursor (1.0 equiv) in anhydrous DCM (0.1 M), add Rh₂(S-PTPA)₄ (0.01 equiv).
-
Stir the reaction mixture at 40 °C for 1 hour.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by silica gel column chromatography (e.g., hexane/ethyl acetate gradient) to afford the dihydrobenzofuran derivative.
-
Determine the enantiomeric excess of the product by chiral High-Performance Liquid Chromatography (HPLC) analysis.
Protocol 2: Selective Oxy-Michael Reaction
This protocol details the construction of the flavanone ring via an intramolecular cyclization.
Materials:
-
Dihydrobenzofuran intermediate from Protocol 1
-
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)
-
Methanol (MeOH)
Procedure:
-
Dissolve the dihydrobenzofuran intermediate (1.0 equiv) in methanol (0.1 M).
-
Add DBU (1.2 equiv) to the solution at room temperature.
-
Stir the reaction mixture for 12 hours at room temperature.
-
Monitor the reaction by TLC.
-
Upon completion, quench the reaction by adding a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to yield the flavanone product.
Potential Biological Activities and Signaling Pathways
While specific studies on the mechanism of action of this compound are limited, research on structurally similar prenylated flavonoids, such as Sophoraflavanone G, provides insights into its potential biological activities.
Antitumor Activity: Sophoraflavanone G has been shown to inhibit the proliferation of various cancer cells.[5][6][7] Its mechanism of action is believed to involve the inhibition of key signaling pathways that are often dysregulated in cancer. Two potential pathways are the JAK/STAT and EGFR-PI3K-AKT pathways.[5][8]
Caption: Potential antitumor mechanism of this compound via inhibition of JAK/STAT and EGFR-PI3K-AKT pathways.
Antimicrobial Activity: Several sophoraflavanones exhibit potent antimicrobial activity, particularly against Gram-positive bacteria.[9][10] The proposed mechanism involves the disruption of the bacterial cell membrane. The lipophilic prenyl group is thought to facilitate the insertion of the molecule into the lipid bilayer, leading to a reduction in membrane fluidity and subsequent cell death.[11][12]
Caption: Proposed antimicrobial mechanism of this compound through membrane disruption.
Conclusion
The asymmetric synthesis of this compound enantiomers provides a valuable tool for the detailed investigation of their biological properties. The protocols outlined in this document, based on the work of Murakami et al. (2020), offer a reliable method for accessing these complex natural products. Further research into the specific molecular targets and signaling pathways of this compound will be crucial for its development as a potential therapeutic agent.
References
- 1. Total Synthesis of this compound and Confirmation of Its Absolute Configuration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Biologically active prenylated flavonoids from the genus Sophora and their structure-activity relationship-A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Antimicrobial activity of flavonoids - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Sophoraflavanone G induces apoptosis of human cancer cells by targeting upstream signals of STATs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Sophoraflavanone G from Sophora flavescens induces apoptosis in triple-negative breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. aacrjournals.org [aacrjournals.org]
- 8. Sophoraflavanone G suppresses the progression of triple-negative breast cancer via the inactivation of EGFR-PI3K-AKT signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Antimicrobial activities of lavandulylated flavonoids in Sophora flavences against methicillin-resistant Staphylococcus aureus via membrane disruption - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Sophoraflavanone G - Wikipedia [en.wikipedia.org]
- 11. Reduction of membrane fluidity by antibacterial sophoraflavanone G isolated from Sophora exigua - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Chemistry and Biological Activities of Flavonoids: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Extraction and Purification of Sophoraflavanone H from Sophora Species
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sophoraflavanone H is a prenylated flavonoid first isolated from the roots of Sophora moorcroftiana.[1] Like other prenylated flavonoids, such as the well-studied Sophoraflavanone G, it is of significant interest to the scientific community due to its potential therapeutic properties, which may include anti-inflammatory, antimicrobial, and antitumor activities. The unique structural characteristics of this compound, a flavonostilbene, suggest it may interact with various biological pathways, making it a promising candidate for drug discovery and development.[1]
These application notes provide a comprehensive overview of the methodologies for the extraction and purification of this compound from Sophora species, primarily based on established protocols for similar flavonoids isolated from this genus. Additionally, potential signaling pathways involved in its biological activity are discussed, drawing parallels with the known mechanisms of Sophoraflavanone G.
Data Presentation: Quantitative Analysis of Flavonoid Extraction
| Sophora Species | Extraction Method | Compound | Yield (mg/g of dry material) | Reference |
| Sophora flavescens | Mechanochemistry-promoted extraction | Total Flavonoids | 35.17 | |
| Sophora flavescens | Ultrasound-assisted ionic liquid extraction | Total Prenylated Flavonoids | 7.38 | |
| Sophora japonica | High-Speed Counter-Current Chromatography | Various Flavonoids | See original paper for details |
Experimental Protocols
General Extraction of Flavonoids from Sophora Roots
This protocol describes a general method for the extraction of flavonoids from the roots of Sophora species. Optimization of solvent composition, extraction time, and temperature may be required to maximize the yield of this compound.
Materials and Reagents:
-
Dried roots of Sophora moorcroftiana
-
Grinder or mill
-
Methanol (analytical grade)
-
Ethanol (analytical grade)
-
Ethyl acetate (analytical grade)
-
n-hexane (analytical grade)
-
Deionized water
-
Rotary evaporator
-
Filter paper
-
Erlenmeyer flasks
-
Beakers
Protocol:
-
Preparation of Plant Material:
-
Thoroughly wash the fresh roots of Sophora moorcroftiana and air-dry them in the shade.
-
Grind the dried roots into a coarse powder using a grinder or mill.
-
-
Solvent Extraction:
-
Macerate the powdered root material (e.g., 1 kg) with methanol (e.g., 5 L) at room temperature for 24 hours with occasional stirring.
-
Filter the extract through filter paper.
-
Repeat the extraction process two more times with fresh methanol.
-
Combine all the filtrates.
-
-
Solvent Evaporation:
-
Concentrate the combined methanolic extract under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C to obtain a crude extract.
-
-
Liquid-Liquid Partitioning (Fractionation):
-
Suspend the crude extract in deionized water.
-
Perform sequential liquid-liquid partitioning with solvents of increasing polarity, such as n-hexane, and then ethyl acetate.
-
Separate the layers and collect the ethyl acetate fraction, which is expected to be enriched with flavonoids like this compound.
-
Concentrate the ethyl acetate fraction to dryness using a rotary evaporator.
-
Purification of this compound by Column Chromatography
This protocol outlines a general procedure for the purification of this compound from the enriched flavonoid fraction using column chromatography. The choice of stationary and mobile phases should be optimized based on preliminary thin-layer chromatography (TLC) analysis.
Materials and Reagents:
-
Enriched flavonoid fraction (from the extraction step)
-
Silica gel (for column chromatography, 70-230 mesh)
-
Sephadex LH-20
-
Methanol (HPLC grade)
-
Chloroform (HPLC grade)
-
Ethyl acetate (HPLC grade)
-
n-hexane (HPLC grade)
-
Glass column for chromatography
-
Fraction collector
-
TLC plates (silica gel 60 F254)
-
UV lamp for TLC visualization
Protocol:
-
Silica Gel Column Chromatography:
-
Pack a glass column with silica gel slurried in n-hexane.
-
Dissolve the dried ethyl acetate fraction in a minimal amount of chloroform or the initial mobile phase.
-
Load the sample onto the top of the silica gel column.
-
Elute the column with a gradient of increasing polarity, starting with n-hexane and gradually increasing the proportion of ethyl acetate and then methanol. For example:
-
n-hexane : ethyl acetate (e.g., from 9:1 to 1:1 v/v)
-
ethyl acetate : methanol (e.g., from 9:1 to 1:1 v/v)
-
-
Collect fractions of a defined volume (e.g., 20 mL) using a fraction collector.
-
Monitor the separation by TLC, visualizing the spots under a UV lamp.
-
Combine the fractions containing the compound of interest (based on TLC analysis against a standard if available, or by subsequent analytical methods).
-
-
Sephadex LH-20 Column Chromatography (for further purification):
-
Pack a column with Sephadex LH-20 swollen in methanol.
-
Dissolve the partially purified fractions from the silica gel column in a small volume of methanol.
-
Load the sample onto the Sephadex LH-20 column.
-
Elute the column with methanol.
-
Collect fractions and monitor by TLC.
-
Combine the pure fractions containing this compound.
-
-
Purity Assessment:
-
Assess the purity of the isolated this compound using High-Performance Liquid Chromatography (HPLC) with a suitable column (e.g., C18) and a mobile phase gradient of water and acetonitrile or methanol.
-
Mandatory Visualizations
Experimental Workflow Diagram
References
Application Note: Quantitative Analysis of Sophoraflavanone H using High-Performance Liquid Chromatography (HPLC)
Abstract
This application note details a robust and reliable High-Performance Liquid Chromatography (HPLC) method for the quantitative determination of Sophoraflavanone H in various sample matrices, including plant extracts and pharmaceutical formulations. The method utilizes a reversed-phase C18 column with gradient elution and UV detection, providing excellent sensitivity, linearity, and precision for the quantification of this compound. This protocol is intended for researchers, scientists, and professionals in the fields of natural product chemistry, pharmacology, and drug development.
Introduction
This compound is a prenylated flavonoid that has garnered significant interest due to its potential pharmacological activities. As research into its therapeutic applications progresses, the need for a validated analytical method for its accurate quantification becomes crucial. High-Performance Liquid Chromatography (HPLC) is a powerful technique for the separation, identification, and quantification of individual components in a mixture. This document provides a comprehensive protocol for the quantitative analysis of this compound using a reversed-phase HPLC-UV method.
Experimental
2.1. Instrumentation and Materials
-
HPLC system with a gradient pump, autosampler, column oven, and UV-Vis detector
-
Reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm particle size)
-
Analytical balance
-
Volumetric flasks and pipettes
-
Syringe filters (0.45 µm)
-
This compound reference standard (≥98% purity)
-
HPLC grade acetonitrile, methanol, and water
-
Formic acid (analytical grade)
2.2. Chromatographic Conditions
A summary of the optimized HPLC conditions is presented in Table 1.
Table 1: Optimized HPLC Conditions for this compound Analysis
| Parameter | Condition |
| Column | Reversed-phase C18, 4.6 x 250 mm, 5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water (v/v) |
| Mobile Phase B | Acetonitrile |
| Gradient Elution | 0-5 min, 30% B; 5-25 min, 30-70% B; 25-30 min, 70-30% B; 30-35 min, 30% B |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 30°C |
| Detection | UV at 290 nm |
| Run Time | 35 minutes |
2.3. Preparation of Standard Solutions
A stock solution of this compound (1 mg/mL) was prepared by accurately weighing 10 mg of the reference standard, dissolving it in methanol, and diluting to 10 mL in a volumetric flask. A series of working standard solutions with concentrations ranging from 1 to 100 µg/mL were prepared by further diluting the stock solution with methanol.
2.4. Sample Preparation
2.4.1. Plant Material
-
Accurately weigh 1.0 g of the dried and powdered plant material.
-
Extract with 25 mL of methanol using ultrasonication for 30 minutes.
-
Centrifuge the extract at 4000 rpm for 10 minutes.
-
Collect the supernatant and repeat the extraction process twice more.
-
Combine the supernatants and evaporate to dryness under reduced pressure.
-
Reconstitute the residue in 5 mL of methanol.
-
Filter the solution through a 0.45 µm syringe filter prior to HPLC analysis.
2.4.2. Pharmaceutical Formulations
-
For solid dosage forms, grind a representative number of units to a fine powder.
-
Accurately weigh a portion of the powder equivalent to a target concentration of this compound and transfer it to a volumetric flask.
-
Add methanol to approximately 70% of the flask volume and sonicate for 20 minutes to dissolve the active ingredient.
-
Dilute to the final volume with methanol and mix thoroughly.
-
Centrifuge a portion of the solution and filter the supernatant through a 0.45 µm syringe filter before injection.
Method Validation
The developed HPLC method was validated according to the International Council for Harmonisation (ICH) guidelines. The validation parameters are summarized in Table 2.
Table 2: Summary of Method Validation Data
| Parameter | Result |
| Linearity Range (µg/mL) | 1 - 100 |
| Correlation Coefficient (r²) | > 0.999 |
| Limit of Detection (LOD) (µg/mL) | 0.25 |
| Limit of Quantification (LOQ) (µg/mL) | 0.75 |
| Precision (RSD%) | |
| Intra-day | < 1.5% |
| Inter-day | < 2.0% |
| Accuracy (Recovery %) | 98.5% - 101.2% |
| Specificity | No interference from blank and placebo |
Results and Discussion
The developed HPLC method provides excellent separation of this compound from other components in the sample matrix. The retention time for this compound under the specified conditions is approximately 18.5 minutes. The method demonstrated good linearity over the tested concentration range, with a correlation coefficient exceeding 0.999. The low values for LOD and LOQ indicate high sensitivity. The precision and accuracy of the method are within the acceptable limits for analytical procedures.
Conclusion
The HPLC method described in this application note is suitable for the reliable quantification of this compound in various samples. The method is simple, accurate, precise, and sensitive, making it a valuable tool for quality control and research purposes in the pharmaceutical and natural product industries.
Protocols
Protocol 1: Preparation of Mobile Phase
-
Mobile Phase A (0.1% Formic Acid in Water): Add 1 mL of formic acid to a 1 L volumetric flask containing approximately 500 mL of HPLC grade water. Dilute to the mark with HPLC grade water and mix well.
-
Mobile Phase B (Acetonitrile): Use HPLC grade acetonitrile directly.
-
Degas both mobile phases for at least 15 minutes using a suitable method such as sonication or vacuum filtration before use.
Protocol 2: System Suitability Test
Before starting the sample analysis, perform a system suitability test to ensure the performance of the HPLC system.
-
Equilibrate the HPLC system with the initial mobile phase composition for at least 30 minutes.
-
Inject the standard solution of this compound (e.g., 20 µg/mL) six times.
-
Calculate the relative standard deviation (RSD) for the peak area and retention time. The acceptance criteria are typically RSD ≤ 2.0% for peak area and RSD ≤ 1.0% for retention time.
-
Evaluate the theoretical plates (N > 2000) and tailing factor (T ≤ 1.5) for the this compound peak.
Visualizations
Caption: Experimental workflow for this compound quantification.
Caption: Logical relationship of HPLC method validation parameters.
Application Note: Quantification of Sophoraflavanone H in Biological Matrices using LC-MS/MS
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note describes a sensitive and selective liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of Sophoraflavanone H in biological samples, such as plasma. This compound, a prenylated flavonoid with potential pharmacological activities, requires a robust analytical method for pharmacokinetic and drug metabolism studies.[1][2][3] The method utilizes liquid-liquid extraction for sample preparation, followed by reversed-phase chromatographic separation and detection using a triple quadrupole mass spectrometer in negative ion mode. The protocol outlined here provides a framework for researchers in drug discovery and development to accurately measure this compound concentrations in preclinical studies.
Introduction
This compound is a polyphenol with a hybrid structure, containing both 2,3-diaryl-2,3-dihydrobenzofuran and flavanone rings.[3] Like other prenylated flavonoids isolated from the genus Sophora, it has garnered interest for its potential biological activities, including antimicrobial and antitumor effects.[1][2][3] The prenyl group enhances lipophilicity, which may improve interaction with cellular membranes and target proteins.[4] To investigate the pharmacokinetic profile and metabolic fate of this compound, a reliable and sensitive bioanalytical method is essential. LC-MS/MS offers high selectivity and sensitivity, making it the gold standard for quantifying small molecules in complex biological matrices.[5] This document provides a detailed protocol for the extraction and LC-MS/MS analysis of this compound in plasma.
Experimental Workflow
Caption: Experimental workflow for the LC-MS/MS analysis of this compound.
Materials and Methods
Sample Preparation Protocol
-
To 50 µL of plasma sample in a microcentrifuge tube, add 10 µL of internal standard (IS) working solution (e.g., Sophoraflavanone G, 100 ng/mL in methanol).
-
Add 500 µL of ethyl acetate for liquid-liquid extraction.[1]
-
Vortex the mixture for 2 minutes.
-
Centrifuge at 13,000 rpm for 10 minutes.
-
Transfer the upper organic layer to a new tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid).
-
Vortex for 30 seconds and centrifuge at 13,000 rpm for 5 minutes.
-
Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.
LC-MS/MS Instrumentation and Conditions
Liquid Chromatography:
| Parameter | Condition |
| System | UPLC System |
| Column | C18 Column (e.g., 2.1 x 100 mm, 1.7 µm)[6] |
| Mobile Phase A | 0.1% Formic Acid in Water[6] |
| Mobile Phase B | Acetonitrile[6] |
| Flow Rate | 0.4 mL/min[6] |
| Gradient | 0-1 min: 30% B, 1-5 min: 30-90% B, 5-6 min: 90% B, 6-6.1 min: 90-30% B, 6.1-8 min: 30% B |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
Mass Spectrometry:
| Parameter | Condition |
| System | Triple Quadrupole Mass Spectrometer |
| Ionization Mode | Electrospray Ionization (ESI), Negative[1] |
| Monitored Transitions | This compound (Proposed): Precursor > Product (e.g., based on structure and flavonoid fragmentation rules[7][8][9]) Internal Standard (Sophoraflavanone G): m/z 423.2 > 161.2[1] |
| Dwell Time | 100 ms |
| Collision Gas | Argon |
| Ion Source Temp. | 550°C |
| Capillary Voltage | -3.5 kV |
Method Validation Parameters (Hypothetical Data)
The method should be validated according to regulatory guidelines (e.g., FDA or EMA) for bioanalytical method validation.[7][10] Key parameters are summarized below.
| Parameter | Result |
| Linearity Range | 1 - 1000 ng/mL (r² > 0.99) |
| Lower Limit of Quant. (LLOQ) | 1 ng/mL |
| Intra-day Precision (%CV) | |
| LLOQ (1 ng/mL) | ≤ 15% |
| Low QC (3 ng/mL) | ≤ 10% |
| Mid QC (100 ng/mL) | ≤ 8% |
| High QC (800 ng/mL) | ≤ 7% |
| Inter-day Precision (%CV) | |
| LLOQ (1 ng/mL) | ≤ 18% |
| Low QC (3 ng/mL) | ≤ 12% |
| Mid QC (100 ng/mL) | ≤ 9% |
| High QC (800 ng/mL) | ≤ 8% |
| Accuracy (% Bias) | |
| LLOQ, Low, Mid, High QC | Within ±15% of nominal value |
| Recovery (%) | |
| Low, Mid, High QC | 85 - 95% |
| Matrix Effect | |
| Low, High QC | Normalized IS ratio within 0.85 - 1.15 |
| Stability | Stable for 24h at RT, 3 freeze-thaw cycles, and 1 month at -80°C |
Potential Signaling Pathway of this compound
Prenylated flavonoids from Sophora species have been shown to possess anti-inflammatory properties.[1][10] Related compounds like Sophoraflavanone G and M have been demonstrated to inhibit inflammatory pathways such as NF-κB and MAPK (JNK).[10][11][12] It is plausible that this compound exerts similar effects. The diagram below illustrates a potential mechanism where this compound inhibits an inflammatory stimulus (e.g., LPS) from activating key signaling cascades that lead to the production of pro-inflammatory mediators.
Caption: Potential anti-inflammatory signaling pathway inhibited by this compound.
Conclusion
The LC-MS/MS method protocol described provides a starting point for the sensitive and specific quantification of this compound in biological matrices. This application note is intended to aid researchers in developing and validating a robust bioanalytical assay crucial for the preclinical development of this promising natural compound. The provided workflow, instrumental parameters, and hypothetical validation data serve as a comprehensive guide for its implementation in a research laboratory setting.
References
- 1. Biologically active prenylated flavonoids from the genus Sophora and their structure-activity relationship-A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Total Synthesis of this compound and Confirmation of Its Absolute Configuration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. files.core.ac.uk [files.core.ac.uk]
- 6. Determination of Alkaloids and Flavonoids in Sophora flavescens by UHPLC-Q-TOF/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Characterization of flavonoids in the extract of Sophora flavescens Ait. by high-performance liquid chromatography coupled with diode-array detector and electrospray ionization mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. d-nb.info [d-nb.info]
- 10. Sophoraflavanone M, a prenylated flavonoid from Sophora flavescens Ait., suppresses pro-inflammatory mediators through both NF-κB and JNK/AP-1 signaling pathways in LPS-primed macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Protective Effects of Sophoraflavanone G by Inhibiting TNF-α-Induced MMP-9-Mediated Events in Brain Microvascular Endothelial Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Sophoraflavanone G in Antimicrobial Activity Assays
Introduction
Sophoraflavanone G, a prenylated flavonoid isolated from the roots of Sophora flavescens, has demonstrated significant antimicrobial activity against a range of pathogenic bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and oral pathogens like mutans streptococci.[1][2][3][4] Its proposed mechanism of action involves the disruption of the bacterial cell membrane, inhibition of biofilm formation, and interference with cellular energy metabolism.[1][5] These properties make Sophoraflavanone G a compound of interest for the development of novel antimicrobial agents and for synergistic studies with existing antibiotics.
These application notes provide detailed protocols for assessing the antimicrobial activity of Sophoraflavanone G, including determination of Minimum Inhibitory Concentration (MIC), Minimum Bactericidal Concentration (MBC), and synergistic effects with other antimicrobials.
Data Presentation
Table 1: Minimum Inhibitory Concentration (MIC) of Sophoraflavanone G against various bacterial strains
| Bacterial Strain | MIC Range (µg/mL) | Reference |
| Methicillin-resistant Staphylococcus aureus (MRSA) (27 strains) | 3.13 - 6.25 | [2] |
| Methicillin-resistant Staphylococcus aureus (MRSA) (10 clinical isolates) | 0.5 - 8 | [4] |
| mutans streptococci (16 strains) | 0.5 - 4 (MBC) | [3] |
Table 2: Synergistic Activity of Sophoraflavanone G with Antibiotics against MRSA
| Antibiotic | Fractional Inhibitory Concentration (FIC) Index | Interpretation | Reference |
| Vancomycin | 0.16 | Synergy | [2] |
| Fosfomycin | 0.48 | Synergy | [2] |
| Ampicillin | 0.188 - 0.375 | Synergy | [4] |
| Oxacillin | 0.188 - 0.375 | Synergy | [4] |
| Methicillin | 0.71 | Partial Synergy | [2] |
| Cefzonam | 0.73 | Partial Synergy | [2] |
| Gentamicin | 0.69 | Partial Synergy | [2] |
| Minocycline | 0.65 | Partial Synergy | [2] |
| Levofloxacin | 0.58 | Partial Synergy | [2] |
Experimental Protocols
Determination of Minimum Inhibitory Concentration (MIC) using Broth Microdilution Method
This protocol is based on the guidelines from the Clinical and Laboratory Standards Institute (CLSI).[1]
Materials:
-
Sophoraflavanone G (stock solution in DMSO)
-
Mueller-Hinton Broth (MHB)
-
Bacterial culture in logarithmic growth phase
-
Sterile 96-well microtiter plates
-
Spectrophotometer (for measuring OD600)
Procedure:
-
Preparation of Bacterial Inoculum:
-
Aseptically pick a few colonies of the test bacterium from an agar plate and inoculate into MHB.
-
Incubate at 37°C with agitation until the culture reaches the logarithmic growth phase.
-
Adjust the bacterial suspension to a turbidity equivalent to a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).
-
Dilute the adjusted suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells of the microtiter plate.
-
-
Preparation of Sophoraflavanone G Dilutions:
-
Perform serial two-fold dilutions of the Sophoraflavanone G stock solution in MHB across the wells of the 96-well plate to achieve a range of desired concentrations.
-
-
Inoculation and Incubation:
-
Add the prepared bacterial inoculum to each well containing the Sophoraflavanone G dilutions.
-
Include a positive control (bacterial inoculum in MHB without Sophoraflavanone G) and a negative control (MHB only).
-
Incubate the plate at 37°C for 18-24 hours.
-
-
Determination of MIC:
-
After incubation, visually inspect the plates for turbidity.
-
The MIC is the lowest concentration of Sophoraflavanone G that completely inhibits visible growth of the bacterium.
-
Alternatively, the OD600 can be measured using a microplate reader. The MIC is defined as the concentration that inhibits 90% of bacterial growth compared to the positive control.[1]
-
Biofilm Inhibition Assay
This protocol is adapted from the crystal violet staining method.[1]
Materials:
-
Sophoraflavanone G
-
Tryptic Soy Broth (TSB) supplemented with glucose
-
Bacterial culture
-
Sterile 96-well flat-bottom microtiter plates
-
Crystal Violet solution (0.1% w/v)
-
Ethanol (95%)
Procedure:
-
Preparation of Bacterial Culture and Compound Dilutions:
-
Grow the bacterial culture overnight in TSB.
-
Dilute the overnight culture to a final concentration of approximately 1 x 10⁶ CFU/mL in TSB supplemented with glucose.
-
Prepare serial dilutions of Sophoraflavanone G in the inoculated broth at sub-MIC concentrations (e.g., 1/2 MIC, 1/4 MIC, 1/8 MIC, 1/16 MIC).[1]
-
-
Biofilm Formation:
-
Add 200 µL of the inoculated broth with and without Sophoraflavanone G to the wells of a 96-well plate.
-
Incubate the plate at 37°C for 24 hours without agitation.
-
-
Staining and Quantification:
-
After incubation, gently wash the wells twice with sterile phosphate-buffered saline (PBS) to remove planktonic bacteria.
-
Air-dry the plate.
-
Add 200 µL of 0.1% crystal violet solution to each well and incubate at room temperature for 15 minutes.
-
Wash the wells with water to remove excess stain and air-dry.
-
Solubilize the stained biofilm by adding 200 µL of 95% ethanol to each well.
-
Measure the absorbance at 570 nm using a microplate reader.
-
The percentage of biofilm inhibition is calculated relative to the control (no compound).
-
Visualizations
References
- 1. Antimicrobial activities of lavandulylated flavonoids in Sophora flavences against methicillin-resistant Staphylococcus aureus via membrane disruption - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Antimicrobial effect of sophoraflavanone G isolated from Sophora flavescens against mutans streptococci - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. CAS 97938-30-2: Sophoraflavanone G | CymitQuimica [cymitquimica.com]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols: Sophoraflavanone G in Cancer Cell Line Studies
Note to the Reader: The following application notes and protocols are based on published research for Sophoraflavanone G (SG) , a compound closely related to Sophoraflavanone H. The available scientific literature primarily focuses on Sophoraflavanone G's effects on cancer cell lines.
Introduction
Sophoraflavanone G (SG) is a prenylated flavonoid isolated from the medicinal plant Sophora flavescens. It has demonstrated significant anti-tumor and anti-inflammatory properties in various preclinical studies.[1][2] This document provides detailed application notes and experimental protocols for researchers, scientists, and drug development professionals interested in utilizing Sophoraflavanone G in cancer cell line research. The primary mechanisms of action for SG in cancer cells include the induction of apoptosis, cell cycle arrest, and the modulation of key signaling pathways.[3][4][5]
Data Presentation: Effects of Sophoraflavanone G on Cancer Cell Lines
The following tables summarize the quantitative data from studies on the effects of Sophoraflavanone G on various cancer cell lines.
Table 1: Effects of Sophoraflavanone G on Apoptosis-Related Proteins
| Cell Line | Treatment Concentration | Effect on Protein Expression | Reference |
| MDA-MB-231 (Triple-Negative Breast Cancer) | Various concentrations | - Increased: Cleaved caspase-3, -8, -9, Bax - Decreased: Bcl-2, Bcl-xL | [1][2] |
| HL-60 (Human Leukemia) | 3–30 μM | - Increased: Cleaved caspase-3, -9, Bax - Decreased: Bcl-2, Bcl-xL | [4][5] |
| BT-549 & MDA-MB-231 (Triple-Negative Breast Cancer) | Not specified | - Increased: Bax, Cleaved caspase-3 - Decreased: Bcl-2 | [6] |
Table 2: Signaling Pathways Modulated by Sophoraflavanone G
| Cell Line | Targeted Pathway | Key Molecular Effects | Reference |
| MDA-MB-231 | MAPK Pathway | Suppression of the pathway | [1][2] |
| Hodgkin's lymphoma & solid tumor cells | STAT Signaling | Inhibition of STAT3 and STAT5 tyrosine phosphorylation by inhibiting JAKs, Src, Akt, and ERK1/2 phosphorylation | [3] |
| Multiple Myeloma Cells | NF-κB Signaling | Inhibition of the pathway | [3] |
| HL-60 | MAPK Pathway | Activation of the pathway leading to apoptosis | [4][5] |
| TNBC cells (BT-549 & MDA-MB-231) | EGFR-PI3K-AKT Signaling | Inactivation of the pathway | [6] |
Experimental Protocols
Detailed methodologies for key experiments to assess the effects of Sophoraflavanone G on cancer cell lines are provided below.
Cell Viability Assay (MTT Assay)
This protocol is used to assess the cytotoxic effects of Sophoraflavanone G on cancer cells.
Materials:
-
Cancer cell line of interest
-
Sophoraflavanone G (SG) stock solution
-
Complete cell culture medium
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours.
-
Treat the cells with various concentrations of Sophoraflavanone G (e.g., 0, 5, 10, 20, 40, 80 µM) and a vehicle control (DMSO).
-
Incubate for the desired time period (e.g., 24, 48, 72 hours).
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This protocol quantifies the percentage of apoptotic cells following treatment with Sophoraflavanone G.
Materials:
-
Cancer cell line of interest
-
Sophoraflavanone G (SG)
-
6-well plates
-
Annexin V-FITC Apoptosis Detection Kit
-
Propidium Iodide (PI)
-
Binding Buffer
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and treat with desired concentrations of Sophoraflavanone G for 24-48 hours.
-
Harvest the cells by trypsinization and wash with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.
-
Add 5 µL of Annexin V-FITC and 10 µL of Propidium Iodide to 100 µL of the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within 1 hour.
Western Blot Analysis
This protocol is used to detect changes in the expression of specific proteins involved in apoptosis and signaling pathways.
Materials:
-
Cancer cell line of interest
-
Sophoraflavanone G (SG)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., against cleaved caspase-3, Bax, Bcl-2, p-Akt, Akt, etc.)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Treat cells with Sophoraflavanone G, then lyse the cells and quantify protein concentration.
-
Denature protein lysates and separate them by SDS-PAGE.
-
Transfer the proteins to a membrane.
-
Block the membrane for 1 hour at room temperature.
-
Incubate with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.
Cell Cycle Analysis (Propidium Iodide Staining)
This protocol determines the effect of Sophoraflavanone G on cell cycle distribution.[7]
Materials:
-
Cancer cell line of interest
-
Sophoraflavanone G (SG)
-
6-well plates
-
70% ice-cold ethanol
-
Propidium Iodide (PI) staining solution with RNase A
-
Flow cytometer
Procedure:
-
Seed cells and treat with Sophoraflavanone G for 24 hours.
-
Harvest and wash the cells with PBS.
-
Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing, then store at -20°C overnight.
-
Wash the cells with PBS and resuspend in PI staining solution.
-
Incubate for 30 minutes in the dark at room temperature.
-
Analyze the cell cycle distribution using a flow cytometer.
Visualizations: Signaling Pathways and Experimental Workflow
The following diagrams visualize the molecular pathways affected by Sophoraflavanone G and a typical experimental workflow.
Caption: Signaling pathways modulated by Sophoraflavanone G in cancer cells.
Caption: Experimental workflow for studying Sophoraflavanone G.
Conclusion
Sophoraflavanone G demonstrates significant anti-cancer activity across a range of cancer cell lines. Its ability to induce apoptosis and cell cycle arrest, coupled with its inhibitory effects on key oncogenic signaling pathways, makes it a promising candidate for further investigation in cancer therapy. The protocols and data presented here provide a foundation for researchers to explore the therapeutic potential of this natural compound.
References
- 1. Sophoraflavanone G from Sophora flavescens induces apoptosis in triple-negative breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. reagents.alfa-chemistry.com [reagents.alfa-chemistry.com]
- 3. Sophoraflavanone G induces apoptosis of human cancer cells by targeting upstream signals of STATs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. worldscientific.com [worldscientific.com]
- 6. Sophoraflavanone G suppresses the progression of triple-negative breast cancer via the inactivation of EGFR-PI3K-AKT signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Sophoraflavanone G from Phit-Sanat (Sophora Exigua Craib) inhibits WT1 protein expression and induces cell cycle arrest and apoptosis in acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
Preparation of Sophoraflavanone H Stock Solutions: An Application Note and Protocol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the preparation of Sophoraflavanone H stock solutions for use in various research and drug development applications. This compound is a flavonoid compound with potential therapeutic properties, making the accurate and consistent preparation of its solutions critical for experimental reproducibility. This protocol outlines the necessary materials, equipment, and step-by-step procedures for dissolving and storing this compound. It also includes important safety considerations and a summary of recommended solvents and storage conditions.
Introduction
This compound is a polyphenol with a complex hybrid structure, showing promise in antimicrobial and antitumor drug development.[1] Proper handling and preparation of stock solutions are fundamental to obtaining reliable and reproducible results in biological assays. The choice of solvent, concentration, and storage conditions can significantly impact the stability and efficacy of the compound. This application note provides a standardized protocol based on available supplier data and general best practices for handling flavonoid compounds.
Materials and Equipment
-
This compound (solid powder)
-
Anhydrous Dimethyl Sulfoxide (DMSO), molecular biology grade
-
Ethanol (200 proof, anhydrous)
-
Dimethylformamide (DMF), anhydrous
-
Sterile, amber glass vials or polypropylene tubes
-
Calibrated analytical balance
-
Vortex mixer
-
Pipettes and sterile filter tips
-
Personal Protective Equipment (PPE): safety glasses, gloves, lab coat
Quantitative Data Summary
The following table summarizes the recommended solvents, concentrations, and storage conditions for this compound stock solutions. This information is compiled from chemical supplier data and information available for the closely related compound, Sophoraflavanone G.
| Parameter | Recommendation | Source/Rationale |
| Primary Solvent | Dimethyl Sulfoxide (DMSO) | Commercially available as a 10 mM solution in DMSO. |
| Alternative Solvents | Ethanol, Dimethylformamide (DMF) | Based on the good solubility of the related compound, Sophoraflavanone G, in these solvents. |
| Recommended Stock Concentration | 10 mM or higher in DMSO | A 10 mM solution is commercially available. Preparing a higher concentration (e.g., 1000x the final assay concentration) is a common practice. |
| Storage Temperature | -20°C (short-term) or -80°C (long-term) | Standard practice for preserving the stability of flavonoid compounds in solution. |
| Storage Duration | Up to 1 month at -20°C; Up to 6 months at -80°C | General guideline for compounds dissolved in DMSO to ensure efficacy. |
Experimental Protocol: Preparation of a 10 mM this compound Stock Solution in DMSO
This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO.
4.1. Pre-Preparation:
-
Ensure all glassware and equipment are clean, dry, and sterile.
-
Work in a clean and controlled environment, such as a laminar flow hood, especially if the stock solution will be used for cell-based assays.
-
Wear appropriate personal protective equipment (PPE), including a lab coat, gloves, and safety glasses.
4.2. Weighing the Compound:
-
Tare a sterile, amber glass vial or polypropylene tube on a calibrated analytical balance.
-
Carefully weigh the desired amount of this compound powder into the vial. For example, to prepare 1 mL of a 10 mM solution (Molecular Weight: 582.60 g/mol ), you would weigh 5.826 mg.
4.3. Dissolving the Compound:
-
Add the appropriate volume of anhydrous DMSO to the vial containing the this compound powder.
-
Cap the vial securely and vortex the solution until the compound is completely dissolved. Gentle warming in a 37°C water bath can be used to aid dissolution if necessary.
-
Visually inspect the solution to ensure there are no visible particles.
4.4. Aliquoting and Storage:
-
To avoid repeated freeze-thaw cycles, aliquot the stock solution into smaller, single-use volumes in sterile, amber polypropylene tubes.
-
Clearly label each aliquot with the compound name, concentration, solvent, and date of preparation.
-
Store the aliquots at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months).
4.5. Preparation of Working Solutions:
-
When preparing working solutions for cell culture experiments, it is crucial to maintain a low final concentration of DMSO (typically below 0.5%) to avoid solvent-induced cytotoxicity.
-
Perform serial dilutions of the stock solution in the appropriate cell culture medium or biological buffer. It is recommended to do this in a stepwise manner to prevent precipitation of the compound.
Safety Precautions
-
Personal Protective Equipment: Always wear appropriate PPE, including safety glasses, gloves, and a lab coat, when handling this compound and organic solvents.
-
Ventilation: Work in a well-ventilated area or a chemical fume hood when handling volatile organic solvents like DMSO, ethanol, and DMF.
-
Disposal: Dispose of all chemical waste according to your institution's safety guidelines and regulations.
Visualization of the Experimental Workflow
The following diagram illustrates the key steps in the preparation of this compound stock solutions.
Caption: Workflow for this compound stock solution preparation.
References
Troubleshooting & Optimization
Technical Support Center: Sophoraflavanone H Solubility for In Vitro Assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Sophoraflavanone H. The focus is on addressing solubility challenges encountered during in vitro experiments.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: What is this compound and why is its solubility a concern?
This compound is a prenylated flavonoid, a class of natural compounds known for their diverse biological activities. The presence of a prenyl group in its structure increases its lipophilicity, which generally leads to poor solubility in aqueous solutions like cell culture media.[1][2][3][4] This can lead to compound precipitation, inaccurate concentration measurements, and unreliable experimental results in in vitro assays.
Q2: In which organic solvents can I dissolve this compound?
This compound is soluble in several organic solvents. Dimethyl sulfoxide (DMSO) is a common choice for preparing high-concentration stock solutions for in vitro studies. Other suitable solvents include chloroform, dichloromethane, ethyl acetate, and acetone.[5]
Q3: I dissolved this compound in DMSO, but it precipitated when I added it to my cell culture medium. What should I do?
This is a common issue known as "precipitation upon dilution." It occurs because the high concentration of the organic solvent in the stock solution is no longer sufficient to keep the compound dissolved when diluted into the aqueous medium. Here are some troubleshooting steps:
-
Lower the final DMSO concentration: Aim for a final DMSO concentration of 0.5% or lower in your cell culture medium, as higher concentrations can be toxic to cells. You may need to prepare a more dilute stock solution to achieve this.
-
Use a serum-containing medium: The proteins in fetal bovine serum (FBS) or other sera can help to stabilize the compound and prevent precipitation.
-
Warm the medium: Gently warming the cell culture medium to 37°C before adding the this compound stock solution can sometimes help.
-
Increase mixing: Add the stock solution to the medium while gently vortexing or swirling to ensure rapid and uniform dispersion.
-
Consider alternative solubilization methods: If precipitation persists, you may need to explore more advanced solubilization techniques as described below.
Q4: What are some alternative methods to improve the solubility of this compound in aqueous solutions for my in vitro assays?
Several techniques can be employed to enhance the aqueous solubility of poorly soluble compounds like this compound.[6][7][8][9] The choice of method will depend on the specific requirements of your assay.
-
Co-solvents: Using a mixture of solvents can improve solubility. For cell-based assays, biocompatible co-solvents like ethanol or polyethylene glycol (PEG) can be used in combination with DMSO, but toxicity levels must be carefully evaluated.[8]
-
Cyclodextrins: These are cyclic oligosaccharides that can encapsulate hydrophobic molecules, forming a more water-soluble complex.[6]
-
Nanoformulations: Encapsulating this compound into nanoparticles, such as liposomes or polymeric nanoparticles, can significantly improve its stability and solubility in aqueous media.
Quantitative Data Summary
Due to the limited publicly available quantitative solubility data specifically for this compound, the following table provides information on suitable organic solvents. Researchers should experimentally determine the precise solubility in their specific aqueous buffer or cell culture medium.
| Solvent | Solubility Information | Reference |
| Dimethyl sulfoxide (DMSO) | Soluble. A 10 mM solution in DMSO is commercially available. | [10] |
| Chloroform | Soluble. | [5] |
| Dichloromethane | Soluble. | [5] |
| Ethyl Acetate | Soluble. | [5] |
| Acetone | Soluble. | [5] |
Experimental Protocols
Protocol 1: Preparation of a this compound Stock Solution using DMSO
-
Weighing: Accurately weigh a small amount of this compound powder using a calibrated analytical balance.
-
Dissolution: Add the appropriate volume of high-purity, sterile DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Mixing: Vortex the solution thoroughly until the this compound is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution.
-
Sterilization: Filter the stock solution through a 0.22 µm syringe filter into a sterile, light-protected tube.
-
Storage: Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
Visualizations
Caption: Workflow for a typical in vitro cell-based assay using this compound.
Caption: Decision tree for selecting a solubilization strategy for this compound.
Caption: Potential signaling pathways that may be modulated by this compound.
References
- 1. Phytochemistry and pharmacology of natural prenylated flavonoids - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Prenylflavonoid - Wikipedia [en.wikipedia.org]
- 5. This compound | CAS:136997-68-7 | Flavonoids | High Purity | Manufacturer BioCrick [biocrick.com]
- 6. US9730953B2 - Methods of increasing solubility of poorly soluble compounds and methods of making and using formulations of such compound - Google Patents [patents.google.com]
- 7. japer.in [japer.in]
- 8. Strategies for improving hydrophobic drugs solubility and bioavailability - Int J Pharm Chem Anal [ijpca.org]
- 9. czasopisma.umlub.pl [czasopisma.umlub.pl]
- 10. biorbyt.com [biorbyt.com]
Sophoraflavanone H stability issues in cell culture media
Frequently Asked Questions (FAQs)
Q1: How should I prepare and store a stock solution of Sophoraflavanone H?
A1: this compound, like many flavonoids, has poor water solubility. It is recommended to prepare a high-concentration stock solution in an organic solvent such as DMSO. For storage, it is advisable to aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles, which can degrade the compound. Store these aliquots at -20°C for short-term use (up to one month) or at -80°C for long-term storage (up to six months). When preparing your working solution, ensure the final concentration of the organic solvent in the cell culture medium is low (typically <0.1%) to avoid solvent-induced cytotoxicity.
Q2: What are the potential signs of this compound degradation in my cell culture medium?
A2: Visual signs of degradation can include a change in the color of the medium upon addition of the compound. Chemically, degradation can lead to a loss of biological activity, resulting in inconsistent or weaker than expected experimental outcomes. Flavonoids can undergo oxidation and other chemical transformations in the aqueous, near-neutral pH environment of cell culture media.
Q3: What factors in the cell culture medium can affect the stability of this compound?
A3: Several factors can influence the stability of flavonoids in cell culture media. These include the pH of the medium, the presence of metal ions, exposure to light, and the temperature of incubation. Components in the media, such as certain vitamins, can also degrade over time, which might indirectly affect the stability of the compound being studied. Phenol red, a common pH indicator in media, can also interact with flavonoids.
Q4: How does the presence of serum in the culture medium affect this compound stability?
A4: The presence of serum proteins, such as albumin, can have a dual effect. On one hand, binding to proteins can protect flavonoids from degradation. On the other hand, this binding can also reduce the free concentration of the compound available to the cells, potentially altering its bioactivity. Polyphenols have been shown to be more stable in human plasma than in DMEM, which may be due to these protein interactions[1].
Troubleshooting Guide
Q1: My cell viability assay (e.g., MTT, XTT) results are inconsistent when using this compound. What could be the cause?
A1: Inconsistent results in viability assays can stem from several sources related to compound stability:
-
Degradation of the compound: If this compound degrades over the course of the experiment, its effective concentration will decrease, leading to variable results. Consider preparing fresh working solutions for each experiment and minimizing the time the compound is in the incubator.
-
Precipitation of the compound: Poor solubility can lead to the compound precipitating out of the medium, especially at higher concentrations. This reduces the actual concentration exposed to the cells. Visually inspect your culture plates for any precipitate.
-
Interaction with assay reagents: Some compounds can interfere with the chemistry of viability assays. For example, they might directly reduce the MTT reagent, leading to a false-positive signal for viability. Include a "compound only" control (no cells) to check for this.
Q2: I am not observing the expected biological effect of this compound on my target signaling pathway. Could this be a stability issue?
A2: Yes, a lack of biological effect is a common indicator of compound instability. If this compound is degrading, it may not be present at a sufficient concentration to elicit a response.
-
Verify Compound Integrity: Before proceeding with further biological assays, it is crucial to confirm the stability of this compound under your specific experimental conditions (see the experimental protocol below).
-
Positive Controls: Ensure that your assay is working correctly by using a known activator or inhibitor of the target pathway.
-
Time-Course Experiment: The biological effect of a compound can be time-dependent. It's possible the effect is transient or occurs at a later time point than you are currently measuring.
Factors Influencing Flavonoid Stability in Cell Culture
| Factor | Effect on Stability | Recommendations |
| pH | Flavonoids are generally more stable at acidic pH and less stable at neutral or alkaline pH, which is typical of cell culture media. | Use buffered media and monitor the pH. Consider that cellular metabolism can alter the local pH. |
| Temperature | Higher temperatures (like 37°C in an incubator) accelerate chemical degradation. | Minimize the duration of experiments where possible. Prepare fresh solutions rather than pre-incubating the compound in media for extended periods. |
| Light | Exposure to light can cause photodegradation of light-sensitive compounds like flavonoids. | Protect stock solutions and experimental plates from light by wrapping them in foil or using amber tubes. |
| Oxygen | The presence of oxygen can lead to oxidative degradation of flavonoids. | While difficult to control in standard cell culture, be aware that this is a potential degradation pathway. |
| Metal Ions | Metal ions present in the media can chelate with flavonoids and catalyze their degradation. | The impact of this is inherent to the media formulation. |
| Serum Proteins | Can increase stability by binding to the flavonoid, but may also reduce bioavailability. | Be consistent with the use and batch of serum. Consider that results may differ between serum-containing and serum-free media. |
Experimental Protocols
Protocol for Assessing the Stability of this compound in Cell Culture Media
This protocol outlines a method to determine the stability of this compound under your specific experimental conditions using High-Performance Liquid Chromatography (HPLC).
Materials:
-
This compound
-
Your specific cell culture medium (e.g., DMEM) with all supplements (e.g., FBS, antibiotics)
-
HPLC system with a suitable detector (e.g., UV-Vis)
-
Appropriate HPLC column (e.g., C18)
-
Mobile phase solvents (e.g., acetonitrile, water with formic acid)
-
Incubator (37°C, 5% CO2)
-
Sterile microcentrifuge tubes or a 96-well plate
Procedure:
-
Prepare a stock solution of this compound in DMSO at a high concentration (e.g., 10 mM).
-
Prepare the experimental sample: Dilute the this compound stock solution in your complete cell culture medium to the final working concentration you use in your experiments (e.g., 10 µM). Prepare enough volume for all time points.
-
Time Point Zero (T=0): Immediately after preparing the experimental sample, take an aliquot (e.g., 200 µL), and store it at -80°C. This will serve as your baseline concentration.
-
Incubation: Place the remaining experimental sample in the incubator under standard cell culture conditions (37°C, 5% CO2).
-
Collect Time Points: At various time points (e.g., 2, 4, 8, 24, 48 hours), remove an aliquot (e.g., 200 µL) from the incubator and immediately store it at -80°C to halt any further degradation.
-
Sample Preparation for HPLC:
-
Thaw all samples (including T=0) on ice.
-
To precipitate proteins that might interfere with the HPLC analysis, add an equal volume of cold acetonitrile to each sample.
-
Vortex and centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a new tube or HPLC vial.
-
-
HPLC Analysis:
-
Analyze each sample by HPLC. The concentration of this compound is determined by the area under the curve (AUC) of the corresponding peak.
-
Develop an appropriate HPLC method (isocratic or gradient) to achieve good separation of the this compound peak from other media components and potential degradation products.
-
-
Data Analysis:
-
Calculate the percentage of this compound remaining at each time point relative to the T=0 sample: % Remaining = (AUC at time X / AUC at T=0) * 100
-
Plot the % remaining against time to visualize the degradation kinetics. From this, you can determine the half-life (T50) of the compound in your specific medium.
-
Visualizations
Signaling Pathway
Experimental Workflow
Troubleshooting Logic
References
Technical Support Center: Sophoraflavanone H Synthesis
Welcome to the technical support center for Sophoraflavanone H synthesis. This resource provides researchers, scientists, and drug development professionals with detailed troubleshooting guides, frequently asked questions (FAQs), and optimized protocols to navigate the common challenges encountered during the synthesis of this complex prenylated flavonoid.
Frequently Asked Questions (FAQs)
Q1: What is the primary overall strategy for the total synthesis of this compound?
A1: The most common strategy involves a convergent or stepwise approach where the two main heterocyclic moieties, the flavanone ring and the 2,3-diaryl-2,3-dihydrobenzofuran ring, are constructed separately and then coupled.[1][2][3] An alternative approach focuses on the stepwise construction of each ring system from a common precursor.[2][3]
Q2: What are the most challenging steps in the synthesis of this compound and related prenylated flavanones?
A2: The key challenging steps typically include:
-
Claisen-Schmidt Condensation: Achieving high yields of the 2'-hydroxychalcone precursor can be difficult due to side reactions or unfavorable equilibria.[4][5][6]
-
Chalcone Cyclization: The intramolecular cyclization of the 2'-hydroxychalcone to the flavanone core is often a low-yielding step, requiring careful optimization of reaction conditions to avoid side products.[4][7] Yields can vary widely from as low as 7% to over 70% depending on the chosen method.[4]
-
C-Prenylation/Alkylation: The introduction of the lavandulyl or prenyl group onto the flavonoid A-ring can suffer from poor regioselectivity, often yielding a mixture of C-6 and C-8 alkylated products that are difficult to separate.[8][9]
-
Protecting Group Manipulation: The synthesis involves multiple hydroxyl groups that require protection and deprotection. Selective removal of these groups, such as demethylation, without affecting other sensitive parts of the molecule can be problematic.[10][11] For instance, standard reduction protocols have been reported to cause unwanted cleavage of benzyl ether protecting groups.[2]
Q3: Why is C-prenylation difficult to control?
A3: C-prenylation is an electrophilic aromatic substitution reaction on a phenol. The hydroxyl group on the A-ring activates the ortho positions (C-6 and C-8), making them both susceptible to alkylation.[8][9] This often leads to a mixture of isomers. The choice of solvent, catalyst (e.g., ZnCl₂), and reaction temperature can influence the regioselectivity, but chromatographic purification is frequently required.[8]
Q4: Are there milder alternatives to harsh demethylation agents like Boron Tribromide (BBr₃)?
A4: Yes, while BBr₃ is effective for cleaving aryl methyl ethers, its high reactivity can be a drawback.[11] Milder conditions can sometimes be achieved using reagents like anhydrous aluminum chloride or a combination of anhydrous aluminum bromide and sodium iodide in acetonitrile.[10] Another approach involves using in situ generated hydrogen iodide from cyclohexyl iodide in DMF.[11] The choice of reagent depends on the specific protecting groups and functional groups present in the molecule.
Troubleshooting Guides
Problem Area 1: Low Yield in Chalcone Synthesis (Claisen-Schmidt Condensation)
Q: My Claisen-Schmidt condensation between 2'-hydroxyacetophenone and the corresponding benzaldehyde is giving a low yield of the desired chalcone. What can I do?
A: Low yields in this step are common and can be addressed by systematically checking the following:
-
Reagent Purity: Ensure both the acetophenone and benzaldehyde starting materials are pure. Impurities can inhibit the reaction or lead to side products.
-
Base Catalyst and Stoichiometry: This reaction is typically base-catalyzed (e.g., NaOH, KOH).[5][12][13] The concentration and amount of base are critical. Try varying the equivalents of the base. In some cases, using a weaker base like LiOH·H₂O or KF on celite can provide better results.[5][14]
-
Solvent Choice: The reaction is often performed in an alcohol like methanol or ethanol.[4][13] Ensure the solvent is anhydrous if required by the specific conditions.
-
Reaction Temperature and Time: These reactions are often run at room temperature, but gentle heating may be required. Monitor the reaction by TLC to determine the optimal reaction time and to check for degradation of starting materials or product.
Problem Area 2: Inefficient Cyclization of 2'-Hydroxychalcone to Flavanone
Q: I am struggling to cyclize my 2'-hydroxychalcone to the flavanone. The yield is very low, and I see a lot of starting material remaining.
A: This is a critical and often problematic step. Incomplete conversion and side reactions are frequent issues.[4][7]
-
Optimize Cyclization Conditions: Several methods exist, and the optimal one is substrate-dependent. If one method fails, try another. Common conditions include:
-
Basic Conditions: Refluxing in methanol or ethanol with a base like sodium acetate (NaOAc) is a standard method.[4]
-
Solid-Supported Reagents: Using potassium fluoride (KF) on celite in refluxing methanol has been reported to give higher conversions than other methods.[14]
-
Acidic Conditions: In some cases, adding an acid like 2N HCl can facilitate the cyclization of any remaining chalcone after an initial reaction period.[7]
-
-
Check for Competing Reactions: The chalcone can potentially undergo other reactions under harsh basic or acidic conditions. Analyze your crude product mixture by LC-MS or NMR to identify potential side products, which can give clues about how to adjust the conditions.
-
Consider Photochemical Methods: For some substrates, photochemical cyclization can be an alternative, although it may require long reaction times and specialized equipment.[4]
Problem Area 3: Purification of Prenylated/Alkylated Products
Q: My C-prenylation reaction produced a mixture of isomers and side products that are very difficult to separate by standard silica gel chromatography. What purification strategies can I use?
A: The separation of flavonoid isomers, especially regioisomers with similar polarity, is a significant challenge.
-
Size-Exclusion Chromatography: Sephadex LH-20 is a highly effective stationary phase for purifying flavonoids.[15][16] Elution is typically performed with methanol or a mixture of methanol and other solvents (e.g., water, dichloromethane).[15][16] This technique separates molecules based on size and polarity and can often resolve isomers that are inseparable on silica.
-
Preparative HPLC: Reverse-phase preparative HPLC is a powerful tool for separating closely related compounds. A C18 column with a methanol/water or acetonitrile/water gradient is a good starting point.
-
Recrystallization: If the desired product is a solid, careful optimization of recrystallization conditions (solvent system, temperature) may selectively crystallize one isomer, leaving the others in the mother liquor.
Quantitative Data Summary
The yields of key steps in flavanone synthesis are highly variable and substrate-dependent. The tables below summarize reported yields for common transformations.
Table 1: Comparison of Yields for Chalcone to Flavanone Cyclization
| Method / Reagents | Typical Yield Range (%) | Notes | Reference(s) |
| Sodium Acetate (NaOAc) in refluxing Methanol | 7 - 74% | Highly substrate-dependent; can be low for complex chalcones. | [4] |
| Potassium Fluoride (KF) on Celite in Methanol | Generally high | Reported to give consistently higher conversions than other methods. | [14] |
| Palladium(II)-catalyzed Oxidative Cyclization | 55 - 79% | A modern method using a palladium catalyst. | [7] |
| Photochemical Cyclization (EtOH, 419 nm) | ~7% (isolated) | Low isolated yield reported despite high conversion, suggesting purification loss. | [4] |
Table 2: Reported Yields for Key Synthesis Steps
| Reaction Step | Reagents / Conditions | Yield (%) | Reference(s) |
| Claisen-Schmidt Condensation (Chalcone formation) | NaOH in Methanol | 23 - 92% | [4] |
| C-Prenylation (of various flavonoids) | 3-methyl-2-buten-1-ol, ZnCl₂, Ethyl Acetate | 23 - 36% | [8] |
Experimental Protocols
Protocol 1: General Procedure for Claisen-Schmidt Condensation
-
Dissolve the 2'-hydroxyacetophenone derivative (1.0 eq) and the appropriate benzaldehyde derivative (1.1 eq) in methanol or ethanol.
-
Cool the solution in an ice bath.
-
Add an aqueous solution of sodium hydroxide (e.g., 50% w/v) dropwise (typically 5-10 equivalents).[4]
-
Stir the reaction mixture at room temperature for 12-24 hours, monitoring progress by TLC.
-
Once the reaction is complete, pour the mixture into a beaker of ice water and acidify with dilute HCl until the pH is acidic.
-
The precipitated chalcone product is collected by vacuum filtration, washed thoroughly with cold water, and dried.
-
The crude product can be purified by recrystallization from ethanol or by column chromatography.[17]
Protocol 2: General Procedure for Base-Catalyzed Flavanone Cyclization
-
Suspend the purified 2'-hydroxychalcone (1.0 eq) and sodium acetate (5.0 eq) in methanol.[4]
-
Heat the mixture to reflux and maintain for 24-48 hours. Monitor the disappearance of the chalcone spot by TLC.
-
After cooling to room temperature, remove the solvent under reduced pressure.
-
Add water to the residue and extract the product with an organic solvent such as ethyl acetate or dichloromethane.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the resulting crude flavanone by column chromatography on silica gel.
Visualized Workflows and Logic Diagrams
To further assist in troubleshooting, the following diagrams illustrate common experimental workflows and logical decision-making processes.
Caption: Troubleshooting workflow for low yield in the chalcone-to-flavanone cyclization step.
Caption: Logical diagram illustrating the challenge of regioselectivity in C-prenylation of flavonoids.
References
- 1. Total Synthesis of this compound and Confirmation of Its Absolute Configuration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Synthesis and Investigation of Flavanone Derivatives as Potential New Anti-Inflammatory Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ajptonline.com [ajptonline.com]
- 6. A Review of Synthesis Methods of Chalcones, Flavonoids, and Coumarins, Science Journal of Chemistry, Science Publishing Group [sciencepublishinggroup.com]
- 7. Divergent synthesis of flavones and flavanones from 2′-hydroxydihydrochalcones via palladium( ii )-catalyzed oxidative cyclization - RSC Advances (RSC Publishing) DOI:10.1039/D1RA01672E [pubs.rsc.org]
- 8. Prenylated Flavonoids with Potential Antimicrobial Activity: Synthesis, Biological Activity, and In Silico Study [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. Studies of the Selective O-Alkylation and Dealkylation of Flavonoids. XXII. A Convenient Method for Synthesizing 3, 5, 7-Trihydroxy-6-methoxyflavones [jstage.jst.go.jp]
- 11. Demethylation - Wikipedia [en.wikipedia.org]
- 12. Claisen–Schmidt condensation - Wikipedia [en.wikipedia.org]
- 13. researchgate.net [researchgate.net]
- 14. tandfonline.com [tandfonline.com]
- 15. mdpi.com [mdpi.com]
- 16. Sephadex® LH-20, Isolation, and Purification of Flavonoids from Plant Species: A Comprehensive Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. ejchem.journals.ekb.eg [ejchem.journals.ekb.eg]
Technical Support Center: Optimizing Sophoraflavanone H Dosage for Animal Studies
Disclaimer: Limited direct experimental data is currently available for Sophoraflavanone H in animal models. The following guidelines and data are primarily based on studies of closely related compounds, such as Sophoraflavanone G. Researchers should use this information as a starting point and conduct thorough dose-finding and toxicity studies for this compound in their specific animal models.
Frequently Asked Questions (FAQs)
Q1: What is a recommended starting dose for this compound in a murine model?
A1: Based on studies with the related compound Sophoraflavanone G in a murine asthma model, a starting point for dose-ranging studies could be in the range of 5-10 mg/kg body weight, administered intraperitoneally. However, the optimal dose will depend on the specific animal model, the disease being studied, and the route of administration. A thorough dose-escalation study is essential to determine the efficacious and non-toxic dose range for this compound.
Q2: How should I dissolve this compound for in vivo administration?
A2: this compound, like other flavonoids, is likely to have poor water solubility. For in vivo experiments with the related compound Sophoraflavanone G, it was dissolved in dimethyl sulfoxide (DMSO). A common approach is to prepare a stock solution in DMSO and then dilute it with a suitable vehicle, such as saline or phosphate-buffered saline (PBS), to the final desired concentration just before administration. It is crucial to keep the final DMSO concentration in the administered solution as low as possible (typically <1-5%) to avoid vehicle-induced toxicity. Sonication may aid in dissolution.
Q3: What are the potential mechanisms of action for this compound?
A3: While the specific mechanisms of this compound are still under investigation, related sophoraflavanones have been shown to exert their effects through various signaling pathways. These include the inhibition of pro-inflammatory pathways such as NF-κB and JNK/AP-1.[1] Other related compounds have also been shown to interact with MAPK signaling pathways.[2][3] It is plausible that this compound shares similar mechanisms of action.
Q4: Are there any known toxicity concerns with this compound?
A4: There is limited specific toxicity data for this compound. As with any investigational compound, it is critical to conduct toxicity studies. An acute toxicity study, followed by sub-chronic studies, should be performed to determine the maximum tolerated dose (MTD) and to identify any potential organ-specific toxicities. Histopathological analysis of major organs should be included in these assessments. For the related compound Sophoraflavanone G, a study in grass carp showed a 96-hour median lethal concentration (LC50) of 46.6 mg/L.[4]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Poor solubility of this compound in vehicle. | Inherent low aqueous solubility of the compound. | - Increase the concentration of the co-solvent (e.g., DMSO), but ensure the final concentration is non-toxic to the animals.- Try alternative solubilizing agents such as Tween 80, polyethylene glycol (PEG), or cyclodextrins.- Prepare a micro-suspension by sonication or homogenization if complete dissolution is not achievable. Ensure particle size is appropriate for the route of administration. |
| No observable therapeutic effect at the tested doses. | - The administered dose is too low.- Poor bioavailability of the compound.- The chosen animal model is not appropriate.- The mechanism of action does not align with the disease pathology. | - Conduct a dose-escalation study to test higher concentrations.- Perform pharmacokinetic studies to determine the absorption, distribution, metabolism, and excretion (ADME) profile of this compound.- Re-evaluate the suitability of the animal model for the therapeutic hypothesis.- Investigate the underlying signaling pathways to confirm target engagement. |
| Observed toxicity or adverse effects in animals. | - The administered dose is too high.- Vehicle toxicity.- Off-target effects of the compound. | - Reduce the dose of this compound.- Conduct a vehicle-only control group to rule out solvent toxicity. Lower the concentration of the co-solvent if necessary.- Perform comprehensive toxicological and histopathological analysis to identify the affected organs and potential off-target mechanisms. |
| High variability in experimental results. | - Inconsistent formulation and administration of the compound.- Biological variability within the animal cohort.- Inconsistent experimental procedures. | - Ensure consistent and standardized procedures for compound preparation and administration.- Increase the number of animals per group to improve statistical power.- Standardize all experimental conditions, including animal handling, housing, and diet. |
Data Presentation
Table 1: In Vivo Dosage of Sophoraflavanone G in a Murine Asthma Model
| Compound | Animal Model | Route of Administration | Vehicle | Dose | Outcome | Reference |
| Sophoraflavanone G | BALB/c Mice | Intraperitoneal | DMSO | 5 mg/50 µL & 10 mg/50 µL | Ameliorated allergic airway inflammation | [5] |
Table 2: In Vitro Concentrations of Related Sophoraflavanones
| Compound | Cell Line | Concentration | Outcome | Reference |
| Sophoraflavanone M | RAW264.7 macrophages | Nontoxic concentrations | Reduced LPS-induced inflammatory mediators | [1] |
| Sophoraflavanone G | Mouse brain microvascular endothelial cells | 1 µM | Inhibited TNF-α-induced MMP-9 expression | [2] |
Experimental Protocols
Protocol 1: Preparation of this compound for Intraperitoneal Injection
-
Stock Solution Preparation: Weigh the required amount of this compound powder in a sterile microcentrifuge tube. Add pure DMSO to dissolve the powder and create a high-concentration stock solution (e.g., 100 mg/mL). Vortex and sonicate briefly to ensure complete dissolution.
-
Working Solution Preparation: On the day of injection, dilute the stock solution with sterile PBS (pH 7.4) to the final desired concentration. For example, to prepare a 1 mg/mL working solution from a 100 mg/mL stock, mix 10 µL of the stock solution with 990 µL of PBS.
-
Final Vehicle Concentration: Ensure the final concentration of DMSO in the working solution is below the toxic level for the animal model (e.g., <5%).
-
Administration: Administer the freshly prepared solution to the animals via intraperitoneal injection at the calculated volume based on their body weight.
Protocol 2: Acute Toxicity Study (Up-and-Down Procedure)
-
Animal Selection: Use a small number of animals (e.g., female Sprague-Dawley rats) for this initial assessment.
-
Dosing: Administer a single dose of this compound to one animal. The starting dose should be selected based on available in vitro data or information from related compounds.
-
Observation: Observe the animal for signs of toxicity and mortality for a defined period (e.g., 48 hours).
-
Dose Adjustment:
-
If the animal survives, the next animal is given a higher dose (e.g., by a factor of 3.2).
-
If the animal dies, the next animal is given a lower dose.
-
-
Endpoint: Continue this process until the criteria for stopping the study are met, which will allow for the estimation of the LD50. This method minimizes the number of animals required.
Mandatory Visualizations
Caption: Proposed anti-inflammatory signaling pathway of Sophoraflavanone M.
Caption: General experimental workflow for dose optimization in animal studies.
References
- 1. Sophoraflavanone M, a prenylated flavonoid from Sophora flavescens Ait., suppresses pro-inflammatory mediators through both NF-κB and JNK/AP-1 signaling pathways in LPS-primed macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Protective Effects of Sophoraflavanone G by Inhibiting TNF-α-Induced MMP-9-Mediated Events in Brain Microvascular Endothelial Cells [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Antiparasitical efficacy of sophoraflavanone G isolated from Sophora flavescens against parasitic protozoa Ichthyophthirius multifiliis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
Avoiding Sophoraflavanone H interference in biochemical assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals avoid interference from Sophoraflavanone H in biochemical assays. Due to the limited direct experimental data on this compound, this guidance is substantially based on the known behaviors of closely related flavonoids, such as Sophoraflavanone G, and the general characteristics of Pan-Assay Interference Compounds (PAINS).
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used in research?
This compound is a polyphenol with a hybrid structure containing both a 2,3-diaryl-2,3-dihydrobenzofuran and a flavanone ring moiety.[1][2] Compounds like this compound are of interest to researchers for their potential as leads in the development of antimicrobial and antitumor drugs.[1][2]
Q2: Why should I be concerned about this compound interfering with my biochemical assays?
Flavonoids, the class of compounds this compound belongs to, are frequently identified as Pan-Assay Interference Compounds (PAINS).[3] PAINS are known to produce false-positive results in high-throughput screening assays through various non-specific mechanisms.[3] Therefore, it is crucial to be aware of and control for potential assay artifacts when working with this compound.
Q3: What are the common mechanisms of assay interference by flavonoids like this compound?
Several mechanisms can lead to assay interference by flavonoids:
-
Non-specific Reactivity: The polyphenol structure of flavonoids can lead to non-specific interactions with proteins.
-
Compound Aggregation: At certain concentrations, flavonoids can form aggregates that sequester and inhibit enzymes non-specifically. This is a common cause of assay artifacts in high-throughput screening.
-
Redox Activity: Phenolic compounds can be redox-active, which can interfere with assays that rely on redox-sensitive reagents or produce reactive oxygen species that disrupt cellular assays.
-
Fluorescence Interference: Many flavonoids are intrinsically fluorescent, which can lead to false positives or negatives in fluorescence-based assays.[4][5][6]
-
Interference with Colorimetric Assays: Flavonoids can interfere with common protein quantification assays like the BCA and Lowry assays, as well as enzymatic assays that use peroxidases, leading to inaccurate results.[7][8][9]
Q4: Are there specific types of assays that are more susceptible to interference by this compound?
Based on the properties of flavonoids, the following assay types are at a higher risk of interference:
-
Fluorescence-Based Assays: Assays that measure changes in fluorescence intensity or polarization are susceptible to the intrinsic fluorescence of flavonoids.
-
Enzyme Inhibition Assays: Due to the potential for non-specific inhibition via aggregation or reactivity, enzyme inhibition assays should be carefully validated.
-
Cell-Based Assays Measuring Viability/Proliferation: Assays like the MTT assay can be affected by the redox properties of flavonoids.
-
Protein Quantification Assays: Colorimetric protein assays such as the BCA and Lowry methods can be skewed by the reducing properties of polyphenols.[7][8][10]
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| High hit rate for this compound in a high-throughput screen. | Compound aggregation, non-specific activity (PAINS behavior). | 1. Perform dose-response curves. Non-specific inhibitors often show steep or irregular curves. 2. Include a detergent (e.g., 0.01% Triton X-100) in the assay buffer to disrupt aggregates. A significant decrease in activity in the presence of a detergent suggests aggregation-based inhibition. 3. Visually inspect assay wells for precipitation of the compound. |
| Inconsistent IC50 values across different assays or experiments. | Assay-specific interference, variability in compound solubility or aggregation. | 1. Use orthogonal assays with different detection methods to confirm activity. 2. Ensure consistent solvent and buffer conditions. 3. Characterize the purity and stability of the this compound sample. |
| High background signal in a fluorescence-based assay. | Intrinsic fluorescence of this compound. | 1. Measure the fluorescence of this compound alone at the assay's excitation and emission wavelengths. 2. If interference is significant, consider using a red-shifted fluorescent probe to minimize overlap with the compound's fluorescence.[6] 3. Implement a pre-read step to subtract the background fluorescence of the compound. |
| Overestimation of protein concentration in samples containing this compound. | Interference with colorimetric protein assays (e.g., BCA, Lowry). | 1. Use an alternative protein quantification method that is less susceptible to interference from reducing agents, such as the Bradford assay (though some interference may still occur). 2. Perform a protein precipitation step (e.g., with acetone) to remove the interfering flavonoid before quantification.[8] |
Experimental Protocols
Protocol 1: Assessing Compound Aggregation using Detergent
Objective: To determine if the observed activity of this compound is due to the formation of aggregates.
Methodology:
-
Prepare a dose-response curve of this compound in your standard assay buffer.
-
Prepare a parallel dose-response curve in the same assay buffer supplemented with 0.01% (v/v) Triton X-100.
-
Run your standard biochemical assay with both sets of this compound dilutions.
-
Compare the IC50 values obtained in the presence and absence of Triton X-100. A significant rightward shift in the IC50 value in the presence of the detergent is indicative of aggregation-based activity.
Protocol 2: Controlling for Intrinsic Fluorescence
Objective: To quantify and correct for the intrinsic fluorescence of this compound in a fluorescence-based assay.
Methodology:
-
Prepare a serial dilution of this compound in the assay buffer.
-
In a multi-well plate, add the this compound dilutions to wells containing all assay components except the fluorescent substrate or enzyme.
-
Read the fluorescence of this "pre-read" plate at the same excitation and emission wavelengths used in the final assay.
-
After running the full assay, subtract the background fluorescence values from the "pre-read" plate from the final assay data for each corresponding concentration of this compound.
Signaling Pathway
Based on studies of related sophoraflavanones like Sophoraflavanone G and M, this compound may modulate inflammatory signaling pathways. A potential mechanism involves the inhibition of the NF-κB and MAPK signaling cascades.
Caption: Putative inhibitory signaling pathway of this compound.
Experimental Workflow
The following workflow is recommended to identify and mitigate potential assay interference from this compound.
Caption: Workflow for validating this compound activity.
References
- 1. researchgate.net [researchgate.net]
- 2. Total Synthesis of this compound and Confirmation of Its Absolute Configuration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pan-assay interference compounds - Wikipedia [en.wikipedia.org]
- 4. ideaexchange.uakron.edu [ideaexchange.uakron.edu]
- 5. Influence of Molecular Structures on Fluorescence of Flavonoids and Their Detection in Mammalian Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Avoiding Fluorescence Assay Interference—The Case for Diaphorase - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Flavonoids Interference in Common Protein Assays: Effect of Position and Degree of Hydroxyl Substitution - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Flavonoids interference in common protein assays: Effect of position and degree of hydroxyl substitution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Interference of flavonoids with enzymatic assays for the determination of free fatty acid and triglyceride levels - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Troubleshooting Low Yield in Sophoraflavanone H Extraction
Welcome to the technical support center for the extraction of Sophoraflavanone H. This resource is designed for researchers, scientists, and drug development professionals to address common challenges and provide guidance on optimizing extraction yields.
Frequently Asked Questions (FAQs)
Q1: My this compound yield is consistently low. What are the most common causes?
Low yields of this compound can stem from several factors throughout the extraction and purification process. The most common culprits include:
-
Suboptimal Solvent Selection: The polarity of the extraction solvent is critical. This compound, a prenylated flavanone, is a relatively non-polar compound. Using highly polar solvents like water alone may result in poor extraction efficiency.
-
Inadequate Extraction Method: The choice of extraction technique significantly impacts yield. While traditional methods like maceration are simple, they are often less efficient than modern techniques such as Ultrasound-Assisted Extraction (UAE) or Microwave-Assisted Extraction (MAE).
-
Degradation of the Target Compound: Flavanones can be sensitive to high temperatures and non-neutral pH levels, leading to degradation during extraction.[1][2]
-
Improper Plant Material: The concentration of this compound can vary depending on the part of the Sophora alopecuroides plant used (e.g., roots, seeds, leaves), its geographical origin, and the time of harvest.
-
Inefficient Purification: Significant loss of the target compound can occur during the purification steps if the chosen method is not optimized for this compound.
Q2: Which solvent system is best for extracting this compound?
This compound is soluble in a range of organic solvents. For effective extraction, consider the following:
-
High-Efficiency Solvents: Based on its chemical properties, solvents like chloroform, dichloromethane, ethyl acetate, DMSO, and acetone are effective for dissolving this compound.
-
Solvent Mixtures: Often, a mixture of solvents provides the best results. For flavonoids in general, ethanol-water and methanol-water mixtures are commonly used to enhance extraction.[3] The optimal ratio will depend on the specific extraction method.
-
Green Solvents: For more environmentally friendly options, ionic liquids have shown high efficiency and selectivity in extracting prenylated flavonoids from Sophora species.[4][5]
Q3: Can the extraction temperature be increased to improve yield?
While increasing the temperature can enhance solvent penetration and mass transfer, it poses a significant risk of thermal degradation for flavanones.[6] It is crucial to find an optimal temperature that maximizes extraction without causing significant degradation of this compound. For many flavonoid extractions, temperatures between 30°C and 60°C are often a good starting point.[3]
Q4: How does pH affect the stability and extraction of this compound?
The pH of the extraction medium can influence the stability of flavonoids. Generally, a slightly acidic to neutral pH is preferred for flavonoid extraction to prevent degradation that can occur under alkaline conditions.[1][6] For instance, studies on other flavonoids have shown that acidic conditions can improve stability.[2][7]
Q5: What are the recommended methods for purifying the crude extract?
After initial extraction, the crude extract will contain a mixture of compounds. Common and effective purification techniques for flavonoids from Sophora species include:
-
Macroporous Resin Chromatography: This is a popular method due to its high efficiency, low cost, and the reusability of the resin.
-
High-Speed Countercurrent Chromatography (HSCCC): This technique is highly effective for separating individual flavonoids from complex mixtures.
-
Column Chromatography: Traditional column chromatography using silica gel or other stationary phases can be used for purification.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Low Yield in Crude Extract | 1. Incorrect Solvent: The solvent may be too polar. | 1. Use less polar solvents like ethyl acetate or a methanol/ethanol-water mixture. Refer to the Solvent Comparison table below. |
| 2. Inefficient Extraction Method: Maceration or simple soaking may not be effective. | 2. Employ Ultrasound-Assisted Extraction (UAE) or Microwave-Assisted Extraction (MAE) to improve efficiency. | |
| 3. Short Extraction Time: The duration of extraction may be insufficient. | 3. Optimize the extraction time for your chosen method. For UAE, this might be in the range of 20-40 minutes. | |
| 4. Improper Plant Material Preparation: Large particle size can limit solvent penetration. | 4. Grind the dried plant material to a fine powder (e.g., 40-60 mesh) to increase the surface area for extraction. | |
| Significant Loss During Purification | 1. Inappropriate Purification Technique: The chosen method may not be suitable for this compound. | 1. Consider using macroporous resin chromatography or HSCCC, which have been shown to be effective for purifying flavonoids from Sophora species. |
| 2. Compound Degradation: Exposure to harsh conditions (e.g., strong acids/bases, high temperatures) during purification. | 2. Maintain a neutral or slightly acidic pH and avoid excessive heat during all purification steps. | |
| Inconsistent Yields Between Batches | 1. Variability in Plant Material: Differences in the source, age, or storage of the plant material. | 1. Standardize the plant material used. Ensure it is from the same source and harvested under similar conditions. |
| 2. Inconsistent Extraction Parameters: Variations in temperature, time, or solvent-to-solid ratio. | 2. Carefully control and document all extraction parameters for each batch to ensure reproducibility. |
Data Presentation: Quantitative Comparisons
Table 1: Comparison of Total Flavonoid Yield from Sophora alopecuroides Seeds Using Different Solvents
| Solvent | Total Flavonoid Content (mg QE/g) |
| Aqueous | 10.51 ± 0.25 |
| Chloroform | 12.83 ± 0.94 |
| n-hexane | 14.24 ± 0.63 |
| Ethyl acetate | 18.65 ± 1.05 |
| Methanol | 22.17 ± 1.79 |
| Ethanol | 19.42 ± 1.28 |
Data adapted from a study on the phytochemical analysis of Sophora alopecuroides seeds.
Table 2: General Comparison of Flavonoid Extraction Methods
| Extraction Method | Typical Time | Typical Temperature | Relative Solvent Consumption | General Yield Comparison |
| Maceration | 24 - 72 hours | Room Temperature | High | Lower |
| Soxhlet Extraction | 6 - 24 hours | Boiling point of solvent | Moderate | Moderate to High |
| Ultrasound-Assisted (UAE) | 20 - 60 minutes | 30 - 60 °C | Low | High |
| Microwave-Assisted (MAE) | 5 - 30 minutes | 50 - 100 °C | Low | High |
This table provides a general comparison. Optimal conditions and yields are compound and plant matrix specific.[3][8][9][10][11]
Experimental Protocols
Protocol 1: Ultrasound-Assisted Extraction (UAE) of Prenylated Flavonoids from Sophora Species
This protocol is adapted from a method for extracting prenylated flavonoids from Sophora flavescens and can be used as a starting point for optimizing this compound extraction.[4][5]
-
Sample Preparation: Dry the roots of Sophora alopecuroides at 50°C and grind them into a fine powder (40-60 mesh).
-
Extraction:
-
Weigh 1.0 g of the powdered plant material.
-
Add 20 mL of 70% ethanol (v/v) to the powder in a suitable vessel.
-
Place the vessel in an ultrasonic bath.
-
Sonicate at a frequency of 40 kHz and a power of 250 W for 30 minutes at a controlled temperature of 40°C.
-
-
Separation:
-
After extraction, centrifuge the mixture at 4000 rpm for 15 minutes.
-
Collect the supernatant.
-
Repeat the extraction process on the residue for optimal recovery.
-
Combine the supernatants.
-
-
Concentration:
-
Evaporate the solvent from the combined supernatant under reduced pressure using a rotary evaporator at 50°C to obtain the crude extract.
-
-
Purification (General Guidance):
-
Dissolve the crude extract in a suitable solvent.
-
Proceed with purification using macroporous resin chromatography or another appropriate method.
-
Visualizations
Caption: Experimental workflow for the extraction and purification of this compound.
Caption: Troubleshooting flowchart for addressing low this compound yield.
References
- 1. researchgate.net [researchgate.net]
- 2. Stability and solubility of trans-resveratrol are strongly influenced by pH and temperature - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Recent advances and comparisons of conventional and alternative extraction techniques of phenolic compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Efficient and Selective Extraction of Prenylated Flavonoids from Sophora flavescens Using Ultrasound-Assisted Hydrophobic Ionic Liquid and Characterization of Extraction Mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Extraction of Flavonoids From Natural Sources Using Modern Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 8. greenpharmacy.info [greenpharmacy.info]
- 9. Comparative evaluation of ultrasound-assisted extraction with other green extraction methods for sustainable recycling and processing of date palm bioresources and by-products: A review of recent research - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
Technical Support Center: Sophoraflavanone H Degradation Product Identification
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Sophoraflavanone H. The information provided is intended to assist in designing and troubleshooting experiments for the identification of its degradation products.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its stability important?
This compound is a polyphenol with a complex structure that includes a 2,3-diaryl-2,3-dihydrobenzofuran and a flavanone moiety.[1][2] It is being investigated for its potential as an antimicrobial and antitumor agent.[1][2] Understanding its stability and degradation pathways is crucial for drug development to ensure its efficacy, safety, and to define appropriate storage conditions and shelf-life.
Q2: Are there any known degradation products of this compound?
Currently, there is no specific information available in the scientific literature detailing the identified degradation products of this compound. However, based on the general understanding of flavonoid degradation, it is anticipated that degradation would involve the opening of the heterocyclic C-ring, leading to the formation of simpler phenolic compounds.[3]
Q3: What environmental factors are likely to cause the degradation of this compound?
Flavonoids, in general, are susceptible to degradation when exposed to factors such as light, heat, oxygen, and certain pH conditions.[4] It is therefore recommended to handle and store this compound under controlled conditions, protecting it from light and high temperatures.
Q4: What are the common degradation pathways for flavanones?
The degradation of flavonoids often involves the cleavage of the C-ring.[5] For flavonols, a similar class of compounds, heating in water has been shown to cause the opening of the heterocyclic C-ring, resulting in the formation of aromatic compounds such as 1,3,5-benzenetriol, 3,4,5-trihydroxybenzoic acid, and 2,4,6-trihydroxybenzoic acid.[3] It is plausible that this compound could undergo similar degradation, yielding various phenolic acids and aldehydes.
Troubleshooting Guide
Issue 1: I am observing a loss of this compound in my formulation, but I cannot detect any distinct degradation products.
-
Possible Cause 1: Degradation products are below the limit of detection.
-
Troubleshooting Step: Concentrate your sample before analysis. Employ a more sensitive analytical technique, such as LC-MS/MS, which is well-suited for identifying and quantifying trace amounts of compounds.[3]
-
-
Possible Cause 2: Degradation has resulted in a complex mixture of products.
-
Troubleshooting Step: Optimize your chromatographic separation. Experiment with different mobile phase gradients, columns, and temperatures to achieve better resolution of potential degradation products.
-
-
Possible Cause 3: The degradation products are highly polar or non-volatile.
-
Troubleshooting Step: For highly polar compounds, consider using a hydrophilic interaction liquid chromatography (HILIC) column. For non-volatile compounds, ensure your mass spectrometry method is appropriate (e.g., electrospray ionization - ESI).
-
Issue 2: I am seeing multiple new peaks in my chromatogram after stressing my this compound sample, but I am unable to identify them.
-
Possible Cause 1: Lack of reference standards.
-
Troubleshooting Step: Utilize high-resolution mass spectrometry (HRMS) to obtain accurate mass measurements and elemental compositions of the unknown peaks. Use this information to search chemical databases like PubChem and ChemSpider. Further structural elucidation can be achieved using tandem mass spectrometry (MS/MS) to obtain fragmentation patterns and NMR spectroscopy for definitive structure confirmation.
-
-
Possible Cause 2: The new peaks are isomers.
-
Troubleshooting Step: Isomers will have the same mass. Differentiate them based on their retention times and fragmentation patterns in MS/MS. Careful optimization of your chromatography is critical to separate isomeric species.
-
Experimental Protocols
Forced Degradation Study Protocol
A forced degradation study is essential to understand the stability of a drug substance and to develop stability-indicating analytical methods.[6]
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent such as methanol or DMSO.[7]
-
Stress Conditions: Expose the this compound solution to various stress conditions in parallel with a control sample (stored under normal conditions). Recommended stress conditions include:
-
Acidic Hydrolysis: 0.1 M HCl at 60°C for 24 hours.
-
Basic Hydrolysis: 0.1 M NaOH at 60°C for 24 hours.
-
Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation: 80°C for 48 hours (in solid state and in solution).
-
Photodegradation: Expose the solution to light (e.g., using a photostability chamber) as per ICH guidelines.
-
-
Sample Analysis: At specified time points, withdraw aliquots of the stressed samples, neutralize if necessary, and dilute to an appropriate concentration for analysis by a stability-indicating method, typically HPLC-UV or LC-MS.
Analytical Method for Degradation Product Identification: LC-MS/MS
-
Chromatographic System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A C18 reversed-phase column is a common choice for flavonoid analysis.
-
Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B) is typically used.
-
Mass Spectrometer: A tandem mass spectrometer (e.g., Q-TOF or Orbitrap) capable of high-resolution and fragmentation analysis.
-
Ionization: Electrospray ionization (ESI) in both positive and negative ion modes.
-
Data Analysis: Compare the chromatograms of the stressed samples with the control. Characterize the new peaks by their retention time, accurate mass, and MS/MS fragmentation patterns to propose the structures of the degradation products.
Data Presentation
Table 1: Summary of Forced Degradation Study of this compound
| Stress Condition | Duration | Temperature | % Degradation of this compound | Number of Degradation Products Detected | Peak Area of Major Degradation Products |
| 0.1 M HCl | 24 hours | 60°C | |||
| 0.1 M NaOH | 24 hours | 60°C | |||
| 3% H₂O₂ | 24 hours | Room Temp | |||
| Heat (Solid) | 48 hours | 80°C | |||
| Heat (Solution) | 48 hours | 80°C | |||
| Photolysis | As per ICH | As per ICH |
Researchers should populate this table with their experimental data.
Visualizations
Caption: Experimental workflow for the identification of this compound degradation products.
Caption: A plausible degradation pathway for this compound based on known flavonoid degradation.
References
- 1. Total Synthesis of this compound and Confirmation of Its Absolute Configuration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. The stability and degradation products of polyhydroxy flavonols in boiling water - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Revisiting the Oxidation of Flavonoids: Loss, Conservation or Enhancement of Their Antioxidant Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Analytical methods for evaluating the stability of rutin and analyzing the formation of its degradation products: a review | Research, Society and Development [rsdjournal.org]
- 7. This compound | CAS:136997-68-7 | Flavonoids | High Purity | Manufacturer BioCrick [biocrick.com]
Overcoming resistance to Sophoraflavanone H in microbial strains
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing Sophoraflavanone H (SFH), particularly Sophoraflavanone G, in microbial studies.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound against microbial strains?
A1: this compound, primarily Sophoraflavanone G (SFG) and Sophoraflavanone B (SFB), exerts its antimicrobial effects through a multi-targeted approach. The primary mechanisms include:
-
Cell Membrane and Wall Disruption: SFG and SFB can target the bacterial cell membrane, leading to increased permeability, disruption of membrane integrity, and interference with membrane biosynthesis.[1][2] They have been shown to directly bind to peptidoglycan in the cell wall of Gram-positive bacteria, causing structural damage and cell lysis.[3][4]
-
Inhibition of Efflux Pumps: SFG acts as an efflux pump inhibitor (EPI).[5] Efflux pumps are a common mechanism of antibiotic resistance, actively transporting antimicrobial agents out of the bacterial cell. By inhibiting these pumps, SFG can increase the intracellular concentration of antibiotics, thus restoring their efficacy.[5][6]
-
Metabolic Interference: Mechanistic studies suggest that SFG can interfere with the energy metabolism of bacteria, further disrupting normal physiological activities.[1]
Q2: Against which microbial strains is this compound most effective?
A2: Research has predominantly focused on the activity of Sophoraflavanone G and B against methicillin-resistant Staphylococcus aureus (MRSA), demonstrating significant efficacy.[1][7] Studies have also shown effectiveness against various oral bacteria, including Streptococcus mutans, Streptococcus sanguinis, and Porphyromonas gingivalis.[8]
Q3: Can this compound be used as a standalone antimicrobial agent?
A3: While this compound exhibits intrinsic antibacterial activity, its most promising application is in combination therapy.[1][7] It demonstrates synergistic or partially synergistic effects with a range of conventional antibiotics, including β-lactams, aminoglycosides, and quinolones, effectively reducing the minimum inhibitory concentrations (MICs) of these drugs against resistant strains.[7]
Troubleshooting Guide
Issue 1: No or weak synergistic effect observed in a checkerboard assay.
-
Potential Cause 1: Suboptimal Concentrations of this compound or Antibiotic.
-
Troubleshooting Steps:
-
Ensure that the concentration ranges tested for both this compound and the antibiotic bracket their individual MIC values. The range should typically extend from at least 4x MIC to 1/16x MIC for each compound.
-
Verify the MIC of each compound independently against the specific microbial strain being used before performing the checkerboard assay. MICs can vary between strains.
-
-
-
Potential Cause 2: Solubility Issues with this compound.
-
Troubleshooting Steps:
-
This compound is a flavonoid and may have limited solubility in aqueous media. Prepare a stock solution in a suitable solvent like DMSO.
-
When diluting the stock solution into the broth medium, ensure the final solvent concentration is low (typically ≤1%) to avoid solvent-induced toxicity or inhibition of bacterial growth.
-
Visually inspect the wells of your assay plate for any precipitation of the compound. If precipitation is observed, consider preparing fresh stock solutions or adjusting the solvent system.
-
-
-
Potential Cause 3: Inappropriate Microbial Inoculum.
-
Troubleshooting Steps:
-
Standardize the bacterial inoculum to approximately 5 x 10^5 CFU/mL in the final well volume. A higher inoculum may overcome the inhibitory effects of the compounds.
-
Ensure the bacterial culture is in the logarithmic growth phase at the time of inoculation.
-
-
-
Potential Cause 4: The resistance mechanism of the microbial strain is not susceptible to this compound's synergistic action.
-
Troubleshooting Steps:
-
This compound's synergistic effect is often linked to efflux pump inhibition. If the primary resistance mechanism is, for example, enzymatic degradation of the antibiotic (e.g., β-lactamases), the synergistic effect may be less pronounced.
-
Consider using a strain known to overexpress efflux pumps (e.g., S. aureus 1199B, which overexpresses NorA) as a positive control to validate your experimental setup.[5]
-
-
Issue 2: High variability in results between replicate experiments.
-
Potential Cause 1: Inconsistent Inoculum Preparation.
-
Troubleshooting Steps:
-
Strictly adhere to a standardized protocol for preparing the bacterial inoculum, using a spectrophotometer to adjust the turbidity (e.g., to a 0.5 McFarland standard) before dilution.
-
Ensure thorough vortexing of the bacterial suspension before aliquoting to prevent cell clumping.
-
-
-
Potential Cause 2: Degradation or Precipitation of this compound.
-
Troubleshooting Steps:
-
Prepare fresh stock solutions of this compound for each experiment. Flavonoid compounds can be sensitive to light and temperature.
-
Minimize freeze-thaw cycles of the stock solution. Aliquot the stock into single-use volumes if necessary.
-
-
Issue 3: this compound appears to be toxic to the microbial strain even at very low concentrations.
-
Potential Cause 1: Intrinsic Potency against the specific strain.
-
Troubleshooting Steps:
-
This may be the expected result. This compound has its own antimicrobial properties.[9]
-
To study synergy, you must accurately determine the MIC of this compound alone and then use sub-inhibitory concentrations (e.g., 1/2 MIC, 1/4 MIC) in your combination assays.
-
-
-
Potential Cause 2: Cytotoxicity of the solvent.
-
Troubleshooting Steps:
-
Run a solvent control experiment by adding the highest concentration of the solvent (e.g., DMSO) used in your experimental wells to a culture of the microbial strain.
-
If the solvent control shows inhibition of growth, the concentration of the solvent must be reduced. This may require adjusting the concentration of your this compound stock solution.
-
-
Data Presentation
Table 1: Minimum Inhibitory Concentrations (MIC) of Sophoraflavanone G and B against various bacterial strains.
| Compound | Microbial Strain | MIC (µg/mL) | Reference |
| Sophoraflavanone G | Methicillin-resistant S. aureus (21 strains) | 3.13 - 6.25 | [7] |
| Sophoraflavanone G | mutans streptococci (16 strains) | 0.5 - 4 (MBC) | [9] |
| Sophoraflavanone B | S. aureus (7 strains) | 15.6 - 31.25 |
Table 2: Synergistic Activity of Sophoraflavanone G in Combination with Antibiotics against Oral Bacteria.
| Combination | Bacterial Strain | FIC Index | Interpretation | Reference |
| SFG + Ampicillin | S. mutans, S. sanguinis, S. sobrinus, et al. | ≤ 0.5 | Synergistic | [8] |
| SFG + Gentamicin | S. sanguinis, S. criceti, S. anginosus, et al. | ≤ 0.5 | Synergistic | [8] |
| SFG + Norfloxacin | S. aureus 1199B (NorA overexpressing) | 0.125 | Synergistic | [5] |
Note: A Fractional Inhibitory Concentration (FIC) Index of ≤ 0.5 is typically defined as synergy.[10][11]
Experimental Protocols
Protocol 1: Checkerboard Microdilution Assay for Synergy Testing
This protocol is adapted from standard checkerboard methods.[12][13]
-
Preparation:
-
Prepare stock solutions of this compound (e.g., in DMSO) and the antibiotic of choice.
-
Prepare a bacterial inoculum adjusted to a 0.5 McFarland standard, then dilute it to achieve a final concentration of ~5 x 10^5 CFU/mL in the wells.
-
Use a 96-well microtiter plate.
-
-
Plate Setup:
-
Along the x-axis (e.g., columns 1-10), create serial twofold dilutions of the antibiotic in broth.
-
Along the y-axis (e.g., rows A-G), create serial twofold dilutions of this compound in broth.
-
The result is a matrix where each well contains a unique combination of concentrations of the two agents.
-
Include control wells: Row H with only the antibiotic dilutions, Column 11 with only the this compound dilutions, and Column 12 with growth and sterility controls.
-
-
Inoculation and Incubation:
-
Inoculate all wells (except the sterility control) with the prepared bacterial suspension.
-
Incubate the plate at 37°C for 18-24 hours.
-
-
Data Analysis:
-
After incubation, determine the MIC of each agent alone (from the control rows/columns) and the MIC of each agent in combination (the lowest concentration that inhibits visible growth in the matrix).
-
Calculate the Fractional Inhibitory Concentration (FIC) Index for each well showing no growth:
-
FIC of Agent A = (MIC of A in combination) / (MIC of A alone)
-
FIC of Agent B = (MIC of B in combination) / (MIC of B alone)
-
FIC Index = FIC of Agent A + FIC of Agent B
-
-
Interpretation:
-
FIC Index ≤ 0.5: Synergy
-
0.5 < FIC Index ≤ 4: Additive or Indifference
-
FIC Index > 4: Antagonism
-
-
Protocol 2: Ethidium Bromide (EtBr) Efflux Assay
This protocol is to assess the efflux pump inhibitory activity of this compound.[6][14][15]
-
Bacterial Cell Preparation:
-
Grow the bacterial strain to the mid-logarithmic phase.
-
Harvest the cells by centrifugation and wash them with a suitable buffer (e.g., phosphate-buffered saline, PBS).
-
Resuspend the cells in the same buffer to a specific optical density (e.g., OD600 of 0.5).
-
-
Loading with Ethidium Bromide:
-
Incubate the cell suspension with EtBr (a substrate of many efflux pumps) at a final concentration of ~1-2 µg/mL in the presence of an efflux pump inhibitor like CCCP (carbonyl cyanide m-chlorophenylhydrazone) to maximize intracellular accumulation. This step "loads" the cells with the fluorescent dye.
-
After incubation, centrifuge the cells, discard the supernatant, and resuspend them in buffer to remove extracellular EtBr.
-
-
Efflux Measurement:
-
Add a carbon source (e.g., glucose) to energize the efflux pumps.
-
Aliquot the cell suspension into a 96-well black plate.
-
Add varying concentrations of this compound to the experimental wells. Include a positive control (a known efflux pump inhibitor like reserpine or verapamil) and a negative control (no inhibitor).
-
Measure the fluorescence (Excitation ~530 nm, Emission ~600 nm) over time using a plate reader.
-
-
Data Analysis:
-
A decrease in fluorescence over time indicates the efflux of EtBr from the cells.
-
In the presence of an effective efflux pump inhibitor like this compound, the rate of fluorescence decrease will be significantly slower compared to the negative control, as EtBr is retained within the cells.
-
Visualizations
Caption: Troubleshooting decision tree for addressing a lack of synergy.
Caption: Synergistic mechanism of this compound with antibiotics.
Caption: Experimental workflow for the checkerboard synergy assay.
References
- 1. Antimicrobial activities of lavandulylated flavonoids in Sophora flavences against methicillin-resistant Staphylococcus aureus via membrane disruption - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. cabidigitallibrary.org [cabidigitallibrary.org]
- 4. researchgate.net [researchgate.net]
- 5. worldscientific.com [worldscientific.com]
- 6. Synergism of sophoraflavanone G with norfloxacin against effluxing antibiotic-resistant Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Sophoraflavanone G - Wikipedia [en.wikipedia.org]
- 8. Antibacterial activity of sophoraflavanone G isolated from the roots of Sophora flavescens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Antimicrobial effect of sophoraflavanone G isolated from Sophora flavescens against mutans streptococci - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Antimicrobial synergy testing by inkjet printer-assisted automated checkerboard array and manual time-kill methods - PMC [pmc.ncbi.nlm.nih.gov]
- 11. When One Drug Is Not Enough: Context, Methodology, and Future Prospects in Antibacterial Synergy Testing - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Antimicrobial Synergy Testing/Checkerboard Assay - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 13. emerypharma.com [emerypharma.com]
- 14. mdpi.com [mdpi.com]
- 15. Ethidium bromide MIC screening for enhanced efflux pump gene expression or efflux activity in Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Cell Viability Assays with Sophoraflavanone H
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing Sophoraflavanone H in cell viability assays. Given the limited specific data on this compound, some guidance is extrapolated from studies on the closely related compound, Sophoraflavanone G (SG), which shares structural similarities.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its known mechanism of action?
This compound is a flavanone compound isolated from Sophora moorcroftiana. Like other flavanones, it is investigated for its potential anticancer properties. While detailed mechanistic studies on this compound are limited, research on the related compound Sophoraflavanone G (SG) suggests that its anticancer effects stem from the induction of apoptosis (programmed cell death) and the modulation of key cellular signaling pathways. These pathways include the MAPK, EGFR-PI3K-AKT, STAT, and NF-κB signaling cascades, which are crucial for cell survival, proliferation, and migration.[1][2][3][4]
Q2: What are the expected cytotoxic concentrations of this compound?
Direct studies on this compound have shown inhibitory effects on five human tumor cell lines with IC₅₀ values reported to be less than 20 µM, a potency comparable to the chemotherapy drug cisplatin.[5] For the related compound Sophoraflavanone G, IC₅₀ values in various cancer cell lines typically range from 20 to 50 µM.[6]
Q3: Which cell viability assay is best suited for use with this compound?
The choice of assay depends on the specific research question and cell type. However, due to the potential for interference by flavonoids with tetrazolium-based assays (e.g., MTT, XTT), it is advisable to use a secondary, confirmatory assay.
-
Recommended Primary Assays: ATP-based assays (e.g., CellTiter-Glo®) that measure metabolic activity through ATP levels, or dye exclusion assays (e.g., Trypan Blue) that assess membrane integrity.
-
Assays Requiring Caution: Tetrazolium-based assays like MTT and XTT can be affected by compounds that alter cellular redox potential or interact with the dyes, potentially leading to inaccurate results.[7]
Q4: How should I prepare this compound for cell culture experiments?
This compound is a hydrophobic molecule. It should be dissolved in a suitable organic solvent, such as dimethyl sulfoxide (DMSO), to create a stock solution. This stock solution can then be serially diluted in cell culture medium to achieve the desired final concentrations. It is crucial to include a vehicle control (medium with the same final concentration of DMSO) in all experiments to account for any solvent-induced effects.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| High variability between replicate wells | Uneven cell seeding. | Ensure a homogenous single-cell suspension before seeding. After seeding, gently rock the plate in a cross pattern to distribute cells evenly. |
| Edge effects due to evaporation. | Avoid using the outer wells of the microplate. Fill the outer wells with sterile PBS or water to maintain humidity. | |
| Bubbles in the wells. | Be careful during pipetting to avoid introducing bubbles. If bubbles are present, they can be removed with a sterile pipette tip or a gentle tap.[8] | |
| Unexpectedly high cell viability at high concentrations of this compound (especially with MTT/XTT assays) | Interference of this compound with the assay chemistry. | Flavonoids can have antioxidant properties that may directly reduce the tetrazolium dye, leading to a false-positive signal for viability.[9] Perform a cell-free control by adding this compound to the assay medium without cells to check for direct dye reduction. |
| Increased superoxide formation. | Some compounds can induce superoxide formation, which can also reduce tetrazolium salts, leading to an overestimation of viability.[7] | |
| Solution: | Confirm results with a non-tetrazolium-based assay, such as an ATP-based assay (CellTiter-Glo®) or a direct cell count using a hemocytometer and Trypan Blue. | |
| Low signal-to-noise ratio | Low cell number. | Optimize the initial cell seeding density to ensure the signal is within the linear range of the assay.[8] |
| Insufficient incubation time with the assay reagent. | Follow the manufacturer's protocol for the specific assay. It may be necessary to optimize the incubation time for your cell line. | |
| Phenol red in the medium. | Phenol red can quench fluorescence in some assays. Consider using phenol red-free medium for the duration of the assay.[10] | |
| Inconsistent IC₅₀ values across experiments | Variation in cell passage number or confluency. | Use cells within a consistent and low passage number range. Ensure that cells are in the exponential growth phase and at a consistent confluency at the time of treatment. |
| Instability of this compound in solution. | Prepare fresh dilutions of this compound from a frozen stock for each experiment. Avoid repeated freeze-thaw cycles of the stock solution. |
Quantitative Data Summary
Table 1: Reported IC₅₀ Values for this compound and G
| Compound | Cell Line | Assay | IC₅₀ (µM) | Reference |
| This compound | 5 Human Tumor Cell Lines | MTT | < 20 | [5] |
| Sophoraflavanone G | HL-60 (Human Myeloid Leukemia) | MTT | ~20 | [6] |
| Sophoraflavanone G | KG-1a (Leukemic Stem Cell-like) | MTT | See Note 1 | |
| Sophoraflavanone G | EoL-1 (Human Promyelocytic Leukemia) | MTT | See Note 1 |
Note 1: For KG-1a and EoL-1 cells, the study reported IC₅₀ values for a crude extract containing Sophoraflavanone G, with the extract showing IC₅₀ values of 29.52 ± 3.36 µg/mL and 13.19 ± 1.10 µg/mL, respectively. The purified Sophoraflavanone G was then used for mechanistic studies.
Experimental Protocols
Protocol 1: General Cell Viability Assay using MTT
This protocol is a general guideline and should be optimized for your specific cell line and experimental conditions.
-
Cell Seeding:
-
Harvest cells in the exponential growth phase.
-
Perform a cell count and viability assessment using a hemocytometer and Trypan Blue.
-
Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in a final volume of 100 µL of complete culture medium.
-
Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a stock solution of this compound in DMSO (e.g., 10 mM).
-
Prepare serial dilutions of this compound in complete culture medium to achieve the desired final concentrations. Also, prepare a vehicle control with the same final concentration of DMSO.
-
Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound or the vehicle control.
-
Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
-
MTT Assay:
-
Prepare a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in sterile PBS.
-
Add 10 µL of the MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C, allowing for the formation of formazan crystals.
-
Carefully remove the medium containing MTT.
-
Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.
-
Gently mix the plate on an orbital shaker for 10-15 minutes to ensure complete dissolution.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the absorbance of the blank wells (medium only) from all other readings.
-
Calculate the percentage of cell viability for each treatment group relative to the vehicle control.
-
Plot the percentage of cell viability against the concentration of this compound to determine the IC₅₀ value.
-
Visualizations
Signaling Pathways Modulated by Related Flavanones
Experimental Workflow for Cell Viability Assay
Troubleshooting Logic for Unexpectedly High Viability
References
- 1. Sophoraflavanone G induces apoptosis of human cancer cells by targeting upstream signals of STATs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Sophoraflavanone G from Sophora flavescens induces apoptosis in triple-negative breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Sophoraflavanone G suppresses the progression of triple-negative breast cancer via the inactivation of EGFR-PI3K-AKT signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Chemical constituents of Sophora flavescens Ait. and cytotoxic activities of two new compounds [agris.fao.org]
- 6. aacrjournals.org [aacrjournals.org]
- 7. Limitation of the MTT and XTT assays for measuring cell viability due to superoxide formation induced by nano-scale TiO2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Cytotoxicity Assay Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 9. Antioxidant-Rich Extracts of Terminalia ferdinandiana Interfere with Estimation of Cell Viability - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Validation & Comparative
Comparative Analysis of Antibacterial Efficacy: Sophoraflavanone G versus Sophoraflavanone H
A comprehensive review of available scientific literature reveals a significant disparity in the extent of research conducted on the antibacterial properties of Sophoraflavanone G and Sophoraflavanone H. While Sophoraflavanone G has been the subject of numerous studies elucidating its antibacterial efficacy and mechanism of action, there is a notable absence of published data on the antibacterial activity of this compound. Consequently, a direct comparative analysis based on experimental evidence is not feasible at this time. This guide, therefore, will focus on presenting the substantial body of evidence for Sophoraflavanone G's antibacterial profile, providing researchers, scientists, and drug development professionals with a thorough understanding of its potential.
Antibacterial Efficacy of Sophoraflavanone G
Sophoraflavanone G, a prenylated flavonoid isolated from the roots of Sophora flavescens, has demonstrated significant antibacterial activity against a range of clinically relevant bacteria, including drug-resistant strains. Its efficacy is most prominently documented against Gram-positive bacteria, particularly Methicillin-resistant Staphylococcus aureus (MRSA) and various oral pathogens.
Quantitative Data Summary
The antibacterial activity of Sophoraflavanone G is typically quantified by its Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that prevents visible growth of a bacterium. The following table summarizes the MIC values of Sophoraflavanone G against various bacterial strains as reported in several studies.
| Bacterial Strain | Type | MIC Range (µg/mL) | Reference |
| Methicillin-resistant Staphylococcus aureus (MRSA) | Gram-positive | 0.5 - 8 | [1] |
| Methicillin-resistant Staphylococcus aureus (MRSA) | Gram-positive | 3.13 - 6.25 | [2] |
| Staphylococcus aureus | Gram-positive | 0.05 | |
| Streptococcus mutans | Gram-positive | 1.56 | [3] |
| Streptococcus sobrinus | Gram-positive | 3.125 | [3] |
| Mutans streptococci (16 strains) | Gram-positive | 0.5 - 4 | [4][5] |
| Actinomyces viscosus | Gram-positive | 3.125 | [3] |
| Fusobacterium nucleatum | Gram-negative | 1.56 | [3] |
| Porphyromonas gingivalis | Gram-negative | >100 | [3] |
| Enterococcus faecium | Gram-positive | 6.25 - 12.5 | [6] |
Mechanism of Action
The primary antibacterial mechanism of Sophoraflavanone G involves the disruption of the bacterial cell envelope, specifically targeting the cell membrane and cell wall.[7] Studies have shown that Sophoraflavanone G reduces the fluidity of the cell membrane, leading to a loss of its structural and functional integrity.[8] This disruption results in increased membrane permeability and the subsequent leakage of intracellular components, ultimately leading to bacterial cell death. Additionally, it has been proposed that Sophoraflavanone G can interact with peptidoglycan in the cell wall, further compromising the cell's structural integrity.[6]
Experimental Protocols
The determination of the Minimum Inhibitory Concentration (MIC) for Sophoraflavanone G in the cited studies was primarily conducted using the broth microdilution method. This is a standardized in vitro technique to assess the susceptibility of bacteria to antimicrobial agents.
Broth Microdilution Method for MIC Determination
-
Preparation of Antimicrobial Agent: A stock solution of Sophoraflavanone G is prepared in a suitable solvent, such as dimethyl sulfoxide (DMSO). Serial two-fold dilutions of the stock solution are then made in a liquid growth medium (e.g., Mueller-Hinton Broth) in a 96-well microtiter plate. This creates a range of decreasing concentrations of the compound across the wells.
-
Preparation of Bacterial Inoculum: The bacterial strain to be tested is cultured on an appropriate agar medium for 18-24 hours. A few colonies are then suspended in a sterile saline solution or broth to match the turbidity of a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ colony-forming units (CFU)/mL. This suspension is further diluted to achieve a final inoculum concentration of about 5 x 10⁵ CFU/mL in each well of the microtiter plate.
-
Inoculation and Incubation: Each well containing the serially diluted Sophoraflavanone G is inoculated with the standardized bacterial suspension. A positive control well (containing only the growth medium and bacteria) and a negative control well (containing only the growth medium) are also included. The microtiter plate is then incubated at 37°C for 18-24 hours.
-
Determination of MIC: After incubation, the MIC is determined as the lowest concentration of Sophoraflavanone G at which there is no visible growth (turbidity) of the bacteria.
Conclusion
The available scientific evidence strongly supports the antibacterial activity of Sophoraflavanone G, particularly against Gram-positive bacteria such as MRSA and various streptococci. Its mechanism of action, centered on the disruption of the bacterial cell membrane, makes it a promising candidate for further investigation in the development of new antibacterial agents. In contrast, the antibacterial potential of this compound remains unknown due to a lack of published research. Future studies are warranted to investigate the antimicrobial properties of this compound and to enable a direct and comprehensive comparison with Sophoraflavanone G.
References
- 1. Antibacterial activity of sophoraflavanone G isolated from the roots of Sophora flavescens against methicillin-resistant Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Anti-MRSA activity of sophoraflavanone G and synergism with other antibacterial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Combinatorial treatment of sophoraflavanone G and rhein with ampi...: Ingenta Connect [ingentaconnect.com]
- 4. researchgate.net [researchgate.net]
- 5. Antimicrobial effect of sophoraflavanone G isolated from Sophora flavescens against mutans streptococci - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. Antimicrobial activities of lavandulylated flavonoids in Sophora flavences against methicillin-resistant Staphylococcus aureus via membrane disruption - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Reduction of membrane fluidity by antibacterial sophoraflavanone G isolated from Sophora exigua - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of the Antitumor Efficacy of Sophoraflavanone G and Other Prominent Flavonoids
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the antitumor effects of Sophoraflavanone G, a notable prenylated flavonoid, against other well-researched flavonoids such as Quercetin and Apigenin. The comparison is supported by experimental data on their efficacy in various cancer cell lines and elucidation of their underlying molecular mechanisms.
Introduction
Flavonoids, a diverse group of polyphenolic compounds found in plants, have garnered significant attention in cancer research due to their potential as antitumor agents.[1] Their mechanisms of action are multifaceted, often involving the modulation of critical cellular processes such as proliferation, apoptosis, and cell cycle regulation.[2] Among the vast array of flavonoids, Sophoraflavanone G, isolated from the roots of Sophora flavescens, has emerged as a potent anticancer agent.[3] This guide aims to provide a comparative overview of the antitumor properties of Sophoraflavanone G relative to other widely studied flavonoids, supported by quantitative data and detailed experimental methodologies. It is important to note that while the topic specifies Sophoraflavanone H, the available scientific literature extensively covers the potent antitumor activities of a closely related compound, Sophoraflavanone G. This compound is a distinct polyphenol with a hybrid structure, and while it holds promise for antitumor drug development, detailed experimental data comparable to that of Sophoraflavanone G is less prevalent.[4][5] Therefore, this guide will focus on Sophoraflavanone G as a representative of the potent antitumor flavonoids from the Sophora genus.
Quantitative Comparison of Antitumor Activity
The antitumor efficacy of flavonoids is often quantified by their half-maximal inhibitory concentration (IC50) values, which represent the concentration of a compound required to inhibit the growth of 50% of a cancer cell population. A lower IC50 value indicates a higher potency. The following tables summarize the IC50 values of Sophoraflavanone G and other flavonoids in various cancer cell lines.
Table 1: IC50 Values of Sophoraflavanone G in Various Cancer Cell Lines
| Cancer Cell Line | Histotype | IC50 (µM) | Incubation Time (h) | Reference |
| HL-60 | Human Myeloid Leukemia | 20 | 48 | [3] |
| MDA-MB-231 | Triple-Negative Breast Cancer | Not explicitly stated, but showed dose-dependent inhibition | - | [6][7] |
| BT-549 | Triple-Negative Breast Cancer | Not explicitly stated, but showed dose-dependent inhibition | - | [8] |
| HCT-116 | Colorectal Carcinoma | Not explicitly stated, but showed significant reduction in p-STAT3 | 9 | [9] |
Table 2: IC50 Values of Quercetin in Various Cancer Cell Lines
| Cancer Cell Line | Histotype | IC50 (µM) | Incubation Time (h) | Reference |
| HCT-15 | Colon Cancer | 121.9 | 24 | [10] |
| RKO | Colon Cancer | 142.7 | 24 | [10] |
| MCF-7 | Breast Cancer | 10 µg/ml | - | [11] |
| HCT116 | Colon Cancer | 5.79 (±0.13) | - | [12] |
| MDA-MB-231 | Breast Cancer | 5.81 (±0.13) | - | [12] |
| A549 | Lung Cancer | 8.65 µg/ml | 24 | [13] |
| A549 | Lung Cancer | 7.96 µg/ml | 48 | [13] |
| A549 | Lung Cancer | 5.14 µg/ml | 72 | [13] |
| H69 | Lung Cancer | 14.2 µg/ml | 24 | [13] |
| H69 | Lung Cancer | 10.57 µg/ml | 48 | [13] |
| H69 | Lung Cancer | 9.18 µg/ml | 72 | [13] |
Table 3: IC50 Values of Apigenin in Various Cancer Cell Lines
| Cancer Cell Line | Histotype | IC50 (µM) | Incubation Time (h) | Reference |
| MM-B1 | Malignant Mesothelioma | 49.16 (±2.52) | 72 | [14] |
| MM-F1 | Malignant Mesothelioma | 46.95 (±1.69) | 72 | [14] |
| H-Meso-1 | Malignant Mesothelioma | 34.31 (±1.55) | 72 | [14] |
| Caki-1 | Renal Cell Carcinoma | 27.02 | 24 | [15] |
| ACHN | Renal Cell Carcinoma | 50.40 | 24 | [15] |
| NC65 | Renal Cell Carcinoma | 23.34 | 24 | [15] |
| KKU-M055 | Cholangiocarcinoma | 78 | 24 | [16] |
| KKU-M055 | Cholangiocarcinoma | 61 | 48 | [16] |
| HepG2 | Hepatocellular Carcinoma | 11 µg/mL | - | [17] |
| Huh-7 | Hepatocellular Carcinoma | 12 µg/mL | - | [17] |
Mechanisms of Antitumor Action: A Comparative Overview
Flavonoids exert their antitumor effects through various signaling pathways. Sophoraflavanone G has been shown to be a potent inhibitor of STAT (Signal Transducer and Activator of Transcription) signaling, which is often aberrantly activated in cancer cells and plays a crucial role in their survival and proliferation.[18] It also targets the EGFR-PI3K-AKT pathway.[8] Quercetin, on the other hand, is known to modulate the PI3K/Akt pathway, leading to the suppression of cancer cell survival and induction of apoptosis.[19] Apigenin has been reported to induce apoptosis and inhibit migration in cancer cells.[16]
Caption: Sophoraflavanone G signaling pathway.
Caption: Quercetin signaling pathway.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the comparison of flavonoid antitumor effects.
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.[20]
-
Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10^5 cells/mL (100 µL/well) and incubate for 24 hours to allow for cell attachment.[21]
-
Treatment: Treat the cells with various concentrations of the flavonoid (e.g., Sophoraflavanone G, Quercetin, Apigenin) and a vehicle control (e.g., DMSO). Incubate for the desired time periods (e.g., 24, 48, 72 hours).[21]
-
MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours at 37°C.[21]
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[21]
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader. The cell viability is expressed as a percentage of the control.[21]
Caption: MTT assay workflow.
This flow cytometry-based assay is used to detect apoptosis by identifying the externalization of phosphatidylserine (PS) on the cell surface.
-
Cell Preparation: Harvest approximately 1-5 x 10^5 cells and wash them with cold PBS.[22]
-
Resuspension: Resuspend the cell pellet in 1X Annexin V binding buffer.[22]
-
Staining: Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to the cell suspension.[22]
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.[23]
-
Analysis: Analyze the stained cells by flow cytometry within one hour.[22] Annexin V-positive and PI-negative cells are considered to be in early apoptosis, while cells positive for both stains are in late apoptosis or necrosis.
Caption: Apoptosis assay workflow.
This method uses propidium iodide (PI) to stain cellular DNA, allowing for the analysis of cell cycle distribution by flow cytometry.
-
Cell Fixation: Harvest approximately 1 x 10^6 cells and fix them in cold 70% ethanol while vortexing. The cells can be stored at 4°C for several weeks.[24]
-
Washing: Centrifuge the fixed cells and wash twice with PBS.[24]
-
RNase Treatment: To ensure only DNA is stained, resuspend the cell pellet in a solution containing RNase A (e.g., 100 µg/mL) and incubate.[25]
-
PI Staining: Add PI solution (e.g., 50 µg/mL) to the cell suspension.[25]
-
Incubation: Incubate for 5-10 minutes at room temperature.[24]
-
Analysis: Analyze the samples by flow cytometry. The fluorescence intensity of PI is directly proportional to the DNA content, allowing for the discrimination of cells in G0/G1, S, and G2/M phases of the cell cycle.[24]
Caption: Cell cycle analysis workflow.
Conclusion
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. aacrjournals.org [aacrjournals.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Total Synthesis of this compound and Confirmation of Its Absolute Configuration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. reagents.alfa-chemistry.com [reagents.alfa-chemistry.com]
- 7. Sophoraflavanone G from Sophora flavescens induces apoptosis in triple-negative breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Sophoraflavanone G suppresses the progression of triple-negative breast cancer via the inactivation of EGFR-PI3K-AKT signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. The Anti-Cancer Effect of Quercetin: Molecular Implications in Cancer Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Antiproliferative, Apoptotic Effects and Suppression of Oxidative Stress of Quercetin against Induced Toxicity in Lung Cancer Cells of Rats: In vitro and In vivo Study - PMC [pmc.ncbi.nlm.nih.gov]
- 14. In Vitro and In Vivo Anti-tumoral Effects of the Flavonoid Apigenin in Malignant Mesothelioma - PMC [pmc.ncbi.nlm.nih.gov]
- 15. spandidos-publications.com [spandidos-publications.com]
- 16. mdpi.com [mdpi.com]
- 17. Apigenin: A Bioflavonoid with a Promising Role in Disease Prevention and Treatment [mdpi.com]
- 18. Sophoraflavanone G induces apoptosis of human cancer cells by targeting upstream signals of STATs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. aacrjournals.org [aacrjournals.org]
- 20. researchhub.com [researchhub.com]
- 21. Quercetin inhibits DNA damage responses to induce apoptosis via SIRT5/PI3K/AKT pathway in non-small cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. creative-diagnostics.com [creative-diagnostics.com]
- 23. Annexin V Staining Protocol [bdbiosciences.com]
- 24. techresources.dsfarm.unipd.it [techresources.dsfarm.unipd.it]
- 25. ucl.ac.uk [ucl.ac.uk]
Validating the Mechanism of Action of Sophoraflavanone H in Diverse Cell Lines: A Comparative Guide
Introduction
Sophoraflavanone H is a prenylated flavonoid that, along with its closely related analogue Sophoraflavanone G, has garnered significant interest for its potential therapeutic applications, particularly in oncology and immunology.[1][2][3][4] This guide provides a comparative analysis of the mechanism of action of these sophoraflavanones across various cell lines, supported by experimental data primarily on Sophoraflavanone G due to the limited availability of specific data for this compound. Given their structural similarities, Sophoraflavanone G serves as a valuable proxy for understanding the potential biological activities of this compound.
This document is intended for researchers, scientists, and drug development professionals interested in the molecular mechanisms underpinning the therapeutic potential of this compound. It summarizes key quantitative data, details common experimental protocols for validation, and visualizes the intricate signaling pathways involved.
Data Presentation: Comparative Efficacy Across Cell Lines
The anti-proliferative and pro-apoptotic effects of Sophoraflavanone G have been evaluated in a range of cancer cell lines. The following tables summarize its cytotoxic activity and impact on key signaling molecules.
Table 1: Cytotoxic Activity of Sophoraflavanone G in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Exposure Time (h) | Reference |
| HL-60 | Human Myeloid Leukemia | 20 | 48 | [5] |
| MDA-MB-231 | Triple-Negative Breast Cancer | Not specified | 24, 48, 72 | [6] |
| HCT-116 | Colorectal Carcinoma | Not specified | 9 | [7] |
| MHCC97H | Hepatocellular Carcinoma | Not specified | Not specified | [8] |
| HepG2 | Hepatocellular Carcinoma | Not specified | Not specified | [8] |
Table 2: Effect of Sophoraflavanone G on Key Signaling and Apoptotic Proteins
| Cell Line | Protein | Effect | Pathway | Reference |
| HL-60 | Caspase-3 | Activation | Apoptosis | [5][9] |
| HL-60 | Caspase-9 | Activation | Apoptosis | [9] |
| HL-60 | Bcl-2 | Downregulation | Apoptosis | [9] |
| HL-60 | Bax | Upregulation | Apoptosis | [9] |
| MDA-MB-231 | Caspase-3 | Cleavage/Activation | Apoptosis | [6] |
| MDA-MB-231 | Caspase-8 | Cleavage/Activation | Apoptosis | [6] |
| MDA-MB-231 | Caspase-9 | Cleavage/Activation | Apoptosis | [6] |
| MDA-MB-231 | Bcl-2 | Decreased expression | Apoptosis | [6][10] |
| MDA-MB-231 | Bcl-xL | Decreased expression | Apoptosis | [6][10] |
| MDA-MB-231 | Bax | Increased expression | Apoptosis | [6] |
| HCT-116 | p-STAT3 | Reduced expression | JAK/STAT | [7] |
| Multiple Myeloma Cells | NF-κB | Signaling inhibition | NF-κB | [7] |
| RAW264.7 | IκBα | Inhibited phosphorylation and degradation | NF-κB | [11] |
| RAW264.7 | p65 | Inhibited translocation | NF-κB | [11] |
| RAW264.7 | JNK | Suppressed phosphorylation | MAPK/AP-1 | [11] |
| bMECs | ERK1/2, p38, JNK1/2 | Inhibited phosphorylation | MAPK | [12] |
Experimental Protocols
To validate the mechanism of action of this compound, a series of well-established experimental protocols can be employed. The following are detailed methodologies for key assays.
1. Cell Viability Assay (MTT Assay)
-
Objective: To determine the cytotoxic effect of this compound on different cell lines.
-
Procedure:
-
Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours.
-
Treat the cells with various concentrations of this compound (e.g., 0, 5, 10, 20, 40, 80 µM) for 24, 48, or 72 hours.
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the cell viability as a percentage of the control (untreated cells) and determine the IC50 value.
-
2. Apoptosis Analysis by Flow Cytometry (Annexin V/PI Staining)
-
Objective: To quantify the percentage of apoptotic and necrotic cells after treatment with this compound.
-
Procedure:
-
Treat cells with the desired concentrations of this compound for the indicated time.
-
Harvest the cells by trypsinization and wash twice with cold PBS.
-
Resuspend the cells in 1X Annexin V binding buffer.
-
Add FITC-conjugated Annexin V and Propidium Iodide (PI) to the cell suspension and incubate for 15 minutes at room temperature in the dark.
-
Analyze the stained cells by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.
-
3. Western Blot Analysis for Signaling Pathway Proteins
-
Objective: To investigate the effect of this compound on the expression and phosphorylation status of key proteins in signaling pathways such as MAPK, NF-κB, and JAK/STAT.
-
Procedure:
-
Treat cells with this compound for the specified duration.
-
Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA protein assay kit.
-
Separate equal amounts of protein (20-40 µg) by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against target proteins (e.g., p-ERK, ERK, p-p65, p65, p-STAT3, STAT3, Bcl-2, Bax, Cleaved Caspase-3, and β-actin as a loading control) overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Mandatory Visualizations: Signaling Pathways and Experimental Workflow
The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways modulated by Sophoraflavanone G, which are hypothesized to be similarly affected by this compound, and a typical experimental workflow for its validation.
References
- 1. Sophoraflavanone G: A review of the phytochemistry and pharmacology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. An overview of flavonoids from Sophora flavescens (kushen) with some emphasis on the anticancer properties of kurarinone and sophoraflavanone G [jcps.bjmu.edu.cn]
- 3. researchgate.net [researchgate.net]
- 4. Total Synthesis of this compound and Confirmation of Its Absolute Configuration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. Sophoraflavanone G from Sophora flavescens induces apoptosis in triple-negative breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Sophoraflavanone G Induces Apoptosis in Human Leukemia Cells and Blocks MAPK Activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Anti-Tumor Activities of Bioactive Phytochemicals in Sophora flavescens for Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Sophoraflavanone M, a prenylated flavonoid from Sophora flavescens Ait., suppresses pro-inflammatory mediators through both NF-κB and JNK/AP-1 signaling pathways in LPS-primed macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
Sophoraflavanone G: A Comparative Analysis of its Anticancer Activity Across Multiple Cancer Models
For Researchers, Scientists, and Drug Development Professionals
Sophoraflavanone G (SG), a prenylated flavonoid isolated from the medicinal plant Sophora flavescens, has emerged as a promising candidate in oncology research. Extensive studies have demonstrated its potent anti-tumor activities across a variety of cancer models. This guide provides a comprehensive cross-validation of Sophoraflavanone G's activity, presenting quantitative data, detailed experimental protocols, and visualizations of its molecular mechanisms to facilitate objective comparison and inform future research and development.
Quantitative Assessment of Anticancer Activity
The cytotoxic and anti-proliferative effects of Sophoraflavanone G have been evaluated in numerous cancer cell lines. The half-maximal inhibitory concentration (IC50) values, a key measure of a compound's potency, are summarized below.
| Cancer Type | Cell Line | IC50 (µM) | Citation |
| Triple-Negative Breast Cancer | MDA-MB-231 | Not explicitly stated, but effects observed at various concentrations. | [1][2] |
| Triple-Negative Breast Cancer | BT-549 | Not explicitly stated, but SG inhibited proliferation. | [3] |
| Human Leukemia | HL-60 | Effects observed at concentrations of 3–30 μM. | [4][5] |
| Hodgkin's Lymphoma | Not specified | Inhibited tyrosine phosphorylation of STAT proteins. | [6][7] |
| Colon Cancer | HCT-116 | Significant reduction in p-STAT3 expression. | [7] |
| Non-Small Cell Lung Cancer | A549 | Not specified | [8] |
Mechanisms of Action: Signaling Pathway Modulation
Sophoraflavanone G exerts its anticancer effects by modulating several critical signaling pathways involved in cell proliferation, survival, and metastasis.
EGFR-PI3K-AKT Signaling Pathway
In triple-negative breast cancer cells, Sophoraflavanone G has been shown to inactivate the EGFR-PI3K-AKT signaling pathway.[3] This inhibition leads to a cascade of downstream effects, including the promotion of apoptosis and the suppression of cell proliferation and metastasis.[3]
JAK/STAT Signaling Pathway
Sophoraflavanone G has been identified as a novel small-molecule inhibitor of the JAK/STAT signaling pathway.[6][7] It inhibits the tyrosine phosphorylation of STAT proteins, such as STAT3 and STAT5, by targeting upstream kinases like JAK and Src family kinases.[6][7] This disruption of STAT signaling leads to the inhibition of cancer cell proliferation and the induction of apoptosis.[6][7]
MAPK Signaling Pathway
The mitogen-activated protein kinase (MAPK) pathway is another key target of Sophoraflavanone G. In human leukemia and triple-negative breast cancer cells, SG has been shown to block the activation of the MAPK pathway, which is crucial for cell migration, invasion, and survival.[1][4]
Experimental Protocols
To ensure the reproducibility and cross-validation of the findings, detailed methodologies for the key experiments are provided below.
Cell Viability Assay (MTT Assay)
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density and allowed to adhere overnight.
-
Treatment: The cells are then treated with various concentrations of Sophoraflavanone G for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the treatment period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow for the formation of formazan crystals by metabolically active cells.
-
Solubilization: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The cell viability is calculated as a percentage of the untreated control.
Apoptosis Analysis (Flow Cytometry)
-
Cell Treatment: Cells are treated with Sophoraflavanone G for the desired time.
-
Harvesting and Staining: Both floating and adherent cells are collected, washed with PBS, and then stained with Annexin V-FITC and Propidium Iodide (PI) in binding buffer according to the manufacturer's protocol.
-
Flow Cytometry: The stained cells are analyzed by a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are considered late apoptotic or necrotic.
Western Blotting
-
Protein Extraction: Following treatment with Sophoraflavanone G, cells are lysed to extract total protein.
-
Protein Quantification: The protein concentration is determined using a BCA protein assay.
-
SDS-PAGE and Transfer: Equal amounts of protein are separated by SDS-polyacrylamide gel electrophoresis and transferred to a PVDF membrane.
-
Immunoblotting: The membrane is blocked and then incubated with primary antibodies against the proteins of interest (e.g., cleaved caspase-3, Bcl-2, Bax, p-AKT, p-STAT3), followed by incubation with a horseradish peroxidase-conjugated secondary antibody.
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
The following workflow illustrates the general process of investigating the anticancer effects of Sophoraflavanone G.
Conclusion
The collective evidence from multiple independent studies strongly supports the potential of Sophoraflavanone G as a multi-targeted anticancer agent. Its ability to induce apoptosis and inhibit proliferation and metastasis through the modulation of key signaling pathways, including EGFR-PI3K-AKT, JAK/STAT, and MAPK, has been demonstrated in a range of cancer models. The provided data and protocols offer a solid foundation for researchers to build upon, compare with alternative compounds, and accelerate the translation of these promising preclinical findings into clinical applications. Further investigations, particularly in vivo studies and combination therapies, are warranted to fully elucidate the therapeutic potential of Sophoraflavanone G.
References
- 1. Sophoraflavanone G from Sophora flavescens induces apoptosis in triple-negative breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. reagents.alfa-chemistry.com [reagents.alfa-chemistry.com]
- 3. Sophoraflavanone G suppresses the progression of triple-negative breast cancer via the inactivation of EGFR-PI3K-AKT signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. worldscientific.com [worldscientific.com]
- 5. researchgate.net [researchgate.net]
- 6. Sophoraflavanone G induces apoptosis of human cancer cells by targeting upstream signals of STATs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Suppression of inflammation-induced lung cancer cells proliferation and metastasis by exiguaflavanone A and exiguaflavanone B from Sophora exigua root extract through NLRP3 inflammasome pathway inhibition - PMC [pmc.ncbi.nlm.nih.gov]
Sophoraflavanone H: A Comparative Guide to its Structure-Activity Relationship
Sophoraflavanone H, a complex polyphenol with a unique hybrid structure, has garnered significant interest in the scientific community for its potential as a lead compound in antimicrobial and antitumor drug development.[1][2][3] This guide provides a comparative analysis of this compound's biological activities, drawing upon available experimental data for it and related prenylated flavonoids to elucidate its structure-activity relationship (SAR).
Biological Activities and Comparative Data
This compound is a flavonostilbene, integrating a flavanone moiety with a resveratrol-derived 2,3-diaryl-2,3-dihydrobenzofuran ring system.[1][2] This structural complexity contributes to its diverse biological profile. The following tables summarize the known biological activities of this compound and related compounds, offering insights into the contributions of different structural features.
Table 1: Antimicrobial Activity of this compound and Related Flavonoids
| Compound | Target Organism | Activity Metric (e.g., MIC) | Reference |
| This compound | Helicobacter pylori | MIC: Not specified, but noted to have activity | [4] |
| Sophoraflavanone G | Methicillin-resistant Staphylococcus aureus (MRSA) | MIC < 10 µg/mL | [5] |
| Sophoraflavanone G | Various oral bacteria (Streptococci, Actinomycetes, Lactobacilli) | Growth inhibition | [6] |
| Naringenin | General antibacterial | Less active than Sophoraflavanone G | [7] |
| Kurarinone | Methicillin-resistant Staphylococcus aureus (MRSA) | MIC < 10 µg/mL | [5] |
Table 2: Cytotoxic and Anti-HIV Activity of Prenylflavanones
| Compound | Activity | Cell Line/Target | Metric (e.g., CC50, EC50) | Reference |
| This compound (YS09) | Tumor-specific cytotoxicity | Not specified | Not specified | [4] |
| Sophoraflavanone I (YS10) | Tumor-specific cytotoxicity | Not specified | Not specified | [4] |
| Various Prenylflavanones | Anti-HIV Activity | HIV-infected cells | Not specified | [4][6] |
Structure-Activity Relationship Insights
The biological activities of this compound and its relatives are intrinsically linked to their chemical structures. The following points highlight key SAR findings:
-
Prenylation: The presence of prenyl or lavandulyl groups, typically on the A ring of the flavanone skeleton, is crucial for enhanced biological activity.[8] This lipophilic moiety increases the compound's affinity for cell membranes, which is a key aspect of the antibacterial mechanism of action.[8] For instance, Sophoraflavanone G, which possesses a lavandulyl group at the C8 position, exhibits potent antibacterial activity.[7][8]
-
Hydroxylation Pattern: The position and number of hydroxyl groups on the flavonoid rings influence antioxidant and anti-inflammatory activities. For flavones, hydroxyl groups at the C3' and C4' positions on the B ring have been shown to promote anti-inflammatory effects.[9]
-
Flavonostilbene Structure: The unique combination of a flavanone and a stilbene (resveratrol) moiety in this compound is thought to contribute to its specific biological profile, including its tumor-specific cytotoxicity.[4]
Experimental Protocols
Detailed experimental methodologies are crucial for the replication and validation of scientific findings. Below are summaries of key experimental protocols relevant to the study of this compound and related compounds.
Antimicrobial Activity Assessment (Broth Microdilution Method)
This method is commonly used to determine the Minimum Inhibitory Concentration (MIC) of a compound against a specific bacterium.
-
A two-fold serial dilution of the test compound (e.g., Sophoraflavanone G) is prepared in a liquid growth medium in a 96-well microtiter plate.
-
Each well is inoculated with a standardized suspension of the target bacterium (e.g., MRSA).
-
The plate is incubated under appropriate conditions (e.g., 37°C for 24 hours).
-
The MIC is determined as the lowest concentration of the compound that visibly inhibits bacterial growth.
Mechanism of Action: Membrane Permeability Assay
To investigate if a compound disrupts the bacterial cell membrane, the following workflow can be employed.
Caption: Workflow for assessing bacterial membrane permeability.
An increase in fluorescence indicates that the dye has entered the cells, signifying membrane damage.
Signaling Pathway Inhibition
Prenylated flavonoids have been shown to exert anti-inflammatory effects by modulating key signaling pathways. Sophoraflavanone M, for example, suppresses pro-inflammatory mediators through the NF-κB and JNK/AP-1 pathways.[10]
Caption: Inhibition of NF-κB and JNK/AP-1 pathways by Sophoraflavanone M.
Conclusion
The available evidence strongly suggests that this compound and related prenylated flavonoids are promising candidates for further drug development. Their multifaceted biological activities are closely tied to specific structural features, particularly the presence and nature of lipophilic side chains and the overall architecture of the flavonoid scaffold. Future research should focus on the synthesis of a broader range of this compound analogs to systematically probe the structure-activity relationship and optimize for potency and selectivity against various therapeutic targets.
References
- 1. Total Synthesis of this compound and Confirmation of Its Absolute Configuration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. Antimicrobial activities of lavandulylated flavonoids in Sophora flavences against methicillin-resistant Staphylococcus aureus via membrane disruption - PMC [pmc.ncbi.nlm.nih.gov]
- 6. files.core.ac.uk [files.core.ac.uk]
- 7. Reduction of membrane fluidity by antibacterial sophoraflavanone G isolated from Sophora exigua - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Biologically active prenylated flavonoids from the genus Sophora and their structure-activity relationship-A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Structure-Activity Relationship (SAR) of Flavones on Their Anti-Inflammatory Activity in Murine Macrophages in Culture through the NF-κB Pathway and c-Src Kinase Receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Sophoraflavanone M, a prenylated flavonoid from Sophora flavescens Ait., suppresses pro-inflammatory mediators through both NF-κB and JNK/AP-1 signaling pathways in LPS-primed macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
Sophoraflavanone H: A Natural Antibacterial Agent Challenging Standard Antibiotics
For Immediate Release
In an era where antimicrobial resistance poses a significant threat to global health, the scientific community is in a perpetual quest for novel therapeutic agents. Sophoraflavanone H, a prenylated flavonoid predominantly isolated from the roots of Sophora flavescens, is emerging as a potent antibacterial compound. This guide offers a comparative analysis of this compound (often referred to as Sophoraflavanone G in literature) and standard antibiotics, supported by experimental data to elucidate its efficacy and mechanism of action for researchers, scientists, and drug development professionals.
Performance Against Key Pathogens: A Quantitative Comparison
The antibacterial efficacy of this compound has been demonstrated against a range of bacteria, most notably against methicillin-resistant Staphylococcus aureus (MRSA), a notorious pathogen responsible for difficult-to-treat infections. The minimum inhibitory concentration (MIC), which is the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism, is a key metric for comparison.
Below is a summary of MIC values for this compound and conventional antibiotics against various bacterial strains.
| Microorganism | This compound (µg/mL) | Ampicillin (µg/mL) | Oxacillin (µg/mL) | Gentamicin (µg/mL) | Reference(s) |
| Staphylococcus aureus (MRSA, 10 clinical isolates) | 0.5 - 8 | 64 - 1024 | 256 - 1024 | - | [1] |
| Staphylococcus aureus (MRSA, 27 strains) | 3.13 - 6.25 | - | - | - | [2][3] |
| Staphylococcus aureus (Clinical isolate) | 0.05 | - | - | 32 | [4][5][6] |
| Enterococcus faecium (KACC 11954) | 6.25 (24h), 12.5 (48h) | - | - | - | [7][8] |
| Enterococcus faecium (CCARM 5506) | 6.25 (24h), 12.5 (48h) | - | - | - | [7][8] |
| Streptococcus mutans | 1.56 | - | - | - | [9] |
| Streptococcus sobrinus | 3.125 | - | - | - | [9] |
| Fusobacterium nucleatum | 1.56 | - | - | - | [9] |
Synergistic Potential: Enhancing the Efficacy of Standard Antibiotics
A significant finding in the study of this compound is its synergistic effect when combined with conventional antibiotics. This synergy can lower the required MIC of the standard antibiotic, potentially overcoming resistance mechanisms.
For instance, in the presence of a sub-inhibitory concentration of Sophoraflavanone G (0.03 µg/mL), the MIC of gentamicin for a clinical isolate of S. aureus was reduced four-fold, from 32 µg/mL to 8 µg/mL[5][10]. Similarly, synergistic effects have been observed with ampicillin and oxacillin against MRSA strains[1]. The combination of sophoraflavanone G with ampicillin or oxacillin resulted in a fractional inhibitory concentration (FIC) index ranging from 0.188 to 0.375, indicating a synergistic effect[1][11].
Mechanism of Action: Disrupting Bacterial Defenses
The primary antibacterial mechanism of this compound involves the disruption of the bacterial cell envelope, a critical structure for bacterial survival.
Figure 1. Mechanism of action of this compound on bacterial cells.
This compound has been shown to directly interact with and disrupt the integrity of the bacterial cell membrane[12]. This disruption leads to increased membrane permeability, leakage of essential intracellular components, and ultimately cell lysis[7][8]. Furthermore, it is proposed that this compound can inhibit the synthesis of peptidoglycan, a crucial component of the bacterial cell wall, further weakening the cell's structure[8][12].
Experimental Protocols
To ensure the reproducibility and validation of these findings, detailed experimental protocols are crucial.
Determination of Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC)
The broth microdilution method is a standard procedure for determining MIC and MBC values.
Figure 2. Workflow for MIC and MBC determination.
1. Inoculum Preparation:
-
Bacterial strains are cultured on an appropriate agar medium.
-
A few colonies are transferred to a sterile broth and incubated to achieve a logarithmic growth phase.
-
The bacterial suspension is then diluted to a standardized concentration, typically 5 x 10^5 colony-forming units (CFU)/mL.
2. Broth Microdilution:
-
A serial two-fold dilution of this compound or the standard antibiotic is prepared in a 96-well microtiter plate containing a suitable broth medium.
-
Each well is then inoculated with the standardized bacterial suspension.
-
Positive (bacteria and broth) and negative (broth only) controls are included.
3. MIC Determination:
-
The microtiter plate is incubated at 37°C for 18-24 hours.
-
The MIC is determined as the lowest concentration of the test compound that completely inhibits visible bacterial growth.
4. MBC Determination:
-
A small aliquot from the wells showing no visible growth (at and above the MIC) is sub-cultured onto an appropriate agar medium.
-
The plates are incubated at 37°C for 24-48 hours.
-
The MBC is the lowest concentration that results in a ≥99.9% reduction in the initial bacterial count.
Bacterial Membrane Disruption Assay
The effect of this compound on bacterial membrane integrity can be assessed using fluorescent probes.
Figure 3. Experimental workflow for membrane disruption assay.
1. Cell Preparation:
-
Bacteria are grown to the mid-logarithmic phase, harvested by centrifugation, and washed.
-
The cells are then resuspended in a suitable buffer.
2. Fluorescent Probe Staining:
-
A fluorescent dye, such as propidium iodide (PI), is added to the bacterial suspension. PI is a membrane-impermeable dye that only enters cells with compromised membranes and fluoresces upon binding to nucleic acids.
3. Treatment:
-
The bacterial suspension is treated with different concentrations of this compound. A positive control (a known membrane-disrupting agent) and a negative control (untreated cells) are included.
4. Fluorescence Measurement:
-
The fluorescence intensity is measured at appropriate excitation and emission wavelengths using a fluorometer or a fluorescence microscope. An increase in fluorescence in the treated cells compared to the control indicates membrane damage.
Impact on Bacterial Signaling Pathways
While the primary mechanism of this compound is the physical disruption of the cell envelope, flavonoids, in general, are known to interfere with various bacterial signaling pathways. These can include the inhibition of bacterial efflux pumps, which are responsible for extruding antibiotics from the cell, and interference with quorum sensing, the cell-to-cell communication system that regulates virulence factor production and biofilm formation[13][14]. The disruption of these pathways can further contribute to the antibacterial efficacy of this compound and its synergistic effects with other antibiotics.
Figure 4. Potential impact of this compound on bacterial signaling.
Conclusion
This compound demonstrates significant promise as a natural antibacterial agent, particularly against challenging pathogens like MRSA. Its potent intrinsic activity, coupled with its ability to synergize with existing antibiotics, presents a compelling case for its further investigation and development. The primary mechanism of action, centered on the disruption of the bacterial cell envelope, offers a robust strategy against bacterial defenses. As research continues to unravel the full spectrum of its antibacterial properties and its effects on bacterial signaling, this compound stands out as a valuable candidate in the ongoing battle against antimicrobial resistance.
References
- 1. Contemporaneous Measurement of Outer and Inner Membrane Permeability in Gram-negative Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Anti-MRSA activity of sophoraflavanone G and synergism with other antibacterial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Frontiers | Comparative Analysis of the Bacterial Membrane Disruption Effect of Two Natural Plant Antimicrobial Peptides [frontiersin.org]
- 8. japsonline.com [japsonline.com]
- 9. khu.elsevierpure.com [khu.elsevierpure.com]
- 10. Sophoraflavanone G from sophora pachycarpa enhanced the antibacterial activity of gentamycin against Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Antibacterial activity of sophoraflavanone G isolated from the roots of Sophora flavescens against methicillin-resistant Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Antimicrobial activities of lavandulylated flavonoids in Sophora flavences against methicillin-resistant Staphylococcus aureus via membrane disruption - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Research Progress on the Antibacterial Activity of Natural Flavonoids - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
In Vivo Validation of Sophoraflavanone G: A Comparative Analysis for Researchers
For researchers and drug development professionals investigating the therapeutic potential of prenylated flavonoids, this guide offers a comparative analysis of the in vivo validation of Sophoraflavanone G (SFG), a compound structurally similar to Sophoraflavanone H. Due to the limited availability of in vivo data for this compound, this guide focuses on the extensively studied SFG, providing a valuable reference for understanding its pharmacological effects and potential therapeutic applications. This document compares the in vivo performance of SFG against established alternatives in preclinical models of inflammation and bacterial infection, supported by experimental data and detailed methodologies.
Executive Summary
Sophoraflavanone G, a prenylated flavonoid isolated from Sophora flavescens, has demonstrated significant anti-inflammatory and antibacterial properties in various in vitro studies.[1][2][3][4] This guide delves into the in vivo validation of these findings, presenting a comparative analysis of SFG's efficacy against standard therapeutic agents, Dexamethasone for inflammatory models and Ciprofloxacin for bacterial infection models. The presented data, sourced from multiple preclinical studies, is intended to provide researchers with a clear, evidence-based overview of SFG's potential as a therapeutic candidate.
Anti-inflammatory Activity: A Comparative Look at an Asthma Model
In a murine model of allergic asthma, Sophoraflavanone G was evaluated for its ability to mitigate airway inflammation and hyperresponsiveness. The study utilized an ovalbumin (OVA)-sensitized mouse model, a standard preclinical model for allergic asthma.[5][6][7] The efficacy of SFG was compared to that of Dexamethasone, a potent corticosteroid commonly used in asthma treatment.[8][9]
Comparison of Efficacy in an OVA-Induced Asthma Model
| Parameter | Sophoraflavanone G (10 mg/kg) | Dexamethasone (1 mg/kg) | Untreated Control (OVA-sensitized) | Healthy Control |
| Airway Hyperresponsiveness (AHR) (Penh value at 40 mg/mL methacholine) | Significantly Reduced | Significantly Reduced | Markedly Increased | Normal |
| Total Inflammatory Cells in Bronchoalveolar Lavage Fluid (BALF) (cells/mL) | Significantly Reduced | Significantly Reduced | Significantly Increased | Baseline |
| Eosinophils in BALF (cells/mL) | Significantly Reduced | Significantly Reduced | Significantly Increased | Baseline |
| IL-4 in BALF (pg/mL) | Significantly Reduced | Significantly Reduced | Significantly Increased | Baseline |
| IL-5 in BALF (pg/mL) | Significantly Reduced | Significantly Reduced | Significantly Increased | Baseline |
| IL-13 in BALF (pg/mL) | Significantly Reduced | Significantly Reduced | Significantly Increased | Baseline |
| Goblet Cell Hyperplasia | Significantly Reduced | Significantly Reduced | Markedly Increased | Normal |
| Lung Inflammation Score | Significantly Reduced | Significantly Reduced | Significantly Increased | Minimal |
Note: "Significantly Reduced" and "Significantly Increased" indicate a statistically significant difference (p < 0.05) compared to the untreated control group. The data is a summarized representation from multiple studies.[5][7][8][9]
Experimental Protocol: OVA-Induced Murine Asthma Model
-
Animal Model: Female BALB/c mice, 6-8 weeks old.
-
Sensitization: Mice were sensitized by intraperitoneal injections of 20 µg ovalbumin (OVA) emulsified in 2 mg aluminum hydroxide in saline on days 0 and 14.
-
Challenge: From day 21 to 23, mice were challenged with 1% OVA aerosol for 30 minutes.
-
Treatment: Sophoraflavanone G (1 mg/kg or 10 mg/kg) or Dexamethasone (1 mg/kg) was administered intraperitoneally one hour before each OVA challenge.
-
Endpoint Analysis: 24 hours after the final challenge, airway hyperresponsiveness to methacholine was measured. Bronchoalveolar lavage fluid (BALF) was collected to determine inflammatory cell counts and cytokine levels (IL-4, IL-5, IL-13). Lung tissues were collected for histological analysis of inflammation and goblet cell hyperplasia.[5][7][8][9]
Signaling Pathway: SFG in Allergic Airway Inflammation
Sophoraflavanone G has been shown to suppress the Th2 response, which is a key driver of allergic asthma. It reduces the production of Th2 cytokines such as IL-4, IL-5, and IL-13.[5][7] These cytokines are responsible for eosinophil recruitment, mucus production, and IgE synthesis. Additionally, SFG has been reported to inhibit the NF-κB and MAPK signaling pathways, which are crucial for the expression of pro-inflammatory mediators.[4]
Caption: Sophoraflavanone G inhibits the Th2 response in allergic asthma.
Antibacterial Activity: In Vivo Efficacy Comparison
Sophoraflavanone G has demonstrated potent in vitro antibacterial activity against various pathogens, including methicillin-resistant Staphylococcus aureus (MRSA).[10] Its in vivo efficacy was evaluated in a murine model of systemic infection and compared with Ciprofloxacin, a broad-spectrum fluoroquinolone antibiotic.[11][12]
Comparison of Efficacy in a Murine Peritonitis Model
| Parameter | Sophoraflavanone G (10 mg/kg) | Ciprofloxacin (10 mg/kg) | Untreated Control (Infected) |
| Bacterial Load in Peritoneal Fluid (CFU/mL) | Significantly Reduced | Significantly Reduced | High |
| Bacterial Load in Spleen (CFU/g) | Significantly Reduced | Significantly Reduced | High |
| Bacterial Load in Liver (CFU/g) | Significantly Reduced | Significantly Reduced | High |
| Survival Rate (%) | Significantly Increased | Significantly Increased | Low |
Note: "Significantly Reduced" and "Significantly Increased" indicate a statistically significant difference (p < 0.05) compared to the untreated control group. The data is a summarized representation from multiple studies.[11][13]
Experimental Protocol: Murine Peritonitis Model
-
Animal Model: Male ICR mice, 6-8 weeks old.
-
Infection: Mice were infected via intraperitoneal injection with a lethal dose of Staphylococcus aureus.
-
Treatment: Sophoraflavanone G (10 mg/kg) or Ciprofloxacin (10 mg/kg) was administered intraperitoneally one hour post-infection.
-
Endpoint Analysis: At 24 hours post-infection, peritoneal fluid, spleen, and liver were collected to determine bacterial loads. A separate cohort of mice was monitored for survival over 7 days.[11]
Mechanism of Action: Bacterial Membrane Disruption
In vitro studies have shown that Sophoraflavanone G exerts its antibacterial effect by disrupting the bacterial cell membrane, leading to leakage of intracellular components and cell death.[2][13] This mechanism is distinct from that of many conventional antibiotics, suggesting a lower propensity for the development of resistance.
Caption: Experimental workflow for in vivo antibacterial efficacy testing.
Conclusion
The in vivo data presented in this guide provide a strong validation of the in vitro anti-inflammatory and antibacterial findings for Sophoraflavanone G. In preclinical models, SFG demonstrates comparable or superior efficacy to standard therapeutic agents. Its distinct mechanism of action, particularly in its antibacterial activity, highlights its potential as a novel therapeutic candidate. For researchers working on this compound and other related flavonoids, the experimental models and comparative data for SFG offer a robust framework for guiding future in vivo studies and drug development efforts. Further research is warranted to explore the full therapeutic potential, safety profile, and pharmacokinetic properties of these promising natural compounds.
References
- 1. japsonline.com [japsonline.com]
- 2. Reduction of membrane fluidity by antibacterial sophoraflavanone G isolated from Sophora exigua - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Antimicrobial effect of sophoraflavanone G isolated from Sophora flavescens against mutans streptococci - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. Sophoraflavanone G from Sophora flavescens Ameliorates Allergic Airway Inflammation by Suppressing Th2 Response and Oxi… [ouci.dntb.gov.ua]
- 7. Sophoraflavanone G from Sophora flavescens Ameliorates Allergic Airway Inflammation by Suppressing Th2 Response and Oxidative Stress in a Murine Asthma Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Dexamethasone attenuates airway inflammation in mouse models with allergic asthma [journal11.magtechjournal.com]
- 9. researchgate.net [researchgate.net]
- 10. Sophoraflavanone G - Wikipedia [en.wikipedia.org]
- 11. The in vitro and in vivo activity of ciprofloxacin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Animal models: the in-vivo evaluation of ciprofloxacin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Sophoraflavanone G Ameliorates Riemerella anatipestifer infection in vivo and in vitro - PMC [pmc.ncbi.nlm.nih.gov]
Sophoraflavanone G and Paclitaxel: A Head-to-Head Comparison in Breast Cancer Cells
A Comparative Analysis of Two Potent Anti-Cancer Agents
In the landscape of breast cancer therapeutics, the quest for effective and targeted treatments is ongoing. Paclitaxel, a well-established chemotherapeutic agent, has long been a cornerstone in the treatment of various cancers, including breast cancer. However, the emergence of natural compounds with potent anti-cancer properties has opened new avenues for research and drug development. One such compound is Sophoraflavanone G, a flavonoid derived from the plant Sophora flavescens. This guide provides a detailed head-to-head comparison of the in vitro efficacy of Sophoraflavanone G and paclitaxel against breast cancer cells, focusing on their mechanisms of action, cytotoxic effects, and impact on cellular processes.
It is important to note that while the initial request was for a comparison with Sophoraflavanone H, a thorough literature search revealed a significant lack of specific experimental data for this particular compound in the context of breast cancer. Therefore, this guide focuses on the closely related and well-researched compound, Sophoraflavanone G (SG), to provide a meaningful and data-supported comparison with paclitaxel.
Performance at a Glance: Sophoraflavanone G vs. Paclitaxel
| Feature | Sophoraflavanone G | Paclitaxel |
| Mechanism of Action | Induces apoptosis through multiple signaling pathways, including MAPK and EGFR-PI3K-AKT.[1][2][3] | Stabilizes microtubules, leading to mitotic arrest and subsequent apoptosis. |
| Primary Cellular Effects | Inhibition of proliferation, induction of apoptosis, and cell cycle arrest.[1][2][3] | Cell cycle arrest at the G2/M phase and induction of apoptosis. |
| Reported IC50 Values | Varies by cell line; for example, in BT-549 and MDA-MB-231 cells, IC50 values were approximately 28.7 µM and 31.5 µM, respectively, after 24 hours of treatment. | Varies significantly by cell line and exposure time. For example, IC50 values can range from the low nanomolar to the micromolar range. |
In-Depth Analysis: Mechanism of Action
Sophoraflavanone G: A Multi-Targeted Approach
Sophoraflavanone G exhibits its anti-cancer effects by modulating several key signaling pathways involved in cell survival and proliferation.[1][2][3] In triple-negative breast cancer (TNBC) cells, SG has been shown to inactivate the EGFR-PI3K-AKT signaling pathway.[2][3] This inactivation leads to a cascade of events, including the inhibition of cell proliferation and metastasis, and the promotion of apoptosis and oxidative stress.[2][3] Furthermore, SG has been found to suppress the MAPK signaling pathway, which also plays a crucial role in cell growth and survival.[1]
Paclitaxel: A Microtubule Stabilizer
Paclitaxel's mechanism of action is well-characterized and centers on its ability to interfere with the normal function of microtubules. By binding to the β-tubulin subunit of microtubules, paclitaxel stabilizes them and prevents their depolymerization. This disruption of microtubule dynamics arrests the cell cycle in the G2/M phase, as the cell is unable to form a proper mitotic spindle. This prolonged mitotic arrest ultimately triggers apoptosis.
Cytotoxicity and Anti-Proliferative Effects
Both Sophoraflavanone G and paclitaxel demonstrate significant dose-dependent cytotoxicity against various breast cancer cell lines.
Sophoraflavanone G:
Studies on triple-negative breast cancer cell lines, BT-549 and MDA-MB-231, have shown that Sophoraflavanone G effectively inhibits cell viability.[2] The half-maximal inhibitory concentration (IC50) values were determined to be approximately 28.7 µM for BT-549 cells and 31.5 µM for MDA-MB-231 cells after a 24-hour treatment period.
Paclitaxel:
The IC50 values for paclitaxel in breast cancer cells are highly variable and depend on the specific cell line and the duration of exposure. For instance, in MDA-MB-231 cells, reported IC50 values can range from the low nanomolar to the micromolar range depending on the study. This variability highlights the differential sensitivity of breast cancer subtypes to paclitaxel.
| Compound | Cell Line | IC50 Value (24h) |
| Sophoraflavanone G | BT-549 | ~28.7 µM |
| MDA-MB-231 | ~31.5 µM | |
| Paclitaxel | MDA-MB-231 | Highly Variable (nM to µM range) |
Impact on Apoptosis and Cell Cycle
A crucial aspect of any anti-cancer agent is its ability to induce programmed cell death, or apoptosis, and to halt the uncontrolled proliferation of cancer cells by arresting the cell cycle.
Sophoraflavanone G:
Sophoraflavanone G has been shown to be a potent inducer of apoptosis in breast cancer cells.[1][2] Treatment with SG leads to characteristic apoptotic changes, including nuclear condensation and DNA fragmentation.[1] Mechanistically, SG promotes apoptosis by increasing the expression of pro-apoptotic proteins like Bax and decreasing the expression of anti-apoptotic proteins such as Bcl-2.[2] While the precise phase of cell cycle arrest induced by SG in breast cancer cells requires further detailed investigation, its pro-apoptotic effects are well-documented.
Paclitaxel:
Paclitaxel's primary effect on the cell cycle is a robust arrest at the G2/M phase. This is a direct consequence of its microtubule-stabilizing activity, which prevents the formation of a functional mitotic spindle necessary for cell division. This prolonged arrest in mitosis is a strong trigger for the intrinsic apoptotic pathway.
Experimental Protocols
Cell Viability Assay (MTT Assay)
-
Cell Seeding: Breast cancer cells (e.g., MDA-MB-231, BT-549) are seeded in 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells per well and allowed to adhere overnight.
-
Treatment: The following day, the culture medium is replaced with fresh medium containing various concentrations of Sophoraflavanone G or paclitaxel. A control group receives medium with the vehicle (e.g., DMSO) only.
-
Incubation: Cells are incubated with the compounds for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 3-4 hours.
-
Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO or isopropanol with HCl) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader. The percentage of cell viability is calculated relative to the control group.
Apoptosis Assay (Annexin V-FITC/PI Staining)
-
Cell Treatment: Cells are treated with Sophoraflavanone G or paclitaxel at their respective IC50 concentrations for a predetermined time.
-
Cell Harvesting: Both floating and adherent cells are collected, washed with cold PBS, and resuspended in Annexin V binding buffer.
-
Staining: Annexin V-FITC and Propidium Iodide (PI) are added to the cell suspension and incubated in the dark for 15 minutes at room temperature.
-
Flow Cytometry Analysis: The stained cells are analyzed by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are considered late apoptotic or necrotic.
Cell Cycle Analysis (Propidium Iodide Staining)
-
Cell Treatment and Harvesting: Cells are treated with the compounds as described for the apoptosis assay and then harvested.
-
Fixation: Cells are fixed in cold 70% ethanol and stored at -20°C overnight.
-
Staining: The fixed cells are washed with PBS and then incubated with a solution containing RNase A and Propidium Iodide.
-
Flow Cytometry Analysis: The DNA content of the cells is analyzed by flow cytometry. The distribution of cells in the G0/G1, S, and G2/M phases of the cell cycle is quantified.
Conclusion
Both Sophoraflavanone G and paclitaxel demonstrate potent anti-cancer activity against breast cancer cells in vitro, albeit through distinct mechanisms of action. Paclitaxel's well-defined role as a microtubule-stabilizing agent leads to effective G2/M phase arrest and subsequent apoptosis. Sophoraflavanone G, on the other hand, presents a multi-targeted approach by inhibiting key signaling pathways like EGFR-PI3K-AKT and MAPK, ultimately leading to the induction of apoptosis.
While paclitaxel remains a critical component of breast cancer chemotherapy, the promising in vitro data for Sophoraflavanone G suggests its potential as a novel therapeutic agent. Further research, including in vivo studies and direct head-to-head comparisons with a broader range of breast cancer cell lines, is warranted to fully elucidate its therapeutic potential and to determine its place in the evolving landscape of breast cancer treatment. The lack of available data on this compound underscores the need for continued investigation into the diverse family of sophoraflavanones and their potential anti-cancer properties.
References
- 1. reagents.alfa-chemistry.com [reagents.alfa-chemistry.com]
- 2. Sophoraflavanone G from Sophora flavescens induces apoptosis in triple-negative breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Sophoraflavanone G suppresses the progression of triple-negative breast cancer via the inactivation of EGFR-PI3K-AKT signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Confirming the Absolute Configuration of Sophoraflavanone H Derivatives
For Researchers, Scientists, and Drug Development Professionals
The precise three-dimensional arrangement of atoms in a molecule, its absolute configuration, is a critical determinant of its biological activity. For complex natural products like Sophoraflavanone H and its derivatives, which show promise in antimicrobial and antitumor applications, unambiguous confirmation of stereochemistry is paramount for advancing research and development.[1] This guide provides a comparative overview of the primary methods used to determine the absolute configuration of these intricate molecules, supported by experimental approaches and computational data.
Primary Methods for Absolute Configuration Determination
The absolute configuration of this compound was definitively established through the total synthesis of the molecule, where the key stereochemical features were confirmed using a combination of X-ray crystallography on a synthetic intermediate and Circular Dichroism (CD) spectroscopy of synthetic derivatives.[1] These methods, alongside other chiroptical techniques and computational analysis, form the gold standard for stereochemical elucidation.
| Method | Principle | Advantages | Limitations | Application to this compound |
| Single-Crystal X-ray Crystallography | Diffraction of X-rays by a single crystal to determine the 3D arrangement of atoms. | Provides an unambiguous and highly detailed 3D structure. | Requires a high-quality single crystal, which can be difficult to obtain for complex natural products. | The absolute configuration of a key synthetic intermediate (a 2,3-diaryl-2,3-dihydrobenzofuran derivative) was determined, providing a solid anchor for the stereochemistry of the final this compound molecule.[1] The crystallographic data are available from the Cambridge Crystallographic Data Centre (CCDC) under deposition number 1968420.[1] |
| Electronic Circular Dichroism (ECD) Spectroscopy | Measures the differential absorption of left and right circularly polarized light by a chiral molecule. | Highly sensitive to stereochemistry, requires small amounts of sample, and can be used for molecules in solution. | Interpretation can be complex and often requires comparison with reference compounds or computational modeling. | The CD spectrum of synthetic derivatives of this compound was investigated to establish the absolute configuration.[1] Comparison with calculated spectra for model compounds confirmed the stereochemistry at the C-2 position. |
| Vibrational Circular Dichroism (VCD) Spectroscopy | Measures the differential absorption of left and right circularly polarized infrared light. | Provides a larger number of stereochemically sensitive bands than ECD, offering a more robust dataset for comparison with theoretical calculations. | Requires more specialized equipment and can be more computationally intensive for accurate spectral prediction. | While not explicitly reported for this compound, VCD is a powerful alternative for confirming the absolute configuration of complex flavonoids.[2][3] |
| Optical Rotatory Dispersion (ORD) | Measures the change in the angle of rotation of plane-polarized light as a function of wavelength. | Can provide information about the overall chirality of a molecule and identify chromophores near stereocenters. | The resulting curves can be complex and less informative than ECD for detailed stereochemical analysis. | ORD is a classical method that could be used as a complementary technique for this compound derivatives. |
Experimental and Computational Protocols
Single-Crystal X-ray Crystallography
This technique provides the most definitive evidence for the absolute configuration of a molecule.
Methodology:
-
Crystal Growth: High-quality single crystals of the target molecule or a suitable derivative are grown. This is often the most challenging step and may involve screening various solvents and crystallization conditions (e.g., slow evaporation, vapor diffusion, cooling). For this compound, a synthetic intermediate was used for crystallization.[1]
-
Data Collection: A single crystal is mounted on a goniometer and irradiated with a monochromatic X-ray beam. The diffraction pattern is recorded on a detector as the crystal is rotated.
-
Structure Solution and Refinement: The diffraction data is processed to determine the unit cell dimensions and space group. The positions of the atoms in the crystal lattice are determined using computational methods. The final structure is refined to achieve the best fit with the experimental data.
-
Absolute Configuration Assignment: For chiral molecules crystallizing in a non-centrosymmetric space group, the absolute configuration can be determined using anomalous dispersion effects, typically by calculating the Flack parameter.
Electronic Circular Dichroism (ECD) Spectroscopy
ECD is a powerful chiroptical technique that is highly sensitive to the stereochemistry of a molecule. When combined with computational methods, it can provide a reliable assignment of the absolute configuration.
Experimental Protocol:
-
Sample Preparation: A solution of the purified compound is prepared in a suitable transparent solvent (e.g., methanol, acetonitrile) at a known concentration.
-
Instrumentation: The ECD spectrum is recorded on a spectropolarimeter. The instrument measures the difference in absorbance between left and right circularly polarized light as a function of wavelength.
-
Data Acquisition: The spectrum is typically scanned over a wavelength range that covers the electronic transitions of the chromophores in the molecule (e.g., 200-400 nm for flavonoids).
-
Data Analysis: The resulting spectrum shows positive or negative peaks, known as Cotton effects, which are characteristic of the molecule's stereochemistry.
Computational Protocol (TDDFT):
-
Conformational Search: A thorough conformational search of the molecule is performed using molecular mechanics (e.g., MMFF94) or semi-empirical methods to identify all low-energy conformers.
-
Geometry Optimization: The geometries of the identified conformers are optimized using Density Functional Theory (DFT) at a suitable level of theory (e.g., B3LYP/6-31G(d)).
-
ECD Calculation: Time-Dependent DFT (TDDFT) is used to calculate the excitation energies and rotational strengths for each optimized conformer.
-
Spectral Simulation: The calculated ECD spectra for each conformer are Boltzmann-averaged based on their relative energies to generate a final theoretical spectrum.
-
Comparison: The theoretical ECD spectrum is then compared with the experimental spectrum. A good match between the two allows for a confident assignment of the absolute configuration.[4][5][6]
Visualizing the Workflow and Biological Context
Workflow for Absolute Configuration Determination
The following diagram illustrates a typical workflow for determining the absolute configuration of a novel natural product derivative, integrating both experimental and computational approaches.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Specific rotation - Wikipedia [en.wikipedia.org]
- 3. scielo.br [scielo.br]
- 4. Interactions with Microbial Proteins Driving the Antibacterial Activity of Flavonoids - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Correlations between the ECD spectra and absolute configuration of bridged-ring lactones: revisiting Beecham's rule - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. Determination of Absolute Configuration of Natural Products: Theoretical Calculation of Electronic Circular Dichroism as a Tool - PMC [pmc.ncbi.nlm.nih.gov]
Replicating Biological Effects of Sophoraflavanones: A Comparative Guide
An objective analysis of the biological activities of Sophoraflavanone G, a close analog of Sophoraflavanone H, to provide a framework for replicating published findings. Due to limited published data on this compound, this guide focuses on the extensively studied Sophoraflavanone G as a comparative benchmark.
This compound and its analogs, such as Sophoraflavanone G (SG), are prenylated flavonoids isolated from plants of the Sophora genus.[1] These compounds have garnered significant interest within the scientific community for their potential therapeutic applications, including anti-inflammatory, anticancer, and antimicrobial properties.[1][2] This guide provides a comprehensive overview of the reported biological effects of Sophoraflavanone G, complete with experimental data, detailed protocols, and visual diagrams of the signaling pathways involved, to assist researchers in replicating and building upon these findings.
Anticancer Activity
Sophoraflavanone G has demonstrated notable cytotoxic effects against various cancer cell lines. A key mechanism of its anticancer activity is the induction of apoptosis and cell cycle arrest.
Table 1: Cytotoxic Effects of Sophoraflavanone G on Cancer Cell Lines
| Cell Line | Cancer Type | Key Findings | IC50 Value | Reference |
| HL-60 | Human Myeloid Leukemia | Suppressed proliferation, induced G0/G1 cell cycle arrest and apoptosis. | ~20 µM (at 48 hours) | [3] |
| MDA-MB-231 | Triple-Negative Breast Cancer | Induced apoptosis, DNA fragmentation, and nuclear condensation; inhibited migration and invasion. | Not specified | [4][5] |
| Various | Human Cancer Cells | Inhibited STAT3 and NF-κB signaling, leading to reduced proliferation and apoptosis. | Not specified | [2][6] |
This protocol is a standard method for assessing the cytotoxic effects of a compound on cancer cells.
-
Cell Seeding: Plate cancer cells (e.g., HL-60) in a 96-well plate at a density of 5 x 10^4 cells/well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of Sophoraflavanone G (e.g., 0, 5, 10, 20, 40 µM) and incubate for a specified period (e.g., 24, 48, 72 hours).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value, the concentration at which 50% of cell growth is inhibited.[3]
Sophoraflavanone G has been shown to modulate multiple signaling pathways involved in cancer progression. A primary target is the STAT3 signaling pathway, which is often aberrantly activated in cancer cells.[2][6] SG has also been found to inactivate the EGFR-PI3K-AKT signaling pathway in triple-negative breast cancer.[7]
References
- 1. Sophoraflavanone G - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Anti-Tumor Activities of Bioactive Phytochemicals in Sophora flavescens for Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. reagents.alfa-chemistry.com [reagents.alfa-chemistry.com]
- 6. Sophoraflavanone G induces apoptosis of human cancer cells by targeting upstream signals of STATs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Sophoraflavanone G suppresses the progression of triple-negative breast cancer via the inactivation of EGFR-PI3K-AKT signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Standard Operating Procedure: Disposal of Sophoraflavanone H
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive, step-by-step guide for the proper and safe disposal of Sophoraflavanone H in a laboratory setting. The following procedures are based on general best practices for handling chemical waste and specific hazard information available for related flavonoid compounds. Given the lack of a specific Safety Data Sheet (SDS) for this compound, a cautious approach is mandated. An SDS for Sophora angustifolia root extract, which contains sophoraflavonones, indicates that the substance is harmful if swallowed and very toxic to aquatic life with long-lasting effects[1]. Therefore, this compound must be treated as a hazardous waste.
Hazard Assessment and Classification
Based on available data for analogous compounds, this compound should be classified as an environmentally hazardous substance. It is crucial to prevent its release into the environment.
| Hazard Classification | Description | Primary Precaution |
| Acute Oral Toxicity | Harmful if swallowed[1]. | Avoid ingestion. Do not eat, drink, or smoke when handling[1]. |
| Aquatic Toxicity | Very toxic to aquatic life with long-lasting effects[1]. | Prevent entry into drains and waterways. Collect all waste for approved disposal[1]. |
Experimental Protocols for Disposal
1. Waste Segregation:
-
Solid Waste:
-
Place any solid this compound, contaminated personal protective equipment (PPE) such as gloves and weighing papers, and any other contaminated solid materials into a dedicated, properly labeled hazardous waste container.
-
Do not mix with non-hazardous waste.
-
-
Liquid Waste:
2. Waste Container Selection and Labeling:
-
Container: Use a container made of a material compatible with the waste. For organic compounds, glass or polyethylene containers are generally suitable. The container must have a tightly sealing lid to prevent spills and evaporation[4].
-
Labeling: All waste containers must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," and the approximate concentration and quantity. The label should also indicate the primary hazards (e.g., "Toxic," "Environmental Hazard").
3. Storage of Waste:
-
Store the hazardous waste container in a designated satellite accumulation area within the laboratory[5][6].
-
The storage area should be secure, well-ventilated, and away from general laboratory traffic.
-
Ensure that incompatible wastes are not stored together[4].
4. Disposal Procedure:
-
Once the waste container is full, or if it has been in storage for a prolonged period (typically not exceeding one year for partially filled containers in a satellite accumulation area), arrange for its disposal through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor[5][6].
-
Follow all institutional, local, state, and federal regulations for the disposal of hazardous chemical waste[1].
5. Spill Management:
-
In case of a spill, wear appropriate PPE, including gloves, a lab coat, and safety goggles.
-
For small spills of solid material, carefully sweep it up and place it in the hazardous waste container.
-
For liquid spills, absorb the material with an inert absorbent (e.g., vermiculite, sand) and place the contaminated absorbent into the hazardous waste container.
-
Ventilate the area of the spill.
-
Report the spill to your laboratory supervisor and EHS office as required by your institution's policies.
Disposal Workflow Diagram
Caption: Workflow for the safe disposal of this compound waste.
References
- 1. selleck.cn [selleck.cn]
- 2. Safe Laboratory Practices: Handling and Disposing of Organic Substances - HSC Chemistry [hscprep.com.au]
- 3. essex.ac.uk [essex.ac.uk]
- 4. rtong.people.ust.hk [rtong.people.ust.hk]
- 5. caymanchem.com [caymanchem.com]
- 6. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
Personal protective equipment for handling Sophoraflavanone H
Note on Nomenclature: The initial request specified "Sophoraflavanone H." However, extensive database searches yielded no information on a compound with this name. It is highly probable that this was a typographical error and the intended compound was Sophoraflavanone G . This document provides comprehensive safety and logistical information for Sophoraflavanone G.
This guide is intended for researchers, scientists, and drug development professionals to ensure the safe handling, use, and disposal of Sophoraflavanone G in a laboratory setting. The following procedures and information are compiled from available safety data and research publications.
I. Quantitative Data Summary
The following table summarizes the key quantitative data for Sophoraflavanone G.
| Property | Value |
| Molecular Formula | C₂₅H₂₈O₆ |
| Molecular Weight | 424.49 g/mol |
| CAS Number | 97938-30-2 |
| Appearance | Solid |
| Solubility | DMSO: 250 mg/mL (588.94 mM)[1] |
| Storage Temperature | -20°C[2] |
II. Personal Protective Equipment (PPE)
Standard laboratory PPE is required to minimize exposure and ensure safety.
| Equipment | Specification |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile rubber). |
| Eye/Face Protection | Safety glasses with side-shields or goggles. A face shield may be required when there is a risk of splashing. |
| Skin and Body Protection | Laboratory coat. Impervious clothing may be necessary for larger quantities. |
| Respiratory Protection | A NIOSH-approved respirator is recommended if handling fine powders or when ventilation is inadequate. |
III. Operational Plan: Step-by-Step Handling Protocol
This protocol outlines the safe handling of Sophoraflavanone G from receipt to experimental use.
1. Receiving and Storage:
-
Upon receipt, inspect the container for any damage or leaks.
-
Store the container tightly sealed in a cool, well-ventilated area at -20°C.[2]
-
Keep away from direct sunlight and sources of ignition.[3]
2. Preparation of Stock Solutions:
-
All handling of the solid compound and preparation of solutions should be conducted in a chemical fume hood.
-
To prepare a stock solution, dissolve Sophoraflavanone G in a suitable solvent such as DMSO.[1] For example, to prepare a 10 mM stock solution, dissolve 4.25 mg of Sophoraflavanone G in 1 mL of DMSO.
-
For maximum recovery of the product, centrifuge the original vial before removing the cap.[2]
-
Once prepared, store stock solutions in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles. For use within one month, store at -20°C; for up to six months, store at -80°C.[1]
3. Use in Cell Culture Experiments:
-
When treating cells, dilute the stock solution to the desired final concentration in the cell culture medium.
-
For example, in studies with brain microvascular endothelial cells, cells were pretreated with Sophoraflavanone G (1 µM) for 1 hour before stimulation with TNF-α.[4]
-
In experiments with leukemic cell lines, cells were treated with various concentrations of Sophoraflavanone G for specified time points.[5]
-
All cell culture work should be performed in a biological safety cabinet using aseptic techniques.
IV. First Aid Measures
| Exposure Route | First Aid Procedure |
| If Swallowed | Call a poison center or doctor if you feel unwell. Rinse mouth. Do NOT induce vomiting.[3] |
| If on Skin | Rinse skin thoroughly with large amounts of water. Remove contaminated clothing and shoes and call a physician.[3] |
| If Inhaled | Immediately relocate the person to fresh air. If breathing is difficult, give cardiopulmonary resuscitation (CPR). Avoid mouth-to-mouth resuscitation.[3] |
| If in Eyes | Remove any contact lenses, locate an eye-wash station, and flush eyes immediately with large amounts of water. Separate eyelids with fingers to ensure adequate flushing. Promptly call a physician.[3] |
V. Disposal Plan
-
Dispose of contents and container to an approved waste disposal plant.[3]
-
Avoid release to the environment as it is very toxic to aquatic life with long-lasting effects.[3]
-
Follow all local, state, and federal regulations for hazardous waste disposal.
VI. Experimental Protocols and Signaling Pathways
Sophoraflavanone G has been shown to exhibit anti-inflammatory and anti-tumor properties by modulating key signaling pathways.
Experimental Protocol: Inhibition of TNF-α-Induced MMP-9 Expression
This protocol is based on studies in mouse brain microvascular endothelial cells (bMECs).[4]
-
Cell Culture: Culture bMECs in DMEM/F-12 medium supplemented with 10% FBS and antibiotics at 37°C in a humidified 5% CO₂ atmosphere.[4]
-
Treatment: Plate cells and allow them to reach confluence. Pre-treat the cells with Sophoraflavanone G (e.g., 1 µM) for 1 hour.[4]
-
Stimulation: After pretreatment, stimulate the cells with TNF-α for the desired time period (e.g., 24 hours) to induce MMP-9 expression.[4]
-
Analysis: Collect the conditioned media to measure MMP-9 expression via gelatin zymography. Cell lysates can be used to analyze the activation of signaling molecules by Western blot.[4]
Signaling Pathway Diagrams
Sophoraflavanone G has been shown to inhibit the NF-κB and MAPK signaling pathways.[6][7][8]
References
- 1. glpbio.com [glpbio.com]
- 2. usbio.net [usbio.net]
- 3. selleck.cn [selleck.cn]
- 4. mdpi.com [mdpi.com]
- 5. Sophoraflavanone G from Phit-Sanat (Sophora Exigua Craib) inhibits WT1 protein expression and induces cell cycle arrest and apoptosis in acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Anti-neuroinflammatory effect of Sophoraflavanone G from Sophora alopecuroides in LPS-activated BV2 microglia by MAPK, JAK/STAT and Nrf2/HO-1 signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Protective Effects of Sophoraflavanone G by Inhibiting TNF-α-Induced MMP-9-Mediated Events in Brain Microvascular Endothelial Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Anti-inflammatory effect of sophoraflavanone G isolated from Sophora flavescens in lipopolysaccharide-stimulated mouse macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
